TRPV1 antagonist 5
Descripción
Propiedades
Número CAS |
878811-00-8 |
|---|---|
Fórmula molecular |
C27H31FN6O2 |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C27H31FN6O2/c1-17-13-21(26(35)36)15-29-25(17)32-11-12-33(19(3)16-32)24-14-23(20-6-8-22(28)9-7-20)30-27(31-24)34-10-4-5-18(34)2/h6-9,13-15,18-19H,4-5,10-12,16H2,1-3H3,(H,35,36)/t18-,19-/m1/s1 |
Clave InChI |
ZCCXMOUUPUIVNZ-RTBURBONSA-N |
SMILES isomérico |
C[C@@H]1CCCN1C2=NC(=CC(=N2)N3CCN(C[C@H]3C)C4=NC=C(C=C4C)C(=O)O)C5=CC=C(C=C5)F |
SMILES canónico |
CC1CCCN1C2=NC(=CC(=N2)N3CCN(CC3C)C4=NC=C(C=C4C)C(=O)O)C5=CC=C(C=C5)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK-2295; MK2295; MK 2295. |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the TRPV1 Antagonist 5'-Iodoresiniferatoxin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular mechanisms underlying the action of the potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, 5'-iodoresiniferatoxin (5'-IRTX). It includes a summary of its binding kinetics, a review of its effects on channel function, and comprehensive protocols for key experimental assays.
Introduction to TRPV1 and its Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6), and pungent compounds like capsaicin from chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the sensation of pain. Due to its critical role in nociception, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.
TRPV1 antagonists are compounds that block the activation of the channel, thereby preventing the transmission of pain signals. These antagonists can be classified based on their mode of action, with competitive antagonists binding to the same site as agonists like capsaicin. 5'-iodoresiniferatoxin (5'-IRTX), a synthetic analog of the potent TRPV1 agonist resiniferatoxin (B1680534) (RTX), is a powerful competitive antagonist of the TRPV1 receptor.
Mechanism of Action of 5'-Iodoresiniferatoxin (5'-IRTX)
5'-IRTX acts as a competitive antagonist at the TRPV1 receptor, effectively blocking channel activation by various stimuli. Its mechanism involves binding to the vanilloid binding pocket within the transmembrane domain of the TRPV1 channel protein. This binding prevents the conformational changes necessary for channel opening in response to agonists.
Interestingly, while primarily an antagonist, some studies have reported that 5'-IRTX can exhibit partial agonist activity under certain conditions, particularly at higher concentrations. This dual activity highlights the complexity of TRPV1 modulation and is an important consideration in its pharmacological profiling.
Quantitative Data for TRPV1 Antagonists
The following table summarizes key quantitative data for 5'-IRTX and other common TRPV1 antagonists for comparative purposes.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| 5'-Iodoresiniferatoxin (5'-IRTX) | TRPV1 | [3H]RTX Binding | 5.8 | - | Human (HEK293 cells) | [1] |
| 5'-Iodoresiniferatoxin (5'-IRTX) | TRPV1 | Capsaicin-induced current inhibition | - | 3.9 | Rat (Xenopus oocytes) | [2] |
| Capsazepine | TRPV1 | [3H]RTX Binding | 3890 | - | Rat (DRG membranes) | [2] |
| A-425619 | TRPV1 | Capsaicin-induced Ca2+ influx | - | 4.6 | Human (HEK293 cells) | [3] |
| AMG 9810 | TRPV1 | Capsaicin-induced Ca2+ influx | - | 33 | Human (HEK293 cells) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TRPV1 antagonists like 5'-IRTX.
This protocol describes a competitive binding assay to determine the affinity of a test compound for the TRPV1 receptor using [3H]resiniferatoxin ([3H]RTX) as the radioligand.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1
-
Cell harvesting buffer (e.g., PBS with 5 mM EDTA)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
[3H]Resiniferatoxin (RTX)
-
Unlabeled RTX (for non-specific binding determination)
-
Test compound (e.g., 5'-IRTX) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture TRPV1-expressing HEK293 cells to confluency.
-
Harvest cells using cell harvesting buffer and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [3H]RTX (at a final concentration of ~0.1-0.5 nM)
-
25 µL of test compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled RTX for non-specific binding).
-
100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]RTX binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to TRPV1 activation and inhibition.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM
-
Pluronic F-127
-
TRPV1 agonist (e.g., capsaicin)
-
TRPV1 antagonist (e.g., 5'-IRTX)
-
Fluorescence plate reader or microscope with a camera
Procedure:
-
Cell Plating:
-
Seed TRPV1-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Antagonist Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentration of the TRPV1 antagonist (e.g., 5'-IRTX) or vehicle control to each well.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the TRPV1 agonist (e.g., capsaicin) to each well at a concentration known to elicit a robust response (e.g., EC80).
-
Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
This protocol describes the whole-cell patch-clamp technique to directly measure ion channel currents and assess the effect of antagonists.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary dorsal root ganglion neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.
-
Patch-clamp amplifier, micromanipulator, and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
TRPV1 agonist (e.g., capsaicin) and antagonist (e.g., 5'-IRTX).
Procedure:
-
Preparation:
-
Plate cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Apply a brief suction to rupture the membrane patch to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to measure baseline currents.
-
Perfuse the cell with the external solution containing a known concentration of the TRPV1 agonist (e.g., 1 µM capsaicin) to activate TRPV1 channels and record the inward current.
-
After washing out the agonist, pre-incubate the cell with the antagonist for 1-2 minutes.
-
Co-apply the agonist and the antagonist and record the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Generate a dose-response curve and determine the IC50 value.
-
4.4.1. Capsaicin-Induced Pain Model
This model assesses the ability of a test compound to block acute pain induced by the direct activation of TRPV1.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Capsaicin solution (e.g., 1 µg in 20 µL of saline with 1% ethanol)
-
Test compound (e.g., 5'-IRTX) formulated for administration (e.g., intraperitoneal, oral)
-
Observation chambers with a clear floor
Procedure:
-
Acclimation:
-
Acclimate the mice to the observation chambers for at least 30 minutes before testing.
-
-
Compound Administration:
-
Administer the test compound or vehicle at the desired dose and route. The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
-
Capsaicin Injection and Observation:
-
Inject 20 µL of the capsaicin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or flinching the injected paw for the first 5 minutes.
-
-
Data Analysis:
-
Compare the licking/flinching time between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in nocifensive behavior indicates analgesic efficacy.
-
4.4.2. Formalin-Induced Pain Model
This model is used to assess both acute and tonic inflammatory pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Formalin solution (2.5% in saline)
-
Test compound (e.g., 5'-IRTX)
-
Observation chambers
Procedure:
-
Acclimation and Compound Administration:
-
Follow the same procedures as in the capsaicin-induced pain model.
-
-
Formalin Injection and Observation:
-
Inject 20 µL of the formalin solution subcutaneously into the plantar surface of the hind paw.
-
Observe the mice and record the cumulative time spent licking or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).
-
Phase 2 (Tonic Phase): 15-30 minutes post-injection (reflects inflammatory pain and central sensitization).
-
-
-
Data Analysis:
-
Analyze the data for Phase 1 and Phase 2 separately.
-
Compare the licking/flinching time between the vehicle-treated and compound-treated groups for each phase.
-
Visualizations
References
An In-depth Technical Guide to TRPV1 Antagonist 5: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the transient receptor potential vanilloid 1 (TRPV1) antagonist 5, identified as 6-Bromo-2-(3-(trifluoromethyl)-2,3′-bipyridin-6-yl)-1H-benzo[d]imidazole. The document details its chemical structure and presents two distinct, scalable synthetic routes. Furthermore, it contextualizes the antagonist's function by exploring the TRPV1 signaling pathway and the general mechanism of action for competitive TRPV1 antagonists. While specific quantitative biological data for this particular compound is not publicly available, this guide furnishes detailed experimental protocols for its synthesis and for a general TRPV1 antagonist activity assay, providing a foundational resource for researchers in pain, inflammation, and related therapeutic areas.
Chemical Structure and Identification
TRPV1 antagonist 5 is a potent antagonist of the TRPV1 receptor. Its systematic IUPAC name is 6-Bromo-2-(3-(trifluoromethyl)-2,3′-bipyridin-6-yl)-1H-benzo[d]imidazole. The chemical structure is presented below:
Molecular Formula: C₁₉H₁₁BrF₃N₄
Molecular Weight: 447.22 g/mol
Chemical Structure:
Synthesis of this compound
A scalable, multi-kilogram synthesis of this compound has been developed, featuring a key Suzuki-Miyaura reaction and selective oxidation. Two primary routes for the synthesis have been established, differing in the oxidation method of the key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.
Synthesis Workflow Diagram
The following diagram illustrates the general synthetic workflow for producing this compound.
Caption: General synthetic workflow for this compound via two routes.
Experimental Protocols for Synthesis
The following protocols are adapted from the scalable synthesis methodology.[1]
Table 1: Summary of Reagents and Conditions for Synthesis
| Step | Reaction | Key Reagents | Solvent | Conditions | Yield |
| 1 | Suzuki-Miyaura Coupling | 2-chloro-3-(trifluoromethyl)pyridine, (6-methylpyridin-3-yl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene (B28343), H₂O | Reflux, 4h | Not specified |
| 2A (Route 1) | Oxidation to Carboxylic Acid | 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine, SeO₂, Pyridine (B92270) | Pyridine | 110 °C, 24h | Not specified |
| 2B (Route 2) | Oxidation to Aldehyde | 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine, SeO₂, 1,4-dioxane (B91453), H₂O | 1,4-dioxane | Reflux, 2h | Not specified |
| 3A (Route 1) | Amide Coupling and Cyclization | Carboxylic acid intermediate, 4-bromobenzene-1,2-diamine, HBTU, DIPEA | 1,4-dioxane, Acetic Acid, Toluene | 25 °C (coupling), 110 °C (cyclization) | Not specified |
| 3B (Route 2) | Condensation and Oxidative Cyclization | Aldehyde intermediate, 4-bromobenzene-1,2-diamine, 1,4-benzoquinone | Acetonitrile | Reflux, 2h | Not specified |
Protocol 1: Synthesis of 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine (Key Intermediate)
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine and (6-methylpyridin-3-yl)boronic acid in toluene, add an aqueous solution of sodium carbonate.
-
Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.
-
Heat the mixture to reflux for 4 hours.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., hexane (B92381) to minimize triphenylphosphine (B44618) oxide impurities).
-
Purify the crude product to obtain 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.
Protocol 2: Route 1 - Synthesis of this compound via Carboxylic Acid Intermediate
-
Oxidation: Dissolve 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine in pyridine and add selenium dioxide. Heat the mixture at 110 °C for 24 hours. After cooling, perform an aqueous workup and acidify to precipitate the carboxylic acid intermediate.
-
Amide Coupling: To a solution of the carboxylic acid intermediate and 4-bromobenzene-1,2-diamine in 1,4-dioxane, add HBTU and DIPEA. Stir at room temperature for 5 hours.
-
Cyclization: Evaporate the solvent in vacuo. Add acetic acid and toluene to the residue and heat at 110 °C for 12 hours.
-
Purification: Cool the reaction mixture and purify the product by recrystallization or chromatography.
Protocol 3: Route 2 - Synthesis of this compound via Aldehyde Intermediate
-
Oxidation: Dissolve 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine in a mixture of 1,4-dioxane and water. Add a controlled amount of selenium dioxide and reflux for 2 hours.
-
Condensation and Oxidative Cyclization: To the resulting aldehyde intermediate in acetonitrile, add 4-bromobenzene-1,2-diamine and 1,4-benzoquinone. Heat the mixture to reflux for 2 hours.
-
Purification: Concentrate the reaction mixture in vacuo. Add ethyl acetate (B1210297) and treat with activated carbon. Filter and purify the product by recrystallization.
Biological Context: TRPV1 Signaling and Antagonism
The TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), acidosis (low pH), and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.
The activity of TRPV1 is also modulated by various inflammatory mediators, such as bradykinin (B550075) and nerve growth factor, which can sensitize the channel through intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). This sensitization lowers the activation threshold of TRPV1, contributing to thermal hyperalgesia and allodynia in inflammatory conditions.
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of an antagonist.
Mechanism of Action of this compound
As a competitive antagonist, it is hypothesized that this compound binds to the same site on the TRPV1 channel as agonists like capsaicin. This binding prevents the conformational changes necessary for channel opening, thereby blocking the influx of cations and subsequent neuronal signaling. This mechanism effectively inhibits the perception of pain stimuli that are mediated through TRPV1 activation.
Biological Activity and Experimental Protocols
Quantitative Data
General Experimental Protocol for TRPV1 Antagonist Activity Assay
A common method to assess the activity of TRPV1 antagonists is through a calcium imaging assay using cells that express the TRPV1 channel, such as HEK293 cells stably transfected with the human TRPV1 gene.
Protocol: In Vitro Calcium Imaging Assay
-
Cell Culture: Culture HEK293-hTRPV1 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and a selection antibiotic) in a 96-well plate until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements. Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channels.
-
Data Analysis: Measure the change in fluorescence intensity over time. The antagonist activity is determined by the degree to which the antagonist inhibits the agonist-induced increase in intracellular calcium. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Conclusion
This compound, 6-Bromo-2-(3-(trifluoromethyl)-2,3′-bipyridin-6-yl)-1H-benzo[d]imidazole, is a molecule of significant interest for which scalable synthetic routes have been established. While its specific biological potency remains to be publicly detailed, its structural class and the well-understood mechanism of TRPV1 antagonism suggest its potential as a valuable tool for research and as a lead compound in the development of novel analgesics and anti-inflammatory agents. The protocols and pathway information provided in this guide offer a solid foundation for further investigation and development of this and related compounds.
References
Unveiling the Molecular Handshake: A Technical Guide to the TRPV1 Antagonist 5 (SB-452533) Binding Site
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in pain and temperature sensation, making it a prime target for the development of novel analgesics. Among the numerous antagonists developed, a class of urea-based compounds has shown significant promise. This technical guide provides an in-depth exploration of the binding site of a key representative of this class, "TRPV1 antagonist 5," also known as SB-452533, on the TRPV1 channel. We will delve into the structural basis of this interaction, supported by quantitative data and detailed experimental methodologies.
The Vanilloid Pocket: A Prime Target for Antagonism
The binding site for SB-452533 and other competitive antagonists is located within the "vanilloid pocket," a well-characterized region within the transmembrane domain of the TRPV1 channel.[1][2] This pocket is formed by residues from several transmembrane helices (S1-S6) and linkers of adjacent subunits of the homotetrameric channel.[1][3] Cryo-electron microscopy (cryo-EM) studies of TRPV1 in complex with various ligands have been instrumental in elucidating the architecture of this site.[4][5][6]
The binding of SB-452533 to this pocket is thought to stabilize the channel in a closed, non-conductive state, thereby preventing its activation by noxious stimuli such as capsaicin, heat, and protons.[7][8] This competitive antagonism is a key mechanism for its analgesic effects.[9][10]
Key Amino Acid Residues Orchestrating the Interaction
Site-directed mutagenesis studies have been pivotal in identifying the specific amino acid residues that form the binding interface for vanilloid compounds.[1][11] While a crystal structure of SB-452533 in complex with TRPV1 is not publicly available, data from related antagonists and mutagenesis studies point to the critical role of the following residues in the vanilloid pocket:
-
Transmembrane Helix 3 (S3): Residues such as Tyr511 and Ser512 are crucial for the binding of vanilloid ligands.[1]
-
Transmembrane Helix 4 (S4) and the S4-S5 Linker: This region, which includes residues like Met547 (in rat TRPV1) and Thr550, is a major determinant of ligand sensitivity.[1][12] The S4-S5 linker is also involved in the conformational changes that lead to channel gating.[5]
-
Transmembrane Helices 5 and 6 (S5 and S6) of an adjacent subunit: The interface between subunits contributes to the formation of a complete and high-affinity binding pocket.[3]
The interaction of urea-based antagonists like SB-452533 likely involves a network of hydrogen bonds and hydrophobic interactions with these key residues, locking the channel in an inactive conformation.
Quantitative Analysis of Antagonist Binding
The potency of SB-452533 and related urea-based antagonists has been quantified using various in vitro assays. These data are essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.
| Compound | Assay Type | Species/Cell Line | pKb | pIC50 | IC50 (nM) | Reference |
| SB-452533 | Functional Assay | Rat TRPV1 in HEK293 cells | 7.7 | 7.0 | - | [13] |
| SB-452533 | Functional Assay | - | 7.8 | - | - | [13] |
| A-425619 | Functional Assay | Human TRPV1 | - | - | 4 | [14] |
| A-425619 | Calcium Influx | Rat DRG neurons | - | - | 78 | [15] |
| A-425619 | Calcium Influx | Rat Trigeminal Ganglia | - | - | 115 | [15] |
| A-425619 | Functional Assay | - | - | - | 3-9 |
Experimental Protocols for Characterizing Antagonist Binding
The identification and characterization of the SB-452533 binding site have been made possible through a combination of sophisticated experimental techniques.
Site-Directed Mutagenesis
This technique is used to systematically replace specific amino acids in the TRPV1 protein with others (e.g., alanine) to assess their importance in ligand binding and channel function.
Protocol Outline:
-
Mutant Plasmid Generation: The cDNA encoding TRPV1 is subjected to polymerase chain reaction (PCR) using primers containing the desired mutation.
-
Transfection: The mutated TRPV1 plasmid is introduced into a host cell line (e.g., HEK293 cells) for protein expression.
-
Functional Analysis: The functional properties of the mutant channel are assessed using techniques like calcium imaging or electrophysiology in the presence and absence of the antagonist.
-
Data Analysis: A significant change in the antagonist's potency (e.g., a large increase in IC50) for a particular mutant indicates that the mutated residue is critical for binding or the subsequent conformational change.[11]
FLIPR-Based Calcium Influx Assays
The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput system used to measure changes in intracellular calcium concentrations, which is a direct indicator of TRPV1 channel activation.[16][17]
Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing TRPV1 are plated in 96- or 384-well microplates.[18]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).[19]
-
Compound Addition: The antagonist (SB-452533) at various concentrations is added to the wells, followed by a TRPV1 agonist (e.g., capsaicin).
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. Antagonists will inhibit the agonist-induced increase in fluorescence.
-
Data Analysis: The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated from the dose-response curves.[20]
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor. For TRPV1, the potent agonist [3H]-resiniferatoxin (RTX) is often used.[9][21]
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing TRPV1 are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-RTX and varying concentrations of the unlabeled antagonist (the "competitor," e.g., SB-452533).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) of the antagonist can be determined. A lower Ki value indicates a higher binding affinity.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology, allowing for the determination of high-resolution structures of membrane proteins like TRPV1 in complex with their ligands.[6][22][23]
Protocol Outline:
-
Protein Purification: The TRPV1 protein is expressed and purified in a detergent-solubilized form or reconstituted into lipid nanodiscs.[22]
-
Complex Formation: The purified TRPV1 is incubated with the antagonist to form a stable complex.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D density map of the TRPV1-antagonist complex.
-
Model Building: An atomic model of the complex is built into the density map, revealing the precise interactions between the antagonist and the channel.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the TRPV1 signaling pathway, the experimental workflow for binding site identification, and the logical relationship of antagonist action.
Caption: TRPV1 channel activation by various stimuli and its inhibition by SB-452533.
Caption: Workflow for identifying and characterizing the antagonist binding site on TRPV1.
Caption: Logical flow of the mechanism of action for SB-452533.
Conclusion and Future Directions
The identification and characterization of the binding site for SB-452533 and other urea-based antagonists on the TRPV1 channel represent a significant advancement in the field of pain research. A deep understanding of this molecular interface, gained through a combination of mutagenesis, functional assays, and structural biology, is crucial for the rational design of next-generation analgesics with improved efficacy and safety profiles. Future research, including the acquisition of a high-resolution structure of SB-452533 in complex with TRPV1, will further refine our understanding of this critical drug-target interaction and pave the way for the development of novel therapies for a wide range of pain conditions.
References
- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Capsaicin to the TRPV1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human TRPV1 structure and inhibition by the analgesic SB-366791 (Journal Article) | OSTI.GOV [osti.gov]
- 5. rcsb.org [rcsb.org]
- 6. Structure of the TRPV1 ion channel determined by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule antagonists of TRPV1. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 8. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenesis studies of TRPV1 subunit interfaces informed by genomic variant analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A step-by-step protocol for capturing conformational snapshots of ligand gated ion channels by single-particle cryo-EM [escholarship.org]
- 23. rcsb.org [rcsb.org]
Core Selectivity and Specificity Profile of the TRPV1 Antagonist AMG-517
This technical guide provides an in-depth overview of the selectivity and specificity of AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data herein is compiled for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this compound.
Introduction to TRPV1 and the Role of Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and signaling of noxious stimuli, including heat, protons (low pH), and capsaicin—the pungent compound in chili peppers.[1][2] Its activation leads to a burning pain sensation. Consequently, TRPV1 has emerged as a significant target for the development of novel analgesics to treat various pain conditions.[3][4] TRPV1 antagonists, such as AMG-517, are designed to block the activation of this channel, thereby mitigating pain signals.[5]
Quantitative Selectivity and Specificity Data
The following tables summarize the in vitro potency and selectivity of AMG-517 against TRPV1 activation by various stimuli and its binding affinity to human and rat TRPV1 channels.
Table 1: Inhibitory Potency of AMG-517 against Various TRPV1 Activators
| Activator | Assay Type | Species/Cell Line | IC50 (nM) | Reference |
| Capsaicin | ⁴⁵Ca²⁺ Influx | Human TRPV1-CHO | 0.76 | [6] |
| Protons (pH 5.0) | ⁴⁵Ca²⁺ Influx | Human TRPV1-CHO | 0.62 | [6] |
| Heat (45°C) | ⁴⁵Ca²⁺ Influx | Human TRPV1-CHO | 1.3 | [6] |
| Capsaicin | Inward Current | Human TRPV1-expressing cells | ~1-2 | [1] |
| Protons | Inward Current | Human TRPV1-expressing cells | ~1-2 | [1] |
| Heat | Inward Current | Human TRPV1-expressing cells | ~1-2 | [1] |
| Capsaicin | Native TRPV1 Activation | Rat Dorsal Root Ganglion Neurons | 0.68 | [6][7] |
Table 2: Competitive Binding Affinity of AMG-517
| Species | Parameter | Value (nM) | Reference |
| Human TRPV1 | Kb (dissociation constant) | 6.2 | [6][7] |
| Rat TRPV1 | Kb (dissociation constant) | 4.2 | [6][7] |
AMG-517 is characterized as a highly selective TRPV1 antagonist.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating a TRPV1 antagonist.
Caption: TRPV1 signaling pathway and point of antagonism.
Caption: General workflow for TRPV1 antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize AMG-517.
4.1. In Vitro Calcium Influx Assay
-
Objective: To determine the inhibitory concentration (IC50) of AMG-517 against TRPV1 activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.
-
Methodology:
-
Cells are cultured in appropriate media and seeded into 96-well plates.
-
The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) or prepared for ⁴⁵Ca²⁺ uptake.
-
Varying concentrations of AMG-517 are pre-incubated with the cells.
-
TRPV1 is activated by adding a specific stimulus:
-
Chemical Activation: Capsaicin (e.g., 500 nM).
-
Proton Activation: Acidic buffer (e.g., pH 5.0).
-
Thermal Activation: The plate is heated to a specific temperature (e.g., 45°C).
-
-
The change in intracellular calcium is measured using a fluorometric imaging plate reader (FLIPR) for fluorescent dyes or a scintillation counter for ⁴⁵Ca²⁺.
-
The data is normalized to control wells (with and without agonist, without antagonist), and IC50 values are calculated using a four-parameter logistic equation.[1][6]
-
4.2. Electrophysiology Patch-Clamp Assay
-
Objective: To measure the direct inhibition of ion currents through the TRPV1 channel.
-
Cell Line: HEK293 cells or Dorsal Root Ganglion (DRG) neurons expressing TRPV1.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on individual cells.
-
The cell is held at a specific membrane potential (e.g., -60 mV).
-
A TRPV1 agonist (capsaicin, low pH, or heat) is applied to elicit an inward current.
-
After a stable baseline current is established, the agonist is co-applied with varying concentrations of AMG-517.
-
The reduction in the agonist-induced current is measured to determine the inhibitory effect of the antagonist.
-
4.3. In Vivo Capsaicin-Induced Flinching Model
-
Objective: To assess the in vivo efficacy of AMG-517 in a model of acute pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Animals are orally administered with either vehicle or varying doses of AMG-517 (e.g., 0.3-3 mg/kg).[6]
-
After a set pre-treatment time, a dilute solution of capsaicin is injected into the plantar surface of one hind paw.
-
The number of flinches of the injected paw is counted for a defined period (e.g., 5 minutes) post-injection.
-
The dose-dependent reduction in flinching behavior is used to determine the minimally effective dose (MED) and the ED50 of the compound.[7]
-
Concluding Remarks
AMG-517 is a potent and selective competitive antagonist of the TRPV1 channel, effectively blocking its activation by capsaicin, protons, and heat.[6] While it has demonstrated significant analgesic effects in preclinical models, its development has been hampered by the on-target side effect of hyperthermia, a common challenge for this class of drugs.[5][6] The data and protocols presented in this guide offer a comprehensive profile of AMG-517, serving as a valuable resource for researchers exploring the therapeutic potential and physiological roles of TRPV1.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of selective TRPV1 antagonists for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG-517 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of a Potent TRPV1 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a representative potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The TRPV1 ion channel, a key player in pain and temperature sensation, is a prime target for the development of novel analgesics.[1][2][3] This document details the experimental protocols and data interpretation necessary to thoroughly profile a TRPV1 antagonist in a preclinical setting.
Quantitative Data Summary
The in vitro activity of a TRPV1 antagonist is typically assessed through a battery of assays to determine its potency, selectivity, and mechanism of action. The following tables summarize key quantitative data for a hypothetical, yet representative, potent TRPV1 antagonist, herein referred to as "Antagonist 5".
Table 1: Potency of Antagonist 5 against Human TRPV1 Activation
| Activation Mode | Assay Type | Agonist | IC₅₀ (nM) |
| Chemical (Vanilloid) | Calcium Imaging (FLIPR) | Capsaicin (B1668287) (100 nM) | 5.7 |
| Thermal | Whole-Cell Patch Clamp | Heat (43°C) | 6.0 |
| Protons | Calcium Imaging (FLIPR) | pH 5.5 | 3.0 |
Data compiled from representative values found in scientific literature.[4]
Table 2: Selectivity Profile of Antagonist 5
| Target | Assay Type | Functional Inhibition (IC₅₀, µM) |
| TRPV1 | Calcium Imaging | 0.0057 |
| TRPA1 | Calcium Imaging | > 10 |
| TRPM8 | Calcium Imaging | > 10 |
| TRPV2 | Calcium Imaging | > 10 |
| TRPV3 | Calcium Imaging | > 10 |
| TRPV4 | Calcium Imaging | > 10 |
Selectivity is a critical parameter to minimize off-target effects. A desirable antagonist exhibits high potency for TRPV1 with minimal activity against other related TRP channels.[1][4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate in vitro characterization of a TRPV1 antagonist.
Cell Culture and Transfection
HEK-293 cells stably expressing human TRPV1 are commonly used for in vitro assays.[5][6][7]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human TRPV1 gene.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Calcium Imaging Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration upon channel activation.[5][6][7]
-
Cell Plating: Seed TRPV1-expressing HEK-293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer for 1 hour at 37°C.[5][7]
-
Compound Addition: Add varying concentrations of the antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin for chemical activation or acidified buffer for proton activation) to the wells.
-
Data Acquisition: Measure fluorescence intensity before and after agonist addition using a fluorescent imaging plate reader (FLIPR).
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.
-
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips for recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Intracellular): Contains a physiological concentration of ions, a calcium buffer, and ATP.
-
Bath Solution (Extracellular): Contains a physiological concentration of ions.
-
Recording Procedure:
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a TRPV1 agonist (e.g., capsaicin or heat via a heated perfusion system).
-
Record the resulting inward current.
-
Perfuse the antagonist at various concentrations prior to agonist application to determine its inhibitory effect.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a cascade of downstream signaling events.[8][9]
Caption: TRPV1 channel activation and downstream signaling cascade leading to pain sensation.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram illustrates the typical workflow for characterizing a TRPV1 antagonist in vitro.
Caption: A streamlined workflow for the in vitro characterization of a TRPV1 antagonist.
Logical Relationship of Antagonist Action
This diagram illustrates the competitive nature of "Antagonist 5" at the TRPV1 channel.
Caption: Competitive antagonism at the TRPV1 channel binding site.
References
- 1. books.rsc.org [books.rsc.org]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Landscape of Pain and Inflammation: A Technical Guide to Preclinical Data of Representative TRPV1 Antagonists
Disclaimer: The compound "TRPV1 antagonist 5" is not a publicly recognized designation. This document provides a detailed overview of preclinical data for well-characterized, representative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists—AMG 517, JNJ-17203212, and GRC 6211—to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 on nociceptive nerve fibers leads to the influx of calcium and sodium ions, depolarization, and the subsequent transmission of pain signals. It also triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation. Given its central role in pain and inflammation, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. This guide delves into the preclinical data of three distinct TRPV1 antagonists, offering a comparative look at their in vitro and in vivo profiles.
Core Preclinical Data Summary
The following sections provide a detailed summary of the preclinical data for AMG 517, JNJ-17203212, and GRC 6211, presented in a structured format for ease of comparison and analysis.
AMG 517
Overview
AMG 517 is a potent and selective TRPV1 antagonist that has been extensively studied in preclinical models. It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.
Data Presentation
Table 1: In Vitro Potency of AMG 517
| Assay Type | Species/Cell Line | Agonist | IC50 / Ki | Reference(s) |
| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Capsaicin (500 nM) | 0.76 nM | [1] |
| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Acid (pH 5.0) | 0.62 nM | [1] |
| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3 nM | [1] |
| Inward Current Inhibition | Rat Dorsal Root Ganglion Neurons | Capsaicin | 0.68 nM | [2] |
| Competitive Antagonism | Rat TRPV1 | - | Kb = 4.2 nM | [1] |
| Competitive Antagonism | Human TRPV1 | - | Kb = 6.2 nM | [1] |
Table 2: In Vivo Efficacy of AMG 517
| Animal Model | Species | Endpoint | Route of Administration | Dose(s) | Efficacy | Reference(s) |
| Capsaicin-Induced Flinching | Rat | Number of Flinches | Oral | 0.3 mg/kg | Minimally effective dose | [1] |
| Capsaicin-Induced Flinching | Rat | Number of Flinches | Oral | ED50 = 0.33 mg/kg | Dose-dependent decrease | [2] |
| CFA-Induced Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Oral | MED = 0.83 mg/kg | Reversal of hyperalgesia | [2] |
| SADBE-Induced Chronic Itch | Mouse | Scratching Bouts | Intraperitoneal | 30 mg/kg | Reduction in scratching |
Experimental Protocols
In Vitro 45Ca2+ Influx Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The growth medium is replaced with a buffer containing 45Ca2+.
-
Cells are pre-incubated with varying concentrations of AMG 517 or vehicle.
-
TRPV1 is activated by adding an agonist (capsaicin, acidic buffer, or heat).
-
After a short incubation period, the assay is terminated by washing the cells to remove extracellular 45Ca2+.
-
Intracellular 45Ca2+ is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Capsaicin-Induced Flinching Model
-
Species: Male Sprague-Dawley rats.
-
Methodology:
-
Rats are orally administered with AMG 517 or vehicle.
-
After a predetermined time for drug absorption, a small volume of capsaicin solution is injected into the plantar surface of one hind paw.
-
The number of flinches of the injected paw is counted for a set period (e.g., 5 minutes) immediately following the injection.
-
The efficacy of AMG 517 is determined by the reduction in the number of flinches compared to the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
References
The Therapeutic Potential of 5'-Iodoresiniferatoxin (TRPV1 Antagonist 5) in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a promising target for the development of novel analgesics. This technical guide provides an in-depth overview of the therapeutic potential of 5'-Iodoresiniferatoxin (I-RTX), a potent and selective TRPV1 antagonist, in the context of neuropathic pain. We consolidate preclinical data, detail essential experimental protocols for its evaluation, and present visual representations of its mechanism of action and experimental workflows to facilitate further research and development in this area.
Introduction to TRPV1 and Neuropathic Pain
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous and exogenous ligands like capsaicin, the pungent component of chili peppers.[2] In neuropathic pain states, there is often an upregulation and sensitization of TRPV1 channels in both the peripheral and central nervous systems.[3] This heightened TRPV1 activity contributes to the characteristic symptoms of neuropathic pain, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated pain from a painful stimulus). Therefore, antagonizing the TRPV1 channel presents a rational therapeutic strategy for mitigating neuropathic pain.
5'-Iodoresiniferatoxin (I-RTX): A Selective TRPV1 Antagonist
5'-Iodoresiniferatoxin (I-RTX) is a powerful competitive antagonist of the TRPV1 receptor.[4] It is a derivative of resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist. The iodination at the 5' position of the vanilloid ring dramatically shifts its pharmacological profile from an agonist to a potent antagonist.[4] Preclinical studies have extensively utilized I-RTX as a pharmacological tool to investigate the role of TRPV1 in various pain models.
Preclinical Efficacy of 5'-Iodoresiniferatoxin in Neuropathic Pain Models
Numerous preclinical studies have demonstrated the analgesic potential of I-RTX in rodent models of neuropathic and inflammatory pain. These studies provide compelling evidence for its ability to alleviate key symptoms of these debilitating conditions.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical investigations of I-RTX in models of neuropathic and inflammatory pain.
| Table 1: Efficacy of 5'-Iodoresiniferatoxin in Neuropathic Pain Models | |||||
| Animal Model | Species | I-RTX Dose | Route of Administration | Pain-Related Behavior Assessed | Key Findings |
| Chronic Constriction Injury (CCI) | Rat | 200 µg | Intrathecal | Mechanical Allodynia, Thermal Hyperalgesia, Cold Allodynia | Significantly attenuated mechanical allodynia, thermal hyperalgesia, and cold allodynia.[5] |
| Spinal Nerve Ligation (SNL) | Rat | 0.1 and 0.5 nmol/site | Intra-hippocampal | Mechanical Allodynia | Partially attenuated bilateral mechanical allodynia.[3] |
| TNF-α Induced Pain | Rat | 1.9 µg/kg | Intrathecal | Mechanical Allodynia, Thermal Hyperalgesia | Alleviated TNF-α-induced mechanical allodynia and thermal hyperalgesia.[6] |
| Table 2: Efficacy of 5'-Iodoresiniferatoxin in Inflammatory Pain Models | |||||
| Animal Model | Species | I-RTX Dose | Route of Administration | Pain-Related Behavior Assessed | Key Findings |
| Complete Freund's Adjuvant (CFA) | Rat | 50 nM (10 µL) | Intraplantar | Mechanical Hypersensitivity | Significantly reduced C5a-induced mechanical sensitization.[4] |
| Capsaicin-Induced Pain | Rat | 0.05 nmol | Intraplantar | Thermal Allodynia | Inhibited the heat threshold-lowering effect of RTX by 51%.[7] |
| Acetic Acid-Induced Writhing | Mouse | Not specified | Not specified | Writhing Responses | Inhibited acetic acid-induced writhing.[8] |
Mechanism of Action and Signaling Pathways
5'-Iodoresiniferatoxin exerts its analgesic effects by competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into the sensory neuron, which in turn prevents neuronal depolarization and the subsequent transmission of pain signals to the central nervous system.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the evaluation of 5'-Iodoresiniferatoxin.
In Vivo Animal Models of Neuropathic Pain
5.1.1. Chronic Constriction Injury (CCI) Model in Rats
This model induces neuropathic pain through loose ligation of the sciatic nerve.[8][9]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position and shave the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Tie four loose ligatures (4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines for 2-3 days post-surgery. Monitor for signs of infection.
-
Behavioral Testing: Assess for mechanical allodynia and thermal hyperalgesia starting 7-14 days post-surgery.
5.1.2. Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats
This model induces a localized and persistent inflammation, leading to pain hypersensitivity.[10][11]
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
CFA Preparation: Emulsify CFA (containing heat-killed Mycobacterium tuberculosis) with an equal volume of sterile saline or phosphate-buffered saline (PBS).
-
Induction of Inflammation:
-
Briefly anesthetize the rat with isoflurane.
-
Inject 100-150 µL of the CFA emulsion into the plantar surface of one hind paw.
-
-
Behavioral Testing: Assess for mechanical allodynia and thermal hyperalgesia 24-48 hours after CFA injection.
Behavioral Assessment of Pain
5.2.1. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.[3][12]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the rat in an elevated mesh-floored chamber and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
5.2.2. Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.[2][13]
-
Apparatus: A plantar test apparatus (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Administration of 5'-Iodoresiniferatoxin
5.3.1. Intrathecal (i.t.) Injection
This method delivers the antagonist directly to the spinal cord.
-
Preparation of I-RTX: Dissolve I-RTX in a vehicle such as 10% DMSO in sterile saline.
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae.
-
A tail flick response confirms correct placement in the intrathecal space.
-
Inject a small volume (e.g., 10-20 µL) of the I-RTX solution slowly.
-
5.3.2. Perineural Administration
This method applies the antagonist directly to the sciatic nerve.
-
Procedure:
-
Anesthetize the rat and expose the sciatic nerve as described in the CCI model.
-
Apply a small volume of the I-RTX solution directly onto the surface of the nerve using a microsyringe.
-
In Vitro Calcium Imaging Assay
This assay measures the ability of I-RTX to block TRPV1-mediated calcium influx in cultured cells.[1][14]
-
Cell Culture: Use a cell line stably expressing recombinant human or rat TRPV1 (e.g., HEK293 or CHO cells). Culture the cells in appropriate media and conditions.
-
Dye Loading:
-
Plate the cells onto glass-bottom dishes or 96-well plates.
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in buffer for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with buffer to remove excess dye.
-
-
Imaging and Data Acquisition:
-
Acquire baseline fluorescence images using a fluorescence microscope or plate reader.
-
Add the TRPV1 agonist (e.g., capsaicin) to the cells and record the change in fluorescence intensity over time.
-
To test for antagonism, pre-incubate the cells with I-RTX for a defined period (e.g., 5-15 minutes) before adding the agonist.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the extent of calcium influx. Compare the response in the presence and absence of I-RTX to calculate its inhibitory activity (e.g., IC50).
Conclusion and Future Directions
The preclinical data strongly support the potential of 5'-Iodoresiniferatoxin as a therapeutic agent for neuropathic pain. Its selective antagonism of the TRPV1 receptor offers a targeted approach to analgesia. The detailed experimental protocols provided in this guide are intended to facilitate further research into its efficacy, safety, and pharmacokinetic profile. Future studies should focus on optimizing delivery methods to enhance its therapeutic window and exploring its potential in combination therapies. The continued investigation of TRPV1 antagonists like I-RTX holds significant promise for addressing the unmet medical need for effective and safe treatments for neuropathic pain.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 10. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 11. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. abcam.com [abcam.com]
A Technical Guide to the Discovery and Development of Novel TRPV1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 5.9), and exogenous chemical ligands like capsaicin, the pungent compound in chili peppers.[3][4][5] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron, action potential firing, and ultimately the sensation of pain.[3][6][7]
The expression of TRPV1 is upregulated in various pathological conditions, including inflammatory, neuropathic, and osteoarthritic pain.[5][8][9] This upregulation contributes to the hypersensitivity to pain observed in these chronic conditions. Consequently, blocking the activity of TRPV1 with selective antagonists represents a highly promising therapeutic strategy for novel analgesics.[6][10][11] Over the past two decades, significant efforts in the pharmaceutical industry have been dedicated to the discovery and development of small-molecule TRPV1 antagonists, with several candidates advancing into clinical trials.[10][11][12]
This guide provides a comprehensive overview of the core technical aspects of discovering and developing novel TRPV1 antagonists, from initial screening to preclinical evaluation, summarizing key data, experimental protocols, and the challenges that have emerged from clinical studies.
The TRPV1 Signaling Pathway
TRPV1 is a tetrameric ion channel with each subunit containing six transmembrane domains.[1][4] The channel's activation is a complex process initiated by various stimuli binding to different domains of the protein. For instance, capsaicin binds to a transmembrane pocket, while protons and heat are sensed by the extracellular pore domain and transmembrane domains, respectively.[3]
Activation leads to a conformational change, opening a central pore and allowing cation influx. The subsequent increase in intracellular Ca2+ triggers the release of pro-nociceptive peptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory neuron terminals, further amplifying the pain signal.[5][6][10] The activity of TRPV1 is also modulated by various intracellular signaling pathways. Inflammatory mediators like bradykinin (B550075) and nerve growth factor (NGF) can sensitize the channel through pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate the TRPV1 protein and lower its activation threshold.[4][7][10]
Drug Discovery and Development Workflow
The process of identifying novel TRPV1 antagonists follows a structured workflow, beginning with broad screening and progressively narrowing down to a single clinical candidate through rigorous testing and optimization.
Key Experimental Protocols
In Vitro Assays
4.1.1. High-Throughput Screening: Fluorescence-Based Calcium Influx Assays This is the primary method for initial screening of large compound libraries.[13]
-
Principle: Cells (typically CHO or HEK293) stably expressing the human or rat TRPV1 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][14] Activation of TRPV1 by an agonist (e.g., capsaicin) causes Ca2+ influx, leading to a measurable increase in fluorescence. Antagonists are identified by their ability to inhibit this fluorescence increase.
-
Methodology:
-
Cell Plating: Seed TRPV1-expressing cells into 96- or 384-well microplates and culture overnight.
-
Dye Loading: Wash cells and incubate with a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Addition: Add test compounds (potential antagonists) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Challenge & Reading: Place the plate into a fluorescence imaging plate reader (FLIPR) or a fluorescence drug discovery system (FDDS).[8] Inject an agonist (e.g., capsaicin for vanilloid mode, or a low pH buffer for acid mode) and simultaneously monitor fluorescence changes in real-time.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to control wells (agonist only vs. no agonist). Determine IC50 values for active compounds.
-
4.1.2. Electrophysiology: Automated Patch-Clamp This technique provides a more detailed characterization of channel blockade.
-
Principle: Measures the flow of ions directly across the cell membrane. It offers high-resolution data on the mechanism of inhibition (e.g., competitive vs. non-competitive) and can assess voltage-dependency.
-
Methodology:
-
Cell Preparation: Use TRPV1-expressing cells in suspension.
-
Automated Patching: Utilize an automated patch-clamp system (e.g., Patchliner, QPatch) to achieve whole-cell patch-clamp configuration on multiple cells simultaneously.
-
Channel Activation: Perfuse the cells with a solution containing a TRPV1 agonist (capsaicin, heat, or low pH) to elicit an inward current.
-
Antagonist Application: After a stable baseline current is established, apply the antagonist at various concentrations and measure the reduction in the agonist-evoked current.
-
Data Analysis: Plot the concentration-response curve to determine the IC50 of the antagonist.
-
In Vivo Efficacy Models
4.2.1. Carrageenan-Induced Thermal Hyperalgesia (Inflammatory Pain) This is a standard model to assess the anti-hyperalgesic effects of compounds in the context of acute inflammation.[15]
-
Principle: Intraplantar injection of carrageenan in the rodent hind paw induces an inflammatory response characterized by heightened sensitivity to thermal stimuli (thermal hyperalgesia).
-
Methodology:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) for each animal.
-
Inflammation Induction: Inject a 1-2% solution of carrageenan into the plantar surface of one hind paw.
-
Compound Administration: Administer the test TRPV1 antagonist (typically orally, p.o.) either before or after the carrageenan injection.
-
Post-Treatment Measurement: At various time points after compound administration (e.g., 2-4 hours post-carrageenan), re-measure the paw withdrawal latency.
-
Data Analysis: Efficacy is demonstrated by a significant increase in the paw withdrawal latency (reversal of hyperalgesia) in the drug-treated group compared to the vehicle-treated group.
-
4.2.2. Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain) This model induces a more persistent inflammatory state, useful for evaluating compounds for chronic pain.[15]
-
Principle: A single intraplantar injection of CFA creates a robust and long-lasting inflammation and thermal hyperalgesia lasting for days to weeks.
-
Methodology:
-
Baseline and Induction: Similar to the carrageenan model, establish baseline thermal sensitivity before injecting CFA into the paw.
-
Chronic Phase Testing: Allow several days for the inflammation to fully develop.
-
Compound Administration: Administer the TRPV1 antagonist orally.
-
Efficacy Measurement: Measure the reversal of thermal hyperalgesia at peak compound exposure times.
-
Data Analysis: Calculate the percent reversal of hyperalgesia compared to vehicle controls.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The optimization of initial "hit" compounds into clinical candidates involves extensive SAR studies. For TRPV1 antagonists, a common pharmacophore has been identified, generally consisting of three regions: a "head," a "neck," and a "tail."[16][17]
-
Region A (Head): Often an aromatic group (e.g., substituted pyridine (B92270) or phenyl ring) that interacts with the vanilloid binding pocket.
-
Region B (Neck/Linker): Typically a urea, thiourea, or carboxamide group that forms key hydrogen bonds.[6][10]
-
Region C (Tail): A second aryl or alkyl group that occupies a more hydrophobic region of the binding pocket.
Optimization focuses on modifying these regions to improve potency, selectivity (over other TRP channels), metabolic stability, and oral bioavailability, while minimizing off-target effects.
Quantitative Data of Representative TRPV1 Antagonists
The following tables summarize in vitro and in vivo data for several classes of TRPV1 antagonists that have been described in the literature.
Table 1: In Vitro Potency of Selected TRPV1 Antagonrants
| Compound | Chemical Class | Species | Assay | IC50 / Ki (nM) | Reference |
|---|---|---|---|---|---|
| Capsazepine | Capsaicin Analog | Guinea Pig | Capsaicin-induced Ca2+ influx | 400 | [5] |
| Rat | Capsaicin-induced Ca2+ influx | 700 | [2] | ||
| BCTC | Tetrahydropyrazine | Human | Capsaicin-induced Ca2+ influx | 36 | [2] |
| Rat | Capsaicin-induced Ca2+ influx | 5.8 | [2] | ||
| SB-705498 | Urea | Human | Capsaicin-induced Ca2+ influx | 3.5 | [10] |
| AMG 517 | Carboxamide | Human | Capsaicin-induced Ca2+ influx | 1 | [18] |
| A-784168 | Propanamide | Human | Capsaicin-induced Ca2+ influx | 23 | [19] |
| Compound 50 | 1,2,4-Oxadiazole | hTRPV1 | Capsaicin-induced Ca2+ influx | 2130 | [20][21] |
| | | rTRPV1 | Capsaicin-induced Ca2+ influx | 5020 |[20][21] |
IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.
Table 2: In Vivo Efficacy and Side Effect Profile of Selected TRPV1 Antagonists
| Compound | Animal Model | Endpoint | Efficacy (Dose) | Hyperthermia | Reference |
|---|---|---|---|---|---|
| AMG 517 | Rat (CFA model) | Thermal Hyperalgesia | ED50 ~3 mg/kg, p.o. | Yes (in humans) | [18] |
| 1,8-Naphthyridine 52 | Rat (Carrageenan) | Thermal Hyperalgesia | Full reversal (30 mg/kg, p.o.) | Not reported | [15] |
| Rat (CFA model) | Thermal Hyperalgesia | Dose-dependent reduction | Not reported | [15] | |
| Compound 50 | Mouse (Formalin) | Nociceptive Behavior | ED50 = 21.6 mg/kg (Phase 2) | Not reported | [20][21] |
| ABT-102 | Rat (CFA model) | Thermal Hyperalgesia | Attenuated hyperalgesia | Yes (in humans) | [9][22] |
| V116517 | Rat (CFA model) | Thermal Hyperalgesia | ED50 = 0.38 mg/kg, p.o. | Yes (in humans) |[14][22] |
CFA: Complete Freund's Adjuvant; ED50: Half maximal effective dose; p.o.: oral administration.
Clinical Development and Key Challenges
Several TRPV1 antagonists have entered clinical trials for various pain indications.[10][11] While early studies demonstrated successful target engagement (e.g., blocking capsaicin-induced pain), the development of this class has been hampered by a significant on-target side effect: hyperthermia.[9][11]
Hyperthermia: Many first-generation, polymodal TRPV1 antagonists (which block activation by capsaicin, heat, and protons) were found to cause a mild to moderate increase in core body temperature in both preclinical species and human subjects.[9][18][22] For example, AMG 517 caused body temperature elevations surpassing 40°C in some individuals, creating a major safety concern and a hurdle for clinical development.[18] This effect is believed to result from the blockade of TRPV1 channels involved in the physiological regulation of body temperature.[22][23]
Current Strategies and Future Outlook: Research is now focused on developing second-generation antagonists that may circumvent this issue. Strategies include:
-
Mode-Selective Antagonists: Designing compounds that selectively block activation by one stimulus (e.g., capsaicin) but not others (e.g., heat or protons), with the hypothesis that the thermoregulatory role of TRPV1 is tied to a specific activation mode.[22]
-
Peripherally Restricted Antagonists: Developing molecules that do not cross the blood-brain barrier, aiming to provide peripheral analgesia without affecting central thermoregulatory sites.[9][18]
-
Dual-Target Antagonists: Exploring compounds that simultaneously modulate another pain-related target, such as TRPA1, which may offer a synergistic analgesic effect.[20]
Conclusion
TRPV1 remains a validated and highly attractive target for the development of novel analgesics. The journey from discovery to clinic has provided invaluable insights into the complexities of TRPV1 pharmacology and its physiological roles beyond pain sensation. While the hyperthermia side effect presents a significant challenge, ongoing research into mode-selective and peripherally restricted antagonists offers promising avenues to finally unlock the therapeutic potential of targeting TRPV1 for the management of chronic pain. The detailed understanding of experimental protocols and SAR principles outlined in this guide serves as a foundational framework for the continued pursuit of safe and effective TRPV1-targeted therapies.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 11. Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRPV1 antagonists: the challenges for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of Transient Receptor Potential Channel 1 Ligands in the Light of the Bioluminescence Resonance Energy Transfer Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamopen.com [benthamopen.com]
- 19. | BioWorld [bioworld.com]
- 20. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TRPV1 - Wikipedia [en.wikipedia.org]
A Technical Guide to Endogenous and Exogenous Activators of TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, stands as a critical molecular integrator of noxious stimuli. Its activation by a diverse array of endogenous and exogenous activators plays a pivotal role in pain perception, inflammation, and thermoregulation. This technical guide provides an in-depth exploration of these activators, their mechanisms of action, and the downstream signaling cascades they initiate. Detailed experimental protocols for studying TRPV1 activation are also provided to facilitate further research and drug development in this field.
Endogenous Activators of TRPV1
Endogenous activators are molecules produced within the body that can modulate TRPV1 activity. These play a crucial role in physiological and pathophysiological processes, including inflammatory pain.
Protons (Low pH)
Acidic conditions, often associated with inflammation and tissue injury, are a potent activator of TRPV1. Protons directly gate the channel, with a pH threshold for activation typically below 6.0.[1] This activation is mediated by specific amino acid residues on the extracellular loops of the channel.[2]
Endocannabinoids and Other Lipids
A variety of lipid molecules have been identified as endogenous ligands for TRPV1. These include:
-
Anandamide (AEA): An endocannabinoid that directly activates TRPV1.[3]
-
N-arachidonoyl dopamine (B1211576) (NADA): Another endocannabinoid that is a potent TRPV1 agonist.
-
Lipoxygenase (LOX) products: Metabolites of arachidonic acid, such as 12-hydroperoxyeicosatetraenoic acid (12-HPETE), can activate the channel.[4]
These lipid activators are often produced during inflammation and contribute to the sensitization of nociceptors.
Exogenous Activators of TRPV1
Exogenous activators originate from outside the body and have been instrumental in characterizing the function of TRPV1.
Vanilloids
-
Capsaicin (B1668287): The pungent compound in chili peppers is the most well-known exogenous activator of TRPV1. It binds to a specific intracellular pocket on the channel, inducing a sensation of heat and pain.
-
Resiniferatoxin (RTX): A naturally occurring analog of capsaicin found in the resin of Euphorbia resinifera. It is an ultrapotent TRPV1 agonist, exhibiting significantly higher potency than capsaicin.[5]
Physical Stimuli
-
Noxious Heat: TRPV1 is a key sensor of noxious heat, with a temperature threshold for activation typically above 42°C.[1] This thermal sensitivity is an intrinsic property of the channel protein.
Quantitative Data of TRPV1 Activators
The potency and efficacy of various TRPV1 activators can be quantified by parameters such as the half-maximal effective concentration (EC50) and the inhibitor constant (Ki).
| Activator Category | Activator | Species/Cell Type | Assay Type | EC50 / Activation Threshold | Ki Value | Reference(s) |
| Endogenous | Protons (H+) | CHO | Electrophysiology | pH ~6.0 | N/A | [1] |
| Anandamide (AEA) | HEK293 | Calcium Imaging | ~1.95 µM | N/A | [6] | |
| N-Arachidonoyl Dopamine | HEK293 | Electrophysiology | ~50 nM | N/A | [7] | |
| Exogenous | Capsaicin | CHO | Electrophysiology | ~2.2 µM | N/A | [1] |
| Resiniferatoxin (RTX) | CHO | Radioligand Binding | N/A | ~0.043 nM | [8] | |
| Heat | HEK293 | Electrophysiology | >42°C | N/A | [1] |
Signaling Pathways of TRPV1 Activation
Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. The subsequent increase in intracellular Ca2+ triggers several downstream signaling cascades.
Protein Kinase A (PKA) and Protein Kinase C (PKC) Phosphorylation
Both PKA and PKC can phosphorylate TRPV1, leading to its sensitization. This means that after phosphorylation, the channel becomes more sensitive to activating stimuli, with a lower threshold for activation.[3]
-
PKA Phosphorylation Sites: Ser116 and Thr370 are key residues phosphorylated by PKA.[3]
-
PKC Phosphorylation Sites: Ser502 and Ser800 are major sites for PKC-mediated phosphorylation.[3][4]
Inflammatory mediators like bradykinin (B550075) and prostaglandins (B1171923) can activate G-protein coupled receptors that, in turn, activate PKA and PKC, contributing to inflammatory pain.[3]
Calmodulin (CaM) Interaction
The influx of Ca2+ upon TRPV1 activation leads to the binding of calmodulin to the channel. This interaction is a key mechanism of TRPV1 desensitization, a process where the channel becomes less responsive to further stimulation.[9] Calmodulin binds to specific domains on both the N- and C-termini of the TRPV1 protein.[10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through TRPV1 channels in response to various stimuli.
Experimental Workflow:
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing TRPV1 or primary dorsal root ganglion (DRG) neurons on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Using a patch-clamp amplifier and micromanipulator, a glass micropipette filled with internal solution is brought into contact with a cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are recorded in response to a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) before and after the application of an agonist.[11]
-
-
Data Analysis: Agonist-evoked currents are measured and plotted against the agonist concentration to determine the EC50 value. The current-voltage (I-V) relationship can also be analyzed to understand the channel's rectification properties.
Calcium Imaging
This method indirectly measures TRPV1 activation by detecting the increase in intracellular calcium concentration using fluorescent indicators.
Methodology:
-
Cell Preparation: Plate TRPV1-expressing HEK293 cells on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (2-5 µM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.[1]
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Acquire a baseline fluorescence image.
-
Apply the TRPV1 agonist and continuously record the changes in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0, which is proportional to the change in intracellular calcium concentration. Dose-response curves can be generated by plotting ΔF/F0 against the agonist concentration.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand to the TRPV1 receptor. It typically uses a radiolabeled high-affinity ligand, such as [3H]resiniferatoxin.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing TRPV1 and isolate the membrane fraction by centrifugation.
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of [3H]resiniferatoxin and varying concentrations of the unlabeled test compound.
-
Incubations are typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).[12]
-
-
Separation and Counting:
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
This comprehensive guide provides a foundational understanding of the activators of the TRPV1 channel and the methodologies to study them. Further investigation into the intricate mechanisms of TRPV1 activation and signaling will undoubtedly pave the way for the development of novel therapeutics for a range of sensory disorders.
References
- 1. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. brainvta.tech [brainvta.tech]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. rupress.org [rupress.org]
- 11. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detailed Analysis of the Binding Mode of Vanilloids to Transient Receptor Potential Vanilloid Type I (TRPV1) by a Mutational and Computational Study | PLOS One [journals.plos.org]
TRPV1 Antagonist 5: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of "TRPV1 Antagonist 5," exemplified by the well-characterized, potent, and selective transient receptor potential vanilloid 1 (TRPV1) antagonist, V116517 (also known as AMG 517). This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of pain therapeutics and TRPV1 modulation.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and vanilloid compounds like capsaicin.[1] Expressed predominantly in primary sensory neurons, TRPV1 plays a crucial role in the detection and signaling of pain and neurogenic inflammation, making it a key target for the development of novel analgesics.[2][3]
TRPV1 antagonists represent a promising therapeutic class for the treatment of various pain conditions.[2] "this compound" (exemplified by V116517/AMG 517) is a potent, selective, and orally bioavailable small molecule antagonist of the TRPV1 receptor.[4][5] This guide will delve into its pharmacokinetic profile, detailing its absorption, distribution, metabolism, and excretion (ADME), and its pharmacodynamic effects, including its mechanism of action, dose-response relationships, and impact on relevant biomarkers.
Pharmacodynamics
Mechanism of Action
"this compound" is a competitive antagonist of the TRPV1 receptor.[6][7] It effectively blocks the activation of the channel by various stimuli, including capsaicin, protons (acid), and heat.[6] By binding to the receptor, it prevents the influx of cations (primarily Ca2+ and Na+) into the neuron, thereby inhibiting the initiation and propagation of pain signals. The antagonism has been demonstrated to be potent and selective for TRPV1 over other related TRP channels.[4]
dot
In Vitro Potency
"this compound" demonstrates high potency in blocking TRPV1 activation in various in vitro assays. The half-maximal inhibitory concentrations (IC50) against different activators are summarized in the table below.
| Assay Type | Cell Type | Activator | IC50 (nM) | Reference |
| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Capsaicin (500 nM) | 0.76 | [6] |
| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Acid (pH 5.0) | 0.62 | [6] |
| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3 | [6] |
| Electrophysiology | Rat DRG neurons | Capsaicin | 0.68 | [6] |
| Electrophysiology | Rat DRG neurons | Acid (pH 5) | 180.3 | [4] |
In Vivo Efficacy
In preclinical models, "this compound" has shown significant efficacy in reducing pain behaviors.
| Pain Model | Species | Endpoint | Effective Dose | Reference |
| Capsaicin-induced flinching | Rat | Reduction in flinches | MED: 0.3 mg/kg, p.o. | [6] |
| CFA-induced thermal hyperalgesia | Rat | Reversal of thermal hyperalgesia | ED50: 2 mg/kg, p.o. | [4] |
MED: Minimally Effective Dose; ED50: Half-maximal Effective Dose; p.o.: oral administration; CFA: Complete Freund's Adjuvant.
Dose-Response Relationship
Oral administration of "this compound" results in a dose-dependent increase in plasma concentrations, which correlates with a dose-dependent decrease in capsaicin-induced flinching behavior in rats.[6] The minimally effective dose of 0.3 mg/kg corresponds to plasma concentrations of 90 to 100 ng/mL.[6]
Pharmacokinetics
"this compound" exhibits favorable pharmacokinetic properties in multiple species, including high oral bioavailability.
Absorption
Following oral administration, "this compound" is well-absorbed, achieving high plasma concentrations.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Oral Bioavailability (%) | Reference |
| Rat | 3 | 1380 | 74 | [4] |
| Dog | 3 | 1120 | 100 | [4] |
| Monkey | 3 | 459 | 107 | [4] |
Distribution
"this compound" has a large volume of distribution, suggesting extensive tissue distribution. Following oral administration in rats, the compound is primarily restricted to the periphery.[4]
| Species | Dose (mg/kg, i.v.) | Volume of Distribution (L/kg) | Reference |
| Rat | 1 | 0.68 | [4] |
| Dog | 1 | 1.2 | [4] |
| Monkey | 1 | 6.0 | [4] |
Metabolism and Excretion
"this compound" is characterized by high plasma clearance.
| Species | Dose (mg/kg, i.v.) | Plasma Clearance (L/h/kg) | Terminal Elimination Half-life (h) | Reference |
| Rat | 1 | 0.24 | 3.3 | [4] |
| Dog | 1 | 0.28 | 3.6 | [4] |
| Monkey | 1 | 0.36 | 18 | [4] |
Thermoregulatory Effects
A notable pharmacodynamic effect of some TRPV1 antagonists is the induction of hyperthermia. "this compound" has been shown to cause a transient, dose-dependent increase in body temperature in rodents, dogs, and monkeys.[6][7] This effect is thought to be mediated by the blockade of TRPV1 channels involved in normal body temperature regulation.[8] Interestingly, this hyperthermic effect can be attenuated with repeated dosing.[6] In human clinical trials, V116517 did not produce a change in body temperature at a dose of 300 mg.[9] However, AMG 517 did elicit hyperthermia in humans, which was a factor in its discontinuation from clinical development.[5][8]
Experimental Protocols
In Vitro Calcium Influx Assay
Objective: To determine the potency of "this compound" in inhibiting TRPV1 activation by various stimuli.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of "this compound" or vehicle for a specified period.
-
Stimulation: The cells are then stimulated with a TRPV1 agonist (e.g., capsaicin, acid, or heat). For heat stimulation, the plate is warmed to the target temperature. Simultaneously, a radioactive calcium isotope (45Ca2+) is added to the wells.
-
Measurement: After a short incubation period, the stimulation is stopped, and the cells are washed to remove extracellular 45Ca2+. The amount of intracellular 45Ca2+ is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves are generated, and IC50 values are calculated.
dot
In Vivo Capsaicin-Induced Flinching Model
Objective: To assess the in vivo efficacy of "this compound" in a model of acute nociception.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: "this compound" or vehicle is administered orally at various doses.
-
Capsaicin Challenge: After a predetermined time for drug absorption, a dilute solution of capsaicin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the injection, the number of flinches of the injected paw is counted for a set period (e.g., 5 minutes).
-
Data Analysis: The number of flinches in the drug-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibitory effect.
Conclusion
"this compound," as exemplified by V116517/AMG 517, is a potent and selective TRPV1 antagonist with high oral bioavailability and demonstrated efficacy in preclinical pain models. Its pharmacokinetic profile supports its potential for systemic administration. While thermoregulatory side effects remain a consideration for this class of compounds, the detailed understanding of the PK/PD relationship of molecules like "this compound" is crucial for the continued development of safe and effective TRPV1-targeted pain therapeutics. This guide provides a foundational repository of technical data to aid researchers in this endeavor.
References
- 1. fz.kiev.ua [fz.kiev.ua]
- 2. Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG-517 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, positive-controlled, 3-way cross-over human experimental pain study of a TRPV1 antagonist (V116517) in healthy volunteers and comparison with preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for In Vitro Calcium Imaging Assays Using TRPV1 Antagonist 5
Audience: Researchers, scientists, and drug development professionals.
Introduction The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons involved in pain sensation.[1] It acts as a molecular integrator for a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[1] Activation of the TRPV1 channel leads to an influx of cations, primarily calcium (Ca2+), which triggers downstream signaling cascades associated with pain and inflammation.[1][2] Consequently, antagonists of the TRPV1 channel are of significant interest as potential therapeutic agents for pain management.
This document provides a detailed protocol for an in vitro calcium imaging assay to characterize the inhibitory activity of "TRPV1 Antagonist 5," a potent small molecule inhibitor of the TRPV1 receptor.[3] The assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by the antagonist.
Assay Principle
The assay indirectly measures TRPV1 channel activity by monitoring the influx of extracellular calcium into cells engineered to express the receptor. Cells are first loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. After loading, the cells are pre-incubated with the test compound, this compound. The TRPV1 channel is then stimulated with an agonist, typically capsaicin. In the presence of an effective antagonist, the capsaicin-induced calcium influx will be blocked or reduced, resulting in a lower fluorescence signal compared to untreated controls. This reduction in signal is used to quantify the antagonist's potency, often expressed as an IC50 value.
TRPV1 Signaling Pathway
The diagram below illustrates the basic mechanism of TRPV1 channel activation and its inhibition.
Caption: TRPV1 activation by capsaicin allows Ca2+ influx, which is blocked by Antagonist 5.
Materials and Reagents
| Item | Description / Recommended Source |
| Cell Line | Human Embryonic Kidney (HEK-293) cells stably expressing human TRPV1 (hTRPV1).[4][5] |
| Culture Medium | DMEM/F12, 10% Fetal Bovine Serum (FBS), 0.5 mg/mL Geneticin (G418).[4] |
| Assay Plates | 384-well black, clear bottom, poly-D-lysine coated plates.[4] |
| Calcium Indicator | Fluo-4 AM (acetoxymethyl ester). Fluo-4 Calcium Imaging Kit or FLIPR Calcium 5 Kit are recommended.[4][6] |
| Loading Buffer | Physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4). |
| Anion Pump Inhibitor | Probenecid (B1678239) (optional, helps prevent dye extrusion).[6] |
| TRPV1 Agonist | Capsaicin (stock solution in DMSO).[4] |
| Test Compound | This compound (stock solution in DMSO). |
| Instrumentation | Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope with automated liquid handling.[4] |
Experimental Protocol
This protocol is optimized for a 384-well plate format suitable for high-throughput screening.
Experimental Workflow Diagram
Caption: Workflow for the TRPV1 antagonist calcium imaging assay.
Step-by-Step Methodology
Step 1: Cell Plating
-
Subculture hTRPV1-HEK293 cells using standard procedures.[4]
-
Count the cells and adjust the density to plate 10,000 cells per well in a 384-well poly-D-lysine coated plate.[4]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]
Step 2: Calcium Dye Loading
-
Prepare the Fluo-4 AM loading solution in a physiological buffer according to the manufacturer's instructions. If using a kit, it may contain a PowerLoad™ concentrate that allows loading in the presence of culture medium.[6]
-
Optional: Add probenecid to the loading solution to prevent the extrusion of the dye by cellular anion pumps.[6]
-
Carefully remove the culture medium from the wells.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-45 minutes, followed by 15-30 minutes at room temperature.[6]
-
After incubation, wash the cells once with the physiological buffer to remove excess dye.
Step 3: Antagonist Incubation
-
Prepare serial dilutions of this compound in the physiological buffer. A typical concentration range for a potent antagonist would be from 1 pM to 10 µM.
-
Add the antagonist dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as negative controls (0% inhibition) and wells with a known potent antagonist as positive controls.
-
Incubate the plate at room temperature for 15-30 minutes.
Step 4: Agonist Stimulation and Fluorescence Reading
-
Prepare the capsaicin solution in the physiological buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment. A concentration of 50 nM is often used.[7]
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the capsaicin solution to all wells.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
Data Presentation and Analysis
Data Analysis
-
The primary data is the change in fluorescence intensity (ΔF) upon capsaicin addition. This is typically calculated as the peak fluorescence minus the baseline fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (ΔF_antagonist - ΔF_min) / (ΔF_max - ΔF_min))
-
ΔF_antagonist is the signal in the presence of the antagonist.
-
ΔF_max is the signal with vehicle only (0% inhibition).
-
ΔF_min is the signal in wells with no capsaicin or with a saturating concentration of a known antagonist (100% inhibition).
-
-
Plot the % Inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition.
Mechanism of Action Logic
Caption: Logical flow showing how Antagonist 5 prevents the signal generated by capsaicin.
Quantitative Data Summary
The following table summarizes the reported potency of various TRPV1 antagonists, including a representative "Compound 5," as determined by in vitro calcium assays.
| Compound | Cell Line | Assay Type | Potency (IC50) | Reference |
| Compound 5 | hTRPV1-HEK293 | FLIPR Assay (Acid-induced activation) | 0.6 nM | [5] |
| A-784168 | hTRPV1-1321N1 | FLIPR Assay (Capsaicin-induced) | 25.0 ± 2.0 nM | [7] |
| A-795614 | hTRPV1-1321N1 | FLIPR Assay (Capsaicin-induced) | 14.0 ± 1.0 nM | [7] |
| BCTC | Rat Spinal Cord | CGRP-LI Release Assay | 37.0 nM | [5] |
| Eriodictyol | Not Specified | Calcium Influx Assay | 16 nM | [8] |
This protocol provides a robust and high-throughput method for characterizing the potency and efficacy of TRPV1 antagonists like "Compound 5." The use of a stable cell line and a fluorescent calcium assay allows for reliable and reproducible data generation essential for drug development programs.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
- 3. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Characterization of TRPV1 Antagonist 5 (TA-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuron and the propagation of pain signals.[1][2] This central role in nociception makes TRPV1 a prime target for the development of novel analgesic drugs.
These application notes provide a comprehensive guide for the electrophysiological characterization of a novel, hypothetical TRPV1 antagonist, designated as "TRPV1 antagonist 5" (TA-5), using the whole-cell patch-clamp technique. The protocols detailed below are designed for researchers in academia and industry to assess the potency and mechanism of action of new chemical entities targeting the TRPV1 channel.
Signaling Pathways
The activation of the TRPV1 channel initiates a signaling cascade that leads to the sensation of pain. Upon binding of an agonist such as capsaicin, or stimulation by heat or protons, the channel undergoes a conformational change, allowing the influx of cations.[3][4] This influx leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential that is transmitted to the central nervous system.[1] The activity of TRPV1 is also modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel and lower its activation threshold.[4]
Figure 1: Simplified signaling pathway of TRPV1 activation and inhibition.
Data Presentation: Quantitative Analysis of TRPV1 Antagonists
The inhibitory potency of a TRPV1 antagonist is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the TRPV1 response to a given agonist concentration. The following table summarizes the IC50 values for several known TRPV1 antagonists, which can serve as a benchmark for evaluating the potency of TA-5.
| Antagonist | Cell Type | Agonist (Concentration) | IC50 (nM) | Reference |
| A-784168 | HEK293 | Capsaicin (50 nM) | 25.0 ± 2.0 | [3] |
| A-795614 | HEK293 | Capsaicin (50 nM) | 14.0 ± 1.0 | [3] |
| A-1165901 | HEK293 | Capsaicin | 3.7 ± 1.4 | [5] |
| AMG7905 | HEK293 | Capsaicin | 29.3 ± 12.4 | [5] |
| Capsazepine | HEK293-TRPV1 | Capsaicin (1 µM) | 30.7 ± 7.77 | [6][7] |
| SB-366791 | hTRPV1-HEK293 | Capsaicin (0.1 µM) | Low nM range | |
| BCTC | DRG neurons | Capsaicin | 35 | [8] |
Experimental Protocols
This section provides a detailed protocol for characterizing the inhibitory effects of TA-5 on TRPV1 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.
Experimental Workflow
Figure 2: Workflow for patch-clamp analysis of TA-5.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPV1 (hTRPV1) are recommended.[6][7]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) if using a stable cell line. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: 24-48 hours before recording, plate the cells onto glass coverslips at a low density to ensure isolated single cells are available for patching.
Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[2]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.[2] Alternatively, a K-Gluconate based solution can be used: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[9]
-
Agonist and Antagonist Solutions: Prepare stock solutions of capsaicin (agonist) and TA-5 (antagonist) in a suitable solvent (e.g., DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be between 3-6 MΩ when filled with the internal solution.[2][10]
-
Chamber Perfusion: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.[3][9]
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.[2][6][7]
Experimental Procedure for Antagonist Characterization
-
Baseline Recording: Record the baseline whole-cell current for a stable period.
-
Agonist Application: Apply a concentration of capsaicin that elicits a submaximal response (e.g., the EC50 concentration, typically around 100-300 nM) for a short duration (e.g., 5 seconds) to activate TRPV1 channels.[3] Record the resulting inward current.
-
Washout: Perfuse the cell with the external solution to wash out the capsaicin and allow the current to return to baseline.
-
Antagonist Incubation: Pre-incubate the cell with a specific concentration of TA-5 for 1-2 minutes.[2]
-
Co-application: Co-apply the same concentration of capsaicin along with TA-5 and record the current. A reduction in the current amplitude compared to the initial capsaicin application indicates an antagonistic effect.
-
Dose-Response: Repeat steps 2-5 with a range of TA-5 concentrations to construct a dose-response curve.
Data Analysis
-
Measure Peak Current: For each application, measure the peak amplitude of the inward current elicited by capsaicin.
-
Calculate Percentage Inhibition: For each concentration of TA-5, calculate the percentage inhibition using the following formula: % Inhibition = (1 - (Peak Current with TA-5 / Peak Current without TA-5)) * 100
-
Construct Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the TA-5 concentration.
-
Determine IC50: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value of TA-5.
Conclusion
The protocols outlined in these application notes provide a robust framework for the electrophysiological characterization of novel TRPV1 antagonists like TA-5. By following these detailed procedures, researchers can obtain reliable and reproducible data on the potency and inhibitory mechanism of their compounds, which is a critical step in the drug discovery and development process for new pain therapeutics. The provided quantitative data for known antagonists serves as a valuable reference for contextualizing the performance of new chemical entities.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. sophion.co.jp [sophion.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TRPV1 Antagonists in Primary Sensory Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6), and chemical ligands such as capsaicin, the pungent compound in chili peppers.[3][4] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals.[1] Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[5]
TRPV1 antagonists block the activation of this channel, thereby inhibiting the downstream signaling cascade that leads to pain perception and neurogenic inflammation.[1][4] These compounds are valuable tools for studying the role of TRPV1 in nociception and represent a promising therapeutic class for various chronic pain conditions.[1][6]
This document provides detailed application notes and protocols for the use of a representative TRPV1 antagonist, capsazepine (B1668289), in primary sensory neuron cultures. Methodologies for assessing antagonist efficacy, including calcium imaging and electrophysiology, are described, along with relevant quantitative data for capsazepine and other common TRPV1 antagonists.
Mechanism of Action of TRPV1 Antagonists
TRPV1 antagonists function by binding to the TRPV1 receptor and preventing its activation by agonists. This inhibition can occur through competitive or non-competitive mechanisms.[1]
-
Competitive Antagonists: These molecules bind to the same site as agonists like capsaicin, thereby preventing agonist binding and subsequent channel opening.[1] Capsazepine is a classical example of a competitive TRPV1 antagonist.[7]
-
Non-competitive Antagonists: These compounds bind to an allosteric site on the receptor, inducing a conformational change that prevents the channel from opening, even when the agonist is bound.[1]
The binding of an antagonist effectively blocks the influx of cations (primarily Ca²⁺ and Na⁺) that is triggered by noxious stimuli, thus preventing neuronal depolarization and the propagation of pain signals.[3]
Quantitative Data of Common TRPV1 Antagonists
The potency of TRPV1 antagonists is typically determined by their ability to inhibit the response induced by a TRPV1 agonist, such as capsaicin. The half-maximal inhibitory concentration (IC₅₀) is a common measure of antagonist potency.
| Antagonist | Agonist | Assay Method | Cell Type | IC₅₀ / pK₉ | Reference |
| Capsazepine | Capsaicin | Ca²⁺ influx | Rat Trigeminal Neurons | ~0.2-5 µM | [7] |
| Capsazepine | Capsaicin | Electrophysiology | CHO cells expressing rat TRPV1 | EC₅₀ of 0.36 µM for capsaicin activation | [8] |
| SB-366791 | Capsaicin | Ca²⁺ influx | F11 cells | Potent inhibition at 1 µM | [8] |
| Iodo-resiniferatoxin (I-RTX) | Capsaicin | Ca²⁺ influx | Rat Trigeminal Neurons | 0.87 nM | [7] |
| Iodo-resiniferatoxin (I-RTX) | Capsaicin | Ca²⁺ influx | HEK293 cells expressing human TRPV1 | 0.071 nM | [7] |
| A-784168 | - | Thermal Hyperalgesia (in vivo) | Rat | ED₅₀ with plasma level of 0.2 µg/ml | [9] |
| A-795614 | - | Thermal Hyperalgesia (in vivo) | Rat | ED₅₀ with plasma level of 2 µg/ml | [9] |
Experimental Protocols
Primary Sensory Neuron Culture
Objective: To establish a primary culture of dorsal root ganglion (DRG) neurons for subsequent pharmacological assays.
Materials:
-
Dorsal root ganglia from neonatal or adult rodents
-
Collagenase Type IA
-
Trypsin
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
Procedure:
-
Dissect dorsal root ganglia from the spinal column of euthanized rodents under sterile conditions.
-
Transfer the ganglia to a tube containing a dissociation solution of collagenase and trypsin in a balanced salt solution.
-
Incubate at 37°C for 30-60 minutes, with gentle trituration every 15 minutes.
-
Stop the enzymatic digestion by adding an equal volume of complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated culture vessels.
-
Supplement the medium with NGF to promote neuronal survival and neurite outgrowth.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
Allow the neurons to grow for at least 24-48 hours before conducting experiments.
Calcium Imaging Assay for Antagonist Activity
Objective: To measure the ability of a TRPV1 antagonist to inhibit capsaicin-induced calcium influx in primary sensory neurons.
Materials:
-
Primary DRG neuron culture on glass coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
TRPV1 agonist (e.g., capsaicin)
-
TRPV1 antagonist (e.g., capsazepine)
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration of the dye will depend on the specific indicator used (e.g., 2-5 µM for Fura-2 AM).
-
Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Antagonist Incubation:
-
Prepare different concentrations of the TRPV1 antagonist in HBSS.
-
Incubate the dye-loaded neurons with the antagonist solution for a predetermined time (e.g., 10-30 minutes) prior to agonist application.
-
-
Image Acquisition:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal from the neurons.
-
Apply the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as 50-100 nM) to the cells while continuously recording the fluorescence.
-
Observe the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Measure the peak fluorescence change in response to the agonist in both control (no antagonist) and antagonist-treated cells.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of a TRPV1 antagonist on capsaicin-activated ion currents in primary sensory neurons.
Materials:
-
Primary DRG neuron culture
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
TRPV1 agonist (e.g., capsaicin)
-
TRPV1 antagonist (e.g., capsazepine)
Procedure:
-
Preparation:
-
Prepare the intracellular and extracellular solutions. The intracellular solution typically contains a high concentration of K⁺ and a calcium chelator (e.g., EGTA), while the extracellular solution is a physiological saline solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Identify a healthy neuron with a smooth membrane under the microscope.
-
Approach the neuron with the recording pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply the TRPV1 agonist (e.g., 1 µM capsaicin) to the bath to evoke an inward current.
-
After washing out the agonist, pre-incubate the neuron with the TRPV1 antagonist for a few minutes.
-
Co-apply the agonist and antagonist and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition of the current by the antagonist.
-
Perform these measurements at various antagonist concentrations to construct a dose-response curve and calculate the IC₅₀.
-
Visualizations
TRPV1 Signaling Pathway
Caption: Simplified signaling cascade of TRPV1 activation and its inhibition by an antagonist.
Experimental Workflow for Calcium Imaging
Caption: Step-by-step workflow for assessing TRPV1 antagonist activity using calcium imaging.
Logical Relationship of TRPV1 Modulation
Caption: Interaction dynamics between TRPV1, an agonist, and a competitive antagonist.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. benthamopen.com [benthamopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TRPV1 Antagonists in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative TRPV1 antagonist, herein referred to as "TRPV1 Antagonist 5," for the assessment of its analgesic properties in common rodent models of pain.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands.[1][2][3] Its activation on nociceptive sensory neurons leads to the influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals to the central nervous system.[1][2][3] Consequently, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics.[2][4] TRPV1 antagonists block the activation of this receptor, thereby inhibiting the downstream signaling cascade responsible for pain perception.[1] This document outlines the application of "this compound," a representative potent and selective TRPV1 antagonist, in preclinical rodent models of inflammatory and neuropathic pain.
Mechanism of Action
TRPV1 antagonists function by binding to the TRPV1 receptor and preventing its activation by various stimuli.[1] This inhibition can occur through competitive or non-competitive mechanisms.[1][2] Competitive antagonists bind to the same site as agonists like capsaicin, directly blocking their ability to activate the channel.[2] Non-competitive antagonists may bind to an allosteric site, inducing a conformational change that prevents channel opening, or they may act as open-channel blockers.[2] By preventing the influx of cations, TRPV1 antagonists effectively dampen the excitability of nociceptive neurons, leading to a reduction in pain signaling. The therapeutic potential of TRPV1 antagonists has been demonstrated in a variety of preclinical pain models.[5]
Signaling Pathway
Data Presentation
The following tables summarize representative quantitative data for "this compound" in various rodent pain models.
Table 1: Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) | % Inhibition (Phase 2) |
| Vehicle | - | 55 ± 5 | 150 ± 12 | - |
| This compound | 3 | 52 ± 6 | 105 ± 10 | 30% |
| This compound | 10 | 48 ± 5 | 60 ± 8 | 60% |
| This compound | 30 | 45 ± 4 | 30 ± 5 | 80% |
Table 2: Efficacy of this compound in the Hargreaves Plantar Test for Thermal Hyperalgesia (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | 10.5 ± 0.8 | - |
| CFA + Vehicle | - | 4.2 ± 0.5 | - |
| CFA + this compound | 10 | 7.8 ± 0.6 | 57% |
| CFA + this compound | 30 | 9.5 ± 0.7 | 84% |
Table 3: Efficacy of this compound in the von Frey Test for Mechanical Allodynia (Rat, Chronic Constriction Injury Model)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 1.2 | - |
| CCI + Vehicle | - | 3.5 ± 0.4 | - |
| CCI + this compound | 10 | 7.0 ± 0.8 | 32% |
| CCI + this compound | 30 | 10.5 ± 1.0 | 64% |
Experimental Protocols
Detailed methodologies for key in vivo rodent pain models are provided below.
Formalin-Induced Inflammatory Pain Model
This model assesses nociceptive responses to a chemical irritant and is characterized by a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second phase involves an inflammatory component.[6]
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Place rats individually in clear observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.
-
Drug Administration: Administer "this compound" or vehicle orally (p.o.) at the desired doses.
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 60 minutes) for drug absorption.
-
Formalin Injection: Gently restrain the rat and inject 50 µL of a 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).[6]
Hargreaves Plantar Test for Thermal Hyperalgesia
This test measures the latency to paw withdrawal from a radiant heat source, providing an index of thermal pain sensitivity.[7][8][9][10]
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Apparatus: Use a Hargreaves apparatus with a radiant heat source.
-
Acclimatization: Place mice in individual plexiglass compartments on the glass floor of the apparatus for at least 30 minutes before testing.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw and record the time taken for the mouse to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.[7]
-
Induction of Inflammation (optional): To model inflammatory pain, inject a substance like Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Post-Inflammation Measurement: Measure thermal hyperalgesia at a specified time point after the inflammatory insult (e.g., 24 hours).
-
Drug Administration: Administer "this compound" or vehicle intraperitoneally (i.p.) at the desired doses.
-
Post-Dose Measurement: Measure the paw withdrawal latency at the expected time of peak drug effect.
von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus and is commonly used to measure mechanical allodynia in models of neuropathic pain.[11][12][13]
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Apparatus: Use a set of calibrated von Frey filaments.
-
Acclimatization: Place rats in individual compartments on an elevated wire mesh platform for at least 30 minutes before testing.
-
Baseline Measurement: Apply von Frey filaments of increasing force to the plantar surface of the hind paw until the rat withdraws its paw. The 50% withdrawal threshold can be determined using the up-down method.[13]
-
Induction of Neuropathic Pain (optional): To model neuropathic pain, perform a surgical procedure such as Chronic Constriction Injury (CCI) of the sciatic nerve.
-
Post-Injury Measurement: Measure mechanical allodynia at a specified time point after surgery (e.g., 14 days).
-
Drug Administration: Administer "this compound" or vehicle orally (p.o.) at the desired doses.
-
Post-Dose Measurement: Measure the paw withdrawal threshold at the expected time of peak drug effect.
Conclusion
"this compound" demonstrates dose-dependent efficacy in attenuating pain-related behaviors in rodent models of inflammatory and neuropathic pain. The provided protocols offer a standardized approach for evaluating the analgesic potential of TRPV1 antagonists. These findings support the continued investigation of TRPV1 as a promising target for the development of novel pain therapeutics.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. mmpc.org [mmpc.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPV1 Antagonist AMG-517 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6), and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[1] Consequently, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics.
AMG-517 is a potent and selective antagonist of the TRPV1 receptor.[2] It effectively blocks the activation of TRPV1 induced by various stimuli, including capsaicin, protons (acid), and heat.[3] These application notes provide detailed protocols for utilizing AMG-517 in common cell-based assays to characterize its inhibitory activity on the TRPV1 channel.
Data Presentation
The inhibitory potency of AMG-517 against different modes of TRPV1 activation has been determined in various cell-based assays. The following tables summarize the key quantitative data for AMG-517, providing a clear comparison of its efficacy.
Table 1: Inhibitory Activity of AMG-517 on Human TRPV1 Expressed in CHO Cells
| Assay Type | Activator (Concentration) | Measured Parameter | IC50 (nM) |
| 45Ca2+ Influx Assay | Capsaicin (500 nM) | Intracellular 45Ca2+ | 0.76[3] |
| 45Ca2+ Influx Assay | Acid (pH 5.0) | Intracellular 45Ca2+ | 0.62[3] |
| 45Ca2+ Influx Assay | Heat (45°C) | Intracellular 45Ca2+ | 1.3[3] |
Table 2: Dissociation Constants (Kb) of AMG-517
| Species | Measured Parameter | Kb (nM) |
| Rat TRPV1 | Competitive Antagonism | 4.2[3] |
| Human TRPV1 | Competitive Antagonism | 6.2[3] |
Table 3: Inhibitory Activity of AMG-517 on Native TRPV1
| Cell Type | Activator | Measured Parameter | IC50 (nM) |
| Rat Dorsal Root Ganglion Neurons | Capsaicin | Intracellular Ca2+ | 0.68[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: TRPV1 Signaling Pathway and Point of Inhibition by AMG-517.
Caption: Experimental Workflow for the FLIPR-Based Calcium Assay.
Experimental Protocols
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (CHO-hTRPV1).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to TRPV1 activation and inhibition.
-
Materials:
-
CHO-hTRPV1 cells
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)
-
AMG-517
-
Capsaicin
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
-
Procedure:
-
Cell Plating: Seed CHO-hTRPV1 cells into microplates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of AMG-517 in Assay Buffer. Add the desired concentrations of AMG-517 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature.
-
Agonist Addition and Measurement:
-
Prepare a solution of the TRPV1 agonist (e.g., 500 nM capsaicin or an acidic buffer of pH 5.0) in Assay Buffer.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will first establish a baseline fluorescence reading for 10-20 seconds.
-
The agonist solution is then added to the wells, and fluorescence is continuously monitored for 2-3 minutes to measure the calcium influx.
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of AMG-517 is determined by comparing the fluorescence response in the presence of the antagonist to the control (vehicle) response. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
45Ca2+ Influx Assay
This radioisotope-based assay directly measures the influx of calcium into the cells.
-
Materials:
-
CHO-hTRPV1 cells
-
24- or 48-well cell culture plates
-
AMG-517
-
Capsaicin or acidic buffer
-
45CaCl2 (radioactive calcium)
-
Uptake Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Wash Buffer: Cold HBSS with 2 mM LaCl3.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell Plating: Seed CHO-hTRPV1 cells into the culture plates and grow to confluency.
-
Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with various concentrations of AMG-517 or vehicle in Uptake Buffer for 10-20 minutes at room temperature.
-
Stimulation: Add the TRPV1 agonist (e.g., 500 nM capsaicin or pH 5.0 buffer) along with 45CaCl2 (typically 1-2 µCi/mL) to each well. Incubate for 5-10 minutes at room temperature.
-
Termination and Washing: Rapidly aspirate the stimulation solution and wash the cells three times with ice-cold Wash Buffer to remove extracellular 45Ca2+.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the cell lysate is proportional to the amount of 45Ca2+ that entered the cells. Determine the inhibitory effect of AMG-517 by comparing the radioactivity in antagonist-treated wells to control wells. Calculate the IC50 value from the concentration-response curve.
-
Conclusion
AMG-517 is a valuable pharmacological tool for studying the role of the TRPV1 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide robust and reliable methods for characterizing the inhibitory activity of AMG-517 and other potential TRPV1 antagonists in cell-based assay systems. Careful attention to experimental details, including cell line maintenance, reagent preparation, and incubation times, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: The Role of TRPV1 Antagonists in Studying Thermal Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal hyperalgesia, an increased sensitivity to noxious heat, is a cardinal feature of inflammatory and neuropathic pain states. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is a key player in the transduction of thermal stimuli and the sensitization of nociceptors.[1] Activation of TRPV1 by stimuli such as heat (>42°C), capsaicin, or protons leads to the release of neurotransmitters, resulting in pain and inflammation.[2] Consequently, TRPV1 has emerged as a critical therapeutic target for the development of novel analgesics.[3]
TRPV1 antagonists are molecules that block the activation of the TRPV1 channel, thereby reducing pain signals and inflammatory responses.[4] These compounds are invaluable tools for elucidating the molecular mechanisms underlying thermal hyperalgesia and for the preclinical evaluation of new pain therapeutics. This document provides detailed application notes and protocols for the use of a representative TRPV1 antagonist, referred to herein as "TRPV1 Antagonist 5," in the study of thermal hyperalgesia. The data and protocols are based on well-characterized TRPV1 antagonists such as BCTC and A-425619.
Data Presentation: Efficacy of TRPV1 Antagonists in Models of Thermal Hyperalgesia
The following tables summarize the in vitro potency and in vivo efficacy of representative TRPV1 antagonists in preclinical models of thermal hyperalgesia.
Table 1: In Vitro Potency of Representative TRPV1 Antagonists
| Ligand | Assay Condition | Species | IC50 |
| BCTC | Capsaicin-induced TRPV1 activation | Rat | 35 nM[1] |
| BCTC | Acid-induced TRPV1 activation (pH 6.0) | Rat | 6.0 nM[1] |
| A-425619 | Capsaicin-induced calcium influx in hTRPV1 expressing cells | Human | 5-9 nM[5] |
Table 2: In Vivo Efficacy of Representative TRPV1 Antagonists in Inflammatory Thermal Hyperalgesia
| Animal Model | Antagonist | Route of Administration | Dose | Outcome |
| Rat (FCA-induced) | BCTC | p.o. | 3 mg/kg | Significantly increased paw withdrawal latency vs. vehicle[1] |
| Rat (FCA-induced) | BCTC | p.o. | 10 mg/kg | Dose-dependent reduction in thermal hyperalgesia[6] |
| Rat (FCA-induced) | A-425619 | p.o. | 40 µmol/kg (ED50) | Potently reduced chronic inflammatory pain[7] |
FCA: Freund's Complete Adjuvant; p.o.: oral administration; ED50: half-maximal effective dose.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling in Thermal Hyperalgesia
Inflammatory mediators released at the site of tissue injury can sensitize TRPV1 channels, leading to a lower activation threshold and an exaggerated response to thermal stimuli. This sensitization is a key mechanism underlying thermal hyperalgesia.
Caption: TRPV1 signaling pathway in thermal hyperalgesia.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of a TRPV1 antagonist in a rodent model of inflammatory thermal hyperalgesia involves inducing inflammation, administering the compound, and assessing the behavioral response to a thermal stimulus.
Caption: In vivo experimental workflow.
Experimental Protocols
Protocol 1: Induction of Inflammatory Thermal Hyperalgesia in Rats
Objective: To induce a localized and persistent inflammation in the rat hind paw, leading to the development of thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Freund's Complete Adjuvant (FCA) or Carrageenan
-
1 ml syringes with 27-gauge needles
-
Isoflurane and anesthetic chamber
Procedure:
-
Acclimatize rats to the testing environment for at least 3 days prior to the experiment.
-
Briefly anesthetize the rat using isoflurane.
-
Inject 100 µl of FCA or 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Allow the animal to recover in its home cage.
-
Thermal hyperalgesia typically develops within 2-4 hours for carrageenan and 24 hours for FCA and can persist for several days to weeks.[6][8]
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To measure the latency of a nocifensive response to a radiant heat stimulus.
Materials:
-
Hargreaves apparatus (Plantar Test)
-
Plexiglas enclosures
-
Timer
Procedure:
-
Place the rat in a Plexiglas enclosure on the glass floor of the Hargreaves apparatus and allow it to acclimate for at least 15-20 minutes.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.[9]
-
Activate the heat source. The intensity of the light source should be calibrated to produce baseline paw withdrawal latencies of 10-12 seconds in naïve animals.[9]
-
The timer starts automatically when the heat source is activated and stops when the rat withdraws its paw.
-
A cut-off time of 20-30 seconds is typically used to prevent tissue damage.[1][10]
-
Repeat the measurement 2-3 times for each paw, with a minimum of 5 minutes between measurements. The average of these measurements is taken as the paw withdrawal latency (PWL).
Protocol 3: Administration of this compound and Evaluation of Efficacy
Objective: To determine the effect of this compound on thermal hyperalgesia.
Procedure:
-
Following the induction of hyperalgesia (Protocol 1), measure the baseline PWL (Protocol 2).
-
Prepare the desired dose of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
At predetermined time points post-administration (e.g., 1, 2, 4, 6 hours), measure the PWL again using the Hargreaves test.
-
The percentage reversal of hyperalgesia can be calculated using the following formula: % Reversal = [(PWL post-drug - PWL post-FCA/vehicle) / (PWL pre-FCA - PWL post-FCA/vehicle)] x 100
Important Considerations
-
Hyperthermia: A notable on-target side effect of some systemic TRPV1 antagonists is hyperthermia, an increase in core body temperature.[4][11] It is crucial to monitor the body temperature of the animals during the study. The development of peripherally restricted antagonists is one approach being explored to mitigate this effect.[12]
-
Species Differences: The potency and efficacy of TRPV1 antagonists can vary between species due to differences in the receptor structure.[13]
-
Selectivity: It is important to use well-characterized antagonists with high selectivity for TRPV1 to ensure that the observed effects are not due to off-target activities.[14]
Conclusion
TRPV1 antagonists are powerful pharmacological tools for investigating the mechanisms of thermal hyperalgesia and for the preclinical validation of novel analgesic drugs. The protocols and data presented here provide a framework for the application of "this compound" in such studies. Careful experimental design and consideration of potential side effects are essential for obtaining robust and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 5. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Thermal hyperalgesia [bio-protocol.org]
- 11. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Neurogenic Inflammation with a Potent TRPV1 Antagonist
For research, scientific, and drug development professionals.
These application notes provide a comprehensive guide to utilizing a potent and selective TRPV1 antagonist, herein referred to as "TRPV1 Antagonist 5," for the investigation of neurogenic inflammation. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes when using this tool to dissect the intricate mechanisms of neurogenic inflammation and assess its therapeutic potential.
Introduction to Neurogenic Inflammation and the Role of TRPV1
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of sensory neurons.[1][2][3] This release is triggered by the activation of nociceptors, specialized sensory neurons that detect noxious stimuli.[1] A key player in the initiation of neurogenic inflammation is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on these sensory neurons.[4][5]
Activation of TRPV1 by various stimuli, including heat, protons (acidic conditions), and exogenous ligands like capsaicin (B1668287) (the pungent component of chili peppers), leads to an influx of calcium and sodium ions.[5][6] This influx not only generates a pain signal but also triggers the efferent release of neuropeptides.[7] These neuropeptides then act on surrounding blood vessels to cause vasodilation and increase vascular permeability, leading to plasma extravasation and edema, cardinal signs of inflammation.[2][8] Given its central role, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for mitigating neurogenic inflammation and associated pain.[4][8] "this compound" is a potent and selective antagonist designed to block the activation of the TRPV1 receptor, thereby preventing the downstream cascade of neurogenic inflammation.
Signaling Pathway of Neurogenic Inflammation
The following diagram illustrates the signaling cascade of neurogenic inflammation and the point of intervention for "this compound".
References
- 1. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. TRPV1 Channels in the Central Nervous System as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Iodoresiniferatoxin (TRPV1 Antagonist) in Preclinical Models of Osteoarthritis and Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5'-iodoresiniferatoxin (5'-I-RTX), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in preclinical models of osteoarthritis and chronic pain. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and endogenous inflammatory mediators. Its activation on primary sensory neurons is a critical step in the signaling of inflammatory and neuropathic pain. Consequently, antagonism of TRPV1 has emerged as a promising therapeutic strategy for the management of chronic pain conditions such as osteoarthritis. 5'-Iodoresiniferatoxin is a potent and selective competitive antagonist of TRPV1, making it a valuable tool for investigating the role of TRPV1 in pain pathophysiology and for the preclinical validation of TRPV1-targeted analgesics.
Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of 5'-iodoresiniferatoxin in various pain models.
Table 1: Efficacy of 5'-Iodoresiniferatoxin in Inflammatory Pain Models
| Animal Model | Species | 5'-I-RTX Dose & Route | Outcome Measure | Result | Citation |
| Complete Freund's Adjuvant (CFA)-induced masseter muscle inflammation | Rat | 0.1 and 0.5 nmol/site, intra-hippocampal (CA1) | Mechanical Allodynia | Partially attenuated bilateral mechanical allodynia. | |
| Acid (pH 5.5) stimulation of Dorsal Root Ganglion (DRG) organ culture | Rat | 5 µM | CGRP mRNA Expression | Significantly inhibited the acid-induced increase in CGRP mRNA expression. | |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Intrathecal injection (dose not specified) | Pain Hypersensitivity | Significantly reduced pain hypersensitivity. | |
| Acidic condition-induced IL-8 production in fibroblast-like synoviocytes | Human | Concentration not specified | IL-8 Production | Reduced the production of IL-8. |
Table 2: Efficacy of 5'-Iodoresiniferatoxin in Neuropathic and Other Chronic Pain Models
| Animal Model | Species | 5'-I-RTX Dose & Route | Outcome Measure | Result | Citation |
| Healthy (non-pathological model) | Rat | 0.5 nmol/rat, intra-ventrolateral periaqueductal gray (VL-PAG) | Nociceptive Threshold (Plantar Test) | Facilitated nociceptive responses (decreased latency), suggesting a role for tonic endovanilloid activation of TRPV1 in endogenous analgesia. | |
| Healthy (non-pathological model) | Rat | 0.5 nmol/rat, intra-VL-PAG | Glutamate (B1630785) Release in Rostral Ventromedial Medulla (RVM) | Evoked a significant decrease in glutamate release. | |
| Bone Cancer Pain Model | Mouse | Intraperitoneal injection (dose not specified) | Pain Behaviors | Significantly reduced ongoing and movement-evoked bone cancer-related pain behaviors. |
Signaling Pathways and Experimental Workflow
TRPV1 Signaling in Nociceptive Neurons
Caption: TRPV1 activation by noxious stimuli leads to a signaling cascade resulting in pain.
Experimental Workflow for Evaluating 5'-I-RTX in an Osteoarthritis Model
Application Notes and Protocols: Utilizing TRPV1 Antagonists to Elucidate Channel Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "TRPV1 antagonist 5" was not identified as a universally recognized single entity in the scientific literature. It is likely a designation from a specific research publication. Therefore, this document will focus on well-characterized and commonly used TRPV1 antagonists, including compounds that may have been designated as "compound 5" in certain studies (e.g., SB-452533), to provide a comprehensive guide for studying TRPV1 channel function.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 6), and various endogenous and exogenous chemical ligands such as capsaicin. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the transmission of pain and inflammatory signals. Consequently, TRPV1 is a key therapeutic target for analgesia and anti-inflammatory drug development. Small molecule antagonists of TRPV1 are invaluable tools for dissecting the physiological and pathological roles of this channel.
These application notes provide an overview of the use of representative TRPV1 antagonists in research, including their pharmacological properties and detailed protocols for their application in key in vitro and in vivo experiments.
Data Presentation: Quantitative Properties of Representative TRPV1 Antagonists
The following tables summarize the potency and activity of several well-characterized TRPV1 antagonists across different assays and species. This data is crucial for selecting the appropriate antagonist and concentration for a given experiment.
Table 1: In Vitro Potency of Common TRPV1 Antagonists
| Antagonist | Species/Receptor | Assay Type | Agonist | IC50 / pKb | Reference(s) |
| SB-452533 | Rat TRPV1 | Calcium Influx | Capsaicin | pKb: 7.7-7.8 | |
| Capsazepine (B1668289) | Human Odontoblast-like Cells | Calcium Influx | Capsaicin | 20.95 µM | [1] |
| Rat DRG Neurons | Calcium Influx | Capsaicin | 2.63 µM | [2] | |
| Trigeminal Ganglia Neurons | Calcium Influx | Capsaicin | 6.31 µM | [2] | |
| BCTC | Rat TRPV1 | Calcium Influx | Capsaicin | 35 nM | [3] |
| Rat TRPV1 | Calcium Influx | Acid (Protons) | 6.0 nM | [3] | |
| A-425619 | Human TRPV1 | Calcium Influx | Capsaicin | 5 nM | |
| Rat DRG Neurons | Electrophysiology | Capsaicin | 9 nM | ||
| Rat DRG Neurons | Calcium Influx | Capsaicin | 78 nM | [2] | |
| Trigeminal Ganglia Neurons | Calcium Influx | Capsaicin | 115 nM | [2] | |
| Rat DRG Neurons | Calcium Influx | NADA | 36 nM | [2] | |
| AMG 9810 | Human TRPV1 | Calcium Influx | Capsaicin | 24.5 nM | [4] |
| Rat TRPV1 | Calcium Influx | Capsaicin | 85.6 nM | [4] | |
| Human TRPV1 | Calcium Influx | Protons | 92.7 nM | [4] | |
| Rat TRPV1 | Calcium Influx | Protons | 294 nM | [4] | |
| Human TRPV1 | Calcium Influx | Heat | 15.8 nM | [4] | |
| Rat TRPV1 | Calcium Influx | Heat | 21 nM | [4] | |
| I-RTX | Rat Trigeminal Neurons | Calcium Influx | Capsaicin | 0.87 nM | [5] |
| Human TRPV1 (HEK293) | Calcium Influx | Capsaicin | 0.071 nM | [5] | |
| Rat Spinal Cord Slices | CGRP Release | Capsaicin | 0.27 nM | [5] |
Table 2: In Vivo Efficacy of Common TRPV1 Antagonists
| Antagonist | Animal Model | Pain Type | Route of Admin. | Effective Dose | Reference(s) |
| Capsazepine | Guinea Pig (Carrageenan) | Inflammatory | s.c. | 30 mg/kg | [6] |
| Guinea Pig (Sciatic Nerve Ligation) | Neuropathic | s.c. | 1-30 mg/kg | [6] | |
| BCTC | Rat (FCA-induced) | Inflammatory | p.o. | 3-30 mg/kg | [7][8] |
| Rat (Sciatic Nerve Ligation) | Neuropathic | p.o. | 1-30 mg/kg | [9] | |
| A-425619 | Rat (Capsaicin-induced) | Nociceptive | p.o. | ED50 = 45 µmol/kg | |
| Rat (CFA-induced) | Inflammatory | p.o. | ED50 = 40 µmol/kg | ||
| AMG 9810 | Rat (Capsaicin Eye Wipe) | Nociceptive | Topical | 10 µM | [10] |
| Rat (CFA-induced) | Inflammatory | - | - | [4] | |
| I-RTX | Mouse (Acetic Acid Writhing) | Visceral | - | ED50 = 0.42 µmol/kg | [5] |
Experimental Protocols
In Vitro Assays
1. Protocol: High-Throughput Screening using a FLIPR-based Calcium Assay
This assay measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by an antagonist.
-
Cell Line: HEK293 cells stably expressing human or rat TRPV1.
-
Materials:
-
TRPV1-expressing HEK293 cells
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
TRPV1 Antagonist (e.g., SB-452533, A-425619)
-
TRPV1 Agonist (e.g., Capsaicin)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Procedure:
-
Cell Plating: Seed TRPV1-HEK293 cells into microplates at a density of 40,000-60,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye solution to each well. Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of the TRPV1 antagonist in assay buffer in a separate compound plate. Also, prepare the capsaicin agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Measurement:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
The instrument will first transfer the antagonist solutions to the cell plate. Incubate for 15-30 minutes.
-
The instrument will then add the capsaicin solution to all wells to stimulate the TRPV1 channels.
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) before and after the addition of the agonist.
-
-
Data Analysis: The decrease in the capsaicin-induced fluorescence signal in the presence of the antagonist is used to determine the IC50 of the antagonist.
-
2. Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel currents, providing detailed information on the mechanism of inhibition.
-
Cell Preparation: Primary cultured dorsal root ganglion (DRG) neurons or TRPV1-expressing cell lines.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.
-
-
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on a microscope stage and perfuse with the external solution.
-
Form a giga-ohm seal between a glass micropipette filled with the internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit TRPV1 currents.
-
Perfuse the cells with a known concentration of capsaicin (e.g., 0.5-1 µM) to activate TRPV1 and record the inward current.[11][12]
-
After washout, pre-incubate the cell with the TRPV1 antagonist for 1-2 minutes.
-
Co-apply the capsaicin and the antagonist and record the resulting current.
-
Data Analysis: Compare the current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition.
-
In Vivo Assays
1. Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
This model assesses the ability of an antagonist to reverse inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
Carrageenan (1-2% in sterile saline)
-
TRPV1 Antagonist (e.g., A-425619, Capsazepine)
-
Plantar test apparatus (Hargreaves' test)
-
-
Procedure:
-
Measure the baseline paw withdrawal latency to a radiant heat source for each rat.
-
Inject 100 µL of carrageenan into the plantar surface of one hind paw to induce inflammation.
-
At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer the TRPV1 antagonist via the desired route (e.g., oral gavage, intraperitoneal injection). For example, A-425619 can be administered orally at doses ranging from 10-100 µmol/kg.
-
Measure the paw withdrawal latency at various time points after antagonist administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: An increase in paw withdrawal latency in the antagonist-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
2. Protocol: Acetic Acid-Induced Writhing in Mice
This is a model of visceral pain used to screen for analgesic compounds.[13][14][15][16][17]
-
Animals: Male ICR mice.
-
Materials:
-
Acetic acid (0.6-0.8% in sterile saline)
-
TRPV1 Antagonist (e.g., I-RTX)
-
-
Procedure:
-
Administer the TRPV1 antagonist or vehicle to the mice (e.g., I-RTX at 0.42 µmol/kg, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), inject 0.1 mL/10 g body weight of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 15-20 minutes).
-
Data Analysis: A significant reduction in the number of writhes in the antagonist-treated group compared to the vehicle group indicates analgesic activity.
-
Visualizations
Caption: TRPV1 Signaling Pathway and Antagonist Inhibition.
Caption: FLIPR-based Calcium Assay Workflow.
Caption: Logical Flow of TRPV1 Antagonist Action.
References
- 1. brainvta.tech [brainvta.tech]
- 2. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pain-evoking Transient Receptor Potential Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. A study of the voltage dependence of capsaicin-activated membrane currents in rat sensory neurones before and after acute desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. m.youtube.com [m.youtube.com]
- 17. saspublishers.com [saspublishers.com]
Application Notes and Protocols: Efficacy Studies of TRPV1 Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical ion channel involved in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands.[1][2][3] Primarily expressed in sensory neurons, its activation leads to an influx of cations like calcium and sodium, resulting in neuronal depolarization and the transmission of pain signals to the brain.[2][4] This central role in nociception and inflammation makes TRPV1 a key therapeutic target for the development of novel analgesics.[2][4][5] Numerous TRPV1 antagonists have been developed and have shown efficacy in preclinical models of inflammatory and neuropathic pain.[1][5]
This document provides detailed application notes and protocols for designing and conducting efficacy studies for a potent investigational compound, TRPV1 antagonist 5 .[6] The protocols cover essential in vitro and in vivo experiments to characterize its potency, selectivity, and therapeutic potential in relevant pain models.
Mechanism of Action and Signaling Pathway
TRPV1 antagonists function by binding to the TRPV1 receptor and inhibiting its activation, thereby blocking the downstream signaling cascade that leads to pain perception.[2] This blockade can be competitive, where the antagonist vies for the same binding site as agonists like capsaicin, or non-competitive, involving other sites on the receptor.[2][4] By preventing the influx of ions, these antagonists effectively reduce the firing of nociceptive neurons and subsequent pain signaling.[4] A significant on-target side effect observed with many TRPV1 antagonists is hyperthermia, as TRPV1 is also involved in the regulation of body temperature.[1][7][8]
Part 1: In Vitro Efficacy and Potency Assessment
The initial evaluation of this compound involves determining its potency and selectivity using cell-based assays. The most common method is to measure the inhibition of agonist-induced calcium influx in cells engineered to express the human TRPV1 channel.[9][10]
Protocol 1: Calcium Influx Assay using FLIPR
Objective: To quantify the inhibitory potency (IC50) of this compound against capsaicin-induced activation of human TRPV1 channels.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
-
Black-walled, clear-bottom 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound, dissolved in DMSO to create a stock solution.
-
Capsaicin, dissolved in DMSO.
-
Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Plating: Seed the hTRPV1-HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight to allow for cell attachment.
-
Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Antagonist Application: After incubation, wash the cells with assay buffer. Add the prepared dilutions of this compound to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument and monitor the baseline fluorescence for 10-20 seconds.
-
Add a pre-determined concentration of capsaicin (typically an EC80 concentration) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data: The response in vehicle-treated wells is set to 100% activation, and the response in wells with a known potent antagonist (or no agonist) is set to 0%.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: The results should be summarized to show the potency of the antagonist against various modes of TRPV1 activation.
Table 1: Hypothetical In Vitro Potency of this compound
| Activator (Species) | Agonist Concentration | IC50 (nM) |
|---|---|---|
| Capsaicin (Human) | 100 nM | 5.2 |
| Low pH (Human) | pH 5.5 | 8.1 |
| Heat (Human) | 45°C | 12.5 |
| Capsaicin (Rat) | 100 nM | 6.8 |
Part 2: In Vivo Efficacy Assessment in Pain Models
In vivo studies are crucial to determine if the in vitro potency of this compound translates to analgesic effects in a whole-animal system. Models of inflammatory pain are highly relevant for TRPV1 antagonists.[11][12][13]
Protocol 2: Capsaicin-Induced Secondary Hyperalgesia Model
Objective: To assess the ability of this compound to reverse thermal hyperalgesia induced by an intraplantar injection of capsaicin.[14][15]
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Capsaicin solution (e.g., 10 µg in 10 µL of saline with 1% ethanol/Tween 80).
-
This compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Plantar test apparatus (Hargreaves' test) for measuring thermal withdrawal latency.
-
Animal enclosures with a glass floor.
Methodology:
-
Acclimation: Acclimate rats to the testing environment and apparatus for at least 2-3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place rats in the testing chambers and allow them to acclimate for 20-30 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The average of three readings is taken as the baseline.
-
Capsaicin Injection: Administer a 10 µL intraplantar injection of capsaicin into the plantar surface of one hind paw.
-
Hyperalgesia Confirmation: 15-30 minutes after capsaicin injection, confirm the development of thermal hyperalgesia by re-measuring the paw withdrawal latency, which should be significantly reduced.
-
Drug Administration: Randomize animals into groups and administer this compound or vehicle. Include a positive control group (e.g., celecoxib) if desired.
-
Post-Treatment Measurement: Measure paw withdrawal latencies at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percent reversal of hyperalgesia using the formula: % Reversal = [(Latency_post-drug - Latency_post-capsaicin) / (Latency_baseline - Latency_post-capsaicin)] * 100. Analyze data using ANOVA followed by a post-hoc test.
Data Presentation:
Table 2: Hypothetical Efficacy of this compound in the Rat Capsaicin Model (Thermal Hyperalgesia)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 60 min post-dose | % Reversal of Hyperalgesia |
|---|---|---|---|
| Vehicle | - | 4.5 ± 0.4 | 0% |
| This compound | 3 | 7.8 ± 0.6* | 48% |
| This compound | 10 | 10.2 ± 0.7** | 85% |
| This compound | 30 | 11.1 ± 0.5** | 98% |
| Celecoxib (Positive Control) | 30 | 9.5 ± 0.6** | 74% |
*Baseline latency was 11.5 ± 0.5 s. Data are Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To evaluate the efficacy of this compound in a model of chronic inflammatory pain, assessing both thermal hyperalgesia and mechanical allodynia.[12][16]
Materials:
-
Male Lewis or Wistar rats (180-220 g).
-
Complete Freund's Adjuvant (CFA).
-
Plantar test apparatus (Hargreaves' test).
-
Electronic von Frey apparatus for measuring mechanical withdrawal thresholds.
-
This compound formulation.
Methodology:
-
Baseline Measurement: Measure baseline thermal and mechanical withdrawal thresholds for both hind paws before any injections.
-
CFA Induction: Inject 100 µL of CFA into the plantar surface of one hind paw (the ipsilateral paw). The contralateral paw serves as an internal control.
-
Inflammation Development: Monitor animals daily. Significant paw edema, thermal hyperalgesia, and mechanical allodynia typically develop within 24-48 hours and persist for weeks.
-
Drug Administration: On a selected day post-CFA (e.g., Day 3 or Day 7), administer a single dose of this compound or vehicle. For chronic studies, administer the compound daily for a set period.
-
Post-Treatment Measurement: Assess thermal and mechanical thresholds at various time points after drug administration (e.g., 1, 2, 4, and 6 hours post-dose).
-
Data Analysis: Compare the withdrawal thresholds in the ipsilateral paw between the vehicle and drug-treated groups. Data are typically analyzed using a two-way repeated measures ANOVA.
Data Presentation:
Table 3: Hypothetical Efficacy of this compound in the Rat CFA Model (Day 7 post-CFA)
| Treatment Group | Dose (mg/kg, p.o.) | Mechanical Withdrawal Threshold (g) at 2h post-dose | Thermal Withdrawal Latency (s) at 2h post-dose |
|---|---|---|---|
| Sham + Vehicle | - | 15.2 ± 1.1 | 11.8 ± 0.8 |
| CFA + Vehicle | - | 3.1 ± 0.3 | 4.1 ± 0.4 |
| CFA + this compound | 10 | 8.9 ± 0.9** | 8.5 ± 0.7** |
| CFA + this compound | 30 | 12.5 ± 1.0** | 10.2 ± 0.9** |
*Data are Mean ± SEM. *p<0.01 vs. CFA + Vehicle.
Part 3: Safety and Side Effect Profile
A critical aspect of developing TRPV1 antagonists is assessing the risk of hyperthermia.[7][8]
Protocol 4: Core Body Temperature Measurement
Objective: To determine the effect of this compound on the core body temperature of rodents.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Implantable telemetry probes for continuous temperature monitoring or a rectal thermometer.
-
This compound formulation.
Methodology:
-
Animal Preparation: For telemetry, surgically implant probes into the abdominal cavity and allow animals to recover for at least one week. For rectal measurements, habituate animals to the procedure.
-
Baseline Temperature: Record the baseline core body temperature for at least 60 minutes before dosing. Animals should be singly housed in a temperature-controlled environment.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Temperature Monitoring: Continuously record body temperature via telemetry or take rectal measurements at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after dosing.
-
Data Analysis: Plot the change in body temperature (ΔT) from baseline over time for each treatment group. Determine the maximum change in temperature (Tmax).
Data Presentation:
Table 4: Hypothetical Effect of this compound on Rat Core Body Temperature
| Treatment Group | Dose (mg/kg, p.o.) | Maximum Temperature Change (°C) | Time to Max Change (min) |
|---|---|---|---|
| Vehicle | - | +0.2 ± 0.1 | - |
| This compound | 10 | +0.8 ± 0.2* | 90 |
| This compound | 30 | +1.5 ± 0.3** | 90 |
| This compound | 100 | +2.4 ± 0.4** | 120 |
*Data are Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
- 12. psychogenics.com [psychogenics.com]
- 13. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of a Representative TRPV1 Antagonist
Topic: Vehicle and Solvent for In-Vivo Administration of "TRPV1 Antagonist 5" (A Representative Compound)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for various noxious stimuli, including heat, protons (acidic pH), and capsaicin, the pungent component of chili peppers.[1][2] Its role in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesics.[2] "this compound" represents a novel small molecule designed to inhibit TRPV1 activation. Like many small molecule antagonists, it is anticipated to be poorly water-soluble, presenting a challenge for in vivo administration.[3][4][5] The selection of an appropriate vehicle and solvent system is critical for ensuring bioavailability, minimizing toxicity, and obtaining reliable and reproducible results in preclinical studies.[6][7][8][9]
These application notes provide a comprehensive guide to selecting a suitable vehicle and preparing a formulation for the in vivo administration of a representative TRPV1 antagonist.
Physicochemical Properties and Solubility Considerations
Small molecule TRPV1 antagonists are often lipophilic compounds with low aqueous solubility.[10][11][12] This characteristic necessitates the use of specialized formulation strategies to achieve a homogenous and stable preparation for in vivo dosing. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous), the required dose, and the tolerability of the vehicle in the animal model.
Key Considerations for Formulation Development:
-
Solubility: The primary challenge is to dissolve the compound at the desired concentration.
-
Stability: The formulation should be stable, preventing precipitation of the compound before and after administration.
-
Biocompatibility: The vehicle must be non-toxic and well-tolerated at the administered volume.[7][8][9][13]
-
Bioavailability: The formulation should facilitate the absorption and distribution of the antagonist to its target site.[3][6]
Recommended Vehicles and Solvents
Based on common practices for formulating poorly water-soluble compounds for in vivo research, a variety of vehicles can be considered. The following tables summarize common solvents and vehicle systems.
Table 1: Common Solvents for Initial Solubilization
| Solvent | Properties and Considerations | Common Concentration in Final Vehicle |
| Dimethyl sulfoxide (B87167) (DMSO) | Excellent solubilizing power for many nonpolar compounds. Can be toxic at higher concentrations and may have intrinsic biological activity.[7][8][9][13] | < 10% |
| Ethanol | Good solvent for many organic molecules. Can cause local irritation and has sedative effects at higher doses.[13] | < 10% |
| Polyethylene glycol 400 (PEG 400) | A water-miscible polymer that can dissolve a wide range of compounds. Generally considered safe but can cause side effects at high concentrations.[7][8][9][13][14] | 10 - 40% |
| N,N-Dimethylacetamide (DMA) | A strong solvent used in some preclinical formulations.[14] | < 20% |
Table 2: Common Vehicle Systems for In Vivo Administration
| Vehicle Composition | Route of Administration | Advantages | Disadvantages |
| Saline (0.9% NaCl) or PBS | IV, IP, SC, PO | Isotonic and well-tolerated.[13] | Only suitable for water-soluble compounds. |
| 5-10% DMSO in Saline or PBS | IP, SC | Simple to prepare and enhances solubility. | Potential for DMSO-related toxicity and effects.[7][8][9] |
| 10% Tween® 80 in Saline | IP, SC, PO | Surfactant-based vehicle that can form micelles to solubilize hydrophobic compounds. | Can cause hypersensitivity reactions in some animals. |
| 5% DMSO, 40% PEG 400, 55% Saline | IP, SC, PO | A common co-solvent system that balances solubilizing power and tolerability.[7][8][9][13] | The viscosity is higher than aqueous solutions. |
| 20% Captisol® in Water/Saline | IV, IP, SC, PO | Cyclodextrin-based vehicle that enhances solubility through inclusion complex formation. | Can be expensive. |
| Corn oil or Sesame oil | PO, SC | Suitable for highly lipophilic compounds.[13] | Not suitable for intravenous administration. |
Experimental Protocols
Protocol 1: Preparation of a Formulation for Intraperitoneal (IP) Administration
This protocol describes the preparation of a 10 mg/mL solution of "this compound" in a vehicle composed of 5% DMSO, 40% PEG 400, and 55% sterile saline.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of "this compound" powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Initial Solubilization:
-
Add 50 µL of DMSO to the vial containing the compound.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary to aid dissolution.
-
-
Addition of Co-solvent:
-
Add 400 µL of PEG 400 to the solution.
-
Vortex again for 1-2 minutes to ensure the solution is homogenous.
-
-
Final Dilution:
-
Add 550 µL of sterile 0.9% saline to bring the total volume to 1 mL.
-
Vortex thoroughly for another 1-2 minutes. The final solution should be clear and free of any precipitate.
-
-
Final Inspection and Use: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration. It is recommended to prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Efficacy Study in a Model of Inflammatory Pain
This protocol outlines a general procedure to assess the analgesic efficacy of the formulated "this compound" in a rodent model of inflammatory pain (e.g., Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia).
Materials and Methods:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Formulated "this compound" (from Protocol 1)
-
Vehicle control (5% DMSO, 40% PEG 400, 55% saline)
-
Plantar test apparatus (for assessing thermal hyperalgesia)
-
Syringes and needles for injection
Experimental Procedure:
-
Acclimation and Baseline Testing:
-
Acclimate the animals to the testing environment and handling for several days before the experiment.
-
Measure the baseline thermal withdrawal latency of the hind paws using the plantar test apparatus.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.
-
-
Post-Inflammation Testing:
-
24 hours after CFA injection, measure the thermal withdrawal latency again to confirm the development of hyperalgesia (a significant decrease in withdrawal latency).
-
-
Drug Administration:
-
Randomly assign the animals to different treatment groups (e.g., vehicle control, "this compound" at different doses).
-
Administer the formulated antagonist or vehicle via intraperitoneal (IP) injection.
-
-
Assessment of Analgesia:
-
Measure the thermal withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Calculate the percentage reversal of thermal hyperalgesia for each treatment group compared to the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
TRPV1 Signaling Pathway
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Positive and Negative Controls for TRPV1 Antagonist 5 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the selection and use of appropriate positive and negative controls for in vitro and in vivo experiments involving the investigation of a putative TRPV1 antagonist, hereby referred to as "TRPV1 Antagonist 5". The inclusion of robust controls is critical for the accurate interpretation of experimental results and the validation of novel therapeutic agents targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Introduction to TRPV1 and its Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal sensor, activated by a variety of noxious stimuli including heat (>43°C), protons (acidic pH), and exogenous ligands like capsaicin, the pungent component of chili peppers.[3][4][5] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[2][6] Consequently, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics.[2][7][8]
When evaluating a novel compound such as "this compound," it is essential to employ well-characterized positive and negative controls to validate the experimental system and accurately assess the compound's antagonist activity.
Recommended Controls
Positive Controls (Agonists)
Positive controls are used to stimulate TRPV1 and confirm that the experimental system is responsive. The response elicited by the positive control serves as a benchmark against which the inhibitory effects of the antagonist are measured.
| Compound | Description | Typical Concentration Range |
| Capsaicin | The classic and most widely used TRPV1 agonist.[7][9] It is a potent activator of the channel, producing robust and reproducible responses. | 100 nM - 10 µM |
| Resiniferatoxin (RTX) | An ultrapotent TRPV1 agonist, derived from the plant Euphorbia resinifera.[5][7] It is often used in desensitization studies due to its high potency and prolonged channel opening. | 1 nM - 100 nM |
Negative Controls (Antagonists)
Negative controls are established TRPV1 antagonists used to demonstrate the specificity of the assay and to provide a reference for the potency of the test compound ("this compound").
| Compound | Description | IC50 Values |
| Capsazepine | A synthetic analog of capsaicin and one of the first competitive TRPV1 antagonists to be discovered.[7][10][11] It is important to note that its antagonist activity can show species-dependent differences.[12][13] | ~0.5 µM (human TRPV1)[11][14] |
| AMG 9810 | A potent and selective competitive TRPV1 antagonist.[15][16] It effectively blocks TRPV1 activation by various stimuli, including capsaicin, heat, and protons.[16] | ~17-25 nM (human TRPV1)[15] |
| BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) | A widely studied TRPV1 antagonist used in various preclinical models of pain.[12] | Varies depending on the study and conditions. |
Signaling Pathway
The activation of the TRPV1 channel initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular calcium can trigger various downstream signaling pathways, leading to the release of neurotransmitters and neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which are involved in pain transmission and neurogenic inflammation.
Caption: TRPV1 signaling pathway activation and inhibition.
Experimental Protocols
The following are generalized protocols for common in vitro and in vivo assays to assess the activity of "this compound". Specific details may need to be optimized based on the cell line or animal model used.
In Vitro Assays
4.1.1. Calcium Influx Assay
This assay measures the increase in intracellular calcium upon TRPV1 activation, which is a direct indicator of channel function.
Workflow:
Caption: Workflow for a calcium influx assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing TRPV1 (e.g., HEK293 or CHO cells) in a 96-well or 384-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of "this compound", a known antagonist (negative control, e.g., AMG 9810), or vehicle for a defined period.
-
Stimulation: Add a fixed concentration of a TRPV1 agonist (positive control, e.g., capsaicin) to all wells to stimulate the channel.
-
Measurement: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the antagonist and determine the IC50 value by fitting the data to a dose-response curve.
4.1.2. Calcitonin Gene-Related Peptide (CGRP) Release Assay
This assay is performed using primary dorsal root ganglion (DRG) neurons and measures the release of the neuropeptide CGRP, a key event in neurogenic inflammation.
Methodology:
-
DRG Neuron Culture: Isolate and culture DRG neurons from rodents.
-
Compound Incubation: Pre-incubate the cultured neurons with "this compound", a negative control, or vehicle.
-
Stimulation: Stimulate the neurons with capsaicin to induce CGRP release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
CGRP Measurement: Quantify the amount of CGRP in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the amount of CGRP released in the presence of the antagonist to the control conditions.
In Vivo Models
4.2.1. Capsaicin-Induced Nocifensive Behavior
This model assesses the ability of an antagonist to block the acute pain-like behaviors induced by capsaicin.
Workflow:
Caption: General workflow for in vivo nocifensive behavior models.
Methodology:
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment.
-
Compound Administration: Administer "this compound", a negative control, or vehicle via the desired route (e.g., oral, intravenous, intraperitoneal).
-
Capsaicin Challenge: After an appropriate pre-treatment time, inject a low dose of capsaicin into the hind paw (for licking/flinching response) or apply to the eye (for eye-wiping behavior).[15][16]
-
Behavioral Scoring: Immediately observe and quantify the nocifensive behaviors (e.g., time spent licking the injected paw, number of eye wipes) for a set period.
-
Data Analysis: Compare the behavioral scores between the different treatment groups to determine the efficacy of the antagonist.
4.2.2. Inflammatory Pain Models
These models, such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced inflammation models, are used to evaluate the anti-hyperalgesic effects of the antagonist in a more persistent pain state.
Methodology:
-
Induction of Inflammation: Induce inflammation by injecting CFA or carrageenan into the hind paw of the animals.
-
Baseline Measurement: Measure baseline thermal or mechanical sensitivity before compound administration.
-
Compound Administration: Administer "this compound", a negative control, or vehicle at a time point when hyperalgesia has developed.
-
Assessment of Hyperalgesia: At various time points after drug administration, assess thermal hyperalgesia (e.g., Hargreaves test) or mechanical allodynia (e.g., von Frey filaments).[15]
-
Data Analysis: Determine the reversal of hyperalgesia or allodynia by comparing the withdrawal thresholds or latencies between treatment groups.
By following these guidelines and employing the recommended positive and negative controls, researchers can confidently and accurately characterize the pharmacological profile of "this compound" and its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Capsaicin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 12. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 13. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TRPV1 Antagonist Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons that function as a polymodal integrator of noxious stimuli, including heat (>43°C), acidic conditions, and pungent compounds like capsaicin.[1][2][3][4][5][6] Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarization of the neuron, and the propagation of pain signals.[1][7][8] Its critical role in nociception and its upregulation in various chronic pain states make it a compelling target for the development of novel analgesics.[3][4][9]
Confirming that a potential drug molecule reaches and interacts with its intended target in a biological system is a critical step in drug development. This process, known as target engagement, is essential for interpreting efficacy and safety data. For TRPV1 antagonists, a variety of methods exist to quantify target engagement, ranging from direct binding assays in vitro to functional assessments and advanced imaging techniques in vivo. These application notes provide detailed protocols for key methods used to assess the target engagement of TRPV1 antagonists.
In Vitro Target Engagement Methods
In vitro assays are fundamental for the initial characterization of a compound's affinity and functional potency at the target receptor.
Application: To determine the binding affinity (Kᵢ) of a test compound for the TRPV1 receptor. This assay directly measures the displacement of a high-affinity radiolabeled ligand from the receptor by the antagonist, providing a quantitative measure of direct physical interaction with the target.
Experimental Protocol:
-
Objective: To determine the Kᵢ of a TRPV1 antagonist by competitive displacement of [³H]-Resiniferatoxin ([³H]-RTX).
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human TRPV1.
-
Radioligand: [³H]-Resiniferatoxin (RTX), an ultrapotent TRPV1 agonist.[5]
-
Test Compound (TRPV1 Antagonist 5).
-
Non-specific binding control: High concentration of unlabeled RTX or another potent TRPV1 ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[10]
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize TRPV1-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in assay buffer. Determine the protein concentration using a BCA assay.[10]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-RTX at a final concentration near its Kₔ.
-
150 µL of the membrane preparation (typically 50-100 µg of protein).[10]
-
-
Controls: Include wells for total binding (no test compound) and non-specific binding (containing a saturating concentration of unlabeled ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of antagonist that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
Data Presentation:
| Compound | Radioligand | Kᵢ (nM) | Species |
| Antagonist A | [³H]-RTX | 0.2 | Human |
| Capsazepine | [³H]-RTX | 790 | Rat |
| BCTC | [³H]-RTX | 3.5 | Human |
Note: Data are representative examples compiled from literature.
Diagram:
Application: To determine the functional potency (IC₅₀) of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced intracellular calcium influx. This high-throughput assay provides a robust readout of the antagonist's ability to block channel function.[11][12]
Experimental Protocol:
-
Objective: To measure the dose-dependent inhibition of capsaicin-induced calcium influx by a TRPV1 antagonist.
-
Materials:
-
HEK293 cells stably expressing human TRPV1 or iPSC-derived sensory neurons.[11]
-
384-well black-walled, clear-bottom assay plates.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2 mM CaCl₂.[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Calcium 6 dye).[6][11]
-
TRPV1 agonist: Capsaicin.
-
Test Compound (this compound).
-
Fluorescent imaging plate reader (e.g., FLIPR, FDSS/µCell).[11]
-
-
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into 384-well plates at an optimal density (e.g., 15,000-20,000 cells/well) and culture until they form a confluent monolayer.[12]
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye reconstituted in assay buffer. Incubate for 60-120 minutes at 37°C in the dark to allow the dye to enter the cells.[11][12]
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the test antagonist at various concentrations to the wells and incubate for 30-60 minutes at room temperature or 37°C.[11]
-
Signal Measurement: Place the assay plate into the fluorescent imaging plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Challenge: While continuously recording fluorescence, add a pre-determined concentration of capsaicin (typically the EC₈₀) to all wells simultaneously using the instrument's integrated pipettor.
-
Data Acquisition: Continue to record the fluorescent signal for 2-5 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium concentration. Normalize the response in antagonist-treated wells to the response in vehicle-treated control wells (0% inhibition) and wells with a saturating dose of antagonist (100% inhibition). Plot the percent inhibition versus the log concentration of the antagonist and fit the data with a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Agonist (Concentration) | Cell Line |
| SB366791 | 651.9 | Capsaicin | Rat Trigeminal Ganglion Cells |
| Antagonist B | 1.1 | Capsaicin (1.0 µM) | Recombinant TRPV1 Cells |
| Antagonist C | 1.3 | Capsaicin (1.0 µM) | Recombinant TRPV1 Cells |
Note: Data are representative examples compiled from literature.[13][14]
Diagram:
In Vivo Target Engagement Methods
In vivo assays are crucial for demonstrating that an antagonist can reach its target in a complex biological system and exert a functional effect.
Application: To assess the in vivo functional activity of a TRPV1 antagonist by its ability to block pain-related behaviors induced by a direct TRPV1 agonist challenge. This model provides a clear, target-specific readout of functional engagement in a living animal.
Experimental Protocol:
-
Objective: To evaluate the dose-dependent effect of a systemically administered TRPV1 antagonist on capsaicin-induced paw licking/flinching behavior in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Materials:
-
Test Compound (this compound) formulated in an appropriate vehicle.
-
Capsaicin solution (e.g., 0.1-0.3% in saline with Tween 80 and ethanol).
-
Observation chambers with a clear floor for viewing animal paws.
-
-
Procedure:
-
Acclimation: Acclimate animals to the testing environment and handling procedures for several days before the experiment.
-
Antagonist Administration: Administer the test antagonist or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)). The dose and pretreatment time should be based on the compound's pharmacokinetic profile.
-
Capsaicin Challenge: At the determined pretreatment time, briefly restrain the animal and inject a small volume (e.g., 20 µL) of capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal in the observation chamber and record the cumulative time it spends licking or flinching the injected paw over a 5-10 minute period.
-
Data Analysis: Compare the duration of nocifensive behaviors in the antagonist-treated groups to the vehicle-treated group. Calculate the percent inhibition for each dose. Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect) by plotting percent inhibition against the log of the dose.
-
Data Presentation:
| Compound | Route | Dose | % Inhibition of Capsaicin-Induced Wiping | Species |
| SB366791 | i.p. | 500 µg/kg | ~60% | Rat |
| Capsazepine | i.p. | 2 mg/kg | Ineffective | Rat |
Note: Data are representative examples compiled from literature.[14]
Diagram:
Application: To non-invasively visualize and quantify TRPV1 receptor occupancy in the brain and peripheral tissues of living subjects, including humans.[8][15] PET provides definitive proof of target engagement by measuring the displacement of a TRPV1-specific radiotracer by an unlabeled antagonist, allowing for the correlation of occupancy with drug dosage, plasma concentration, and clinical effects.[16]
Experimental Protocol:
-
Objective: To determine the relationship between antagonist dose/plasma concentration and TRPV1 receptor occupancy.
-
Materials:
-
Procedure:
-
Radiotracer Synthesis: Synthesize the high-specific-activity TRPV1 radiotracer shortly before imaging.
-
Baseline Scan: Perform a baseline PET scan on the subject following an intravenous bolus injection of the radiotracer to determine the baseline receptor availability.
-
Antagonist Administration: Administer the unlabeled TRPV1 antagonist at a specific dose.
-
Occupancy Scan: After allowing for drug distribution, perform a second PET scan using the same radiotracer injection protocol. The binding of the unlabeled antagonist to TRPV1 receptors will block the binding of the radiotracer, leading to a reduced PET signal in target tissues.
-
Arterial Blood Sampling (Optional): Collect arterial blood samples during the scan to measure the concentration of the radiotracer in plasma, which is used as an input function for kinetic modeling.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data into a series of images over time. Define regions of interest (ROIs) in target tissues (e.g., thalamus, spinal cord, dorsal root ganglia).
-
Quantification of Occupancy: Use kinetic modeling to calculate the radiotracer binding potential or volume of distribution in the ROIs for both the baseline and occupancy scans. Receptor occupancy (RO) is calculated as: RO (%) = 100 * (BPₙₔ_baseline - BPₙₔ_occupancy) / BPₙₔ_baseline.
-
Dose-Occupancy Modeling: Repeat the procedure at multiple antagonist dose levels to generate a dose-occupancy or concentration-occupancy curve.
-
Data Presentation:
| Radiotracer | Purpose | Key Finding |
| [¹¹C]SB366791 | First-generation TRPV1 PET tracer | Feasible for preclinical imaging but low affinity for human TRPV1.[15] |
| [¹¹C]- and [¹⁸F]-labeled SB366791 analogues | Improved tracers for in vivo visualization | Novel N-methylated amide derivatives showed higher antagonistic activity.[13] |
| Various [¹¹C] and [¹⁸F] ligands | Preclinical evaluation of new antagonists | Development of tracers with higher affinity is needed for robust CNS imaging.[15][17] |
Diagrams:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Transient receptor potential cation channel subfamily V member 1 (TRPV1) targeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bms.kr [bms.kr]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Transient Receptor Potential Vanilloid Subfamily Member 1 Positron Emission Tomography Radioligands: Synthesis, Radiolabeling, and Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 17. researchgate.net [researchgate.net]
"TRPV1 antagonist 5" application in high-throughput screening assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[1][2][3] Its involvement in pain signaling pathways has made it a prime target for the development of novel analgesic drugs.[2][4] TRPV1 antagonists are compounds that block the activity of this channel, offering a promising therapeutic strategy for managing various pain conditions.[4]
This document provides detailed application notes and protocols for the use of TRPV1 Antagonist 5 , a representative potent and selective TRPV1 antagonist, in high-throughput screening (HTS) assays. These assays are designed to identify and characterize novel TRPV1 inhibitors efficiently. The protocols described herein focus on robust and widely used cell-based assays suitable for automated screening platforms.
Data Presentation
The inhibitory potency of TRPV1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for representative TRPV1 antagonists against human TRPV1, providing a benchmark for experimental results.
| Compound | Agonist Used | Assay Type | IC50 (nM) |
| This compound (e.g., AMG-517) | Capsaicin | ⁴⁵Ca²⁺ uptake | 1-2[5] |
| This compound (e.g., AMG-517) | Low pH (pH 5) | ⁴⁵Ca²⁺ uptake | 1-2[5] |
| This compound (e.g., AMG-517) | Heat | ⁴⁵Ca²⁺ uptake | 1-2[5] |
| JNJ-17203212 | Capsaicin | Ca²⁺ influx | 58[6] |
| JNJ-17203212 | Low pH | Ca²⁺ influx | 470[6] |
| Capsazepine | Capsaicin | Ca²⁺ influx | 60[7] |
Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[8] This influx depolarizes the cell membrane, leading to the generation of an action potential and the transmission of a pain signal.[9] The increase in intracellular Ca²⁺ also triggers various downstream signaling cascades, including the activation of protein kinase C (PKC) and protein kinase A (PKA), which can modulate the sensitivity of the TRPV1 channel.[8][10]
Experimental Protocols
High-Throughput Calcium Flux Assay
This assay is a common method for screening TRPV1 antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TRPV1 agonist.
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human TRPV1 in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of This compound and control compounds in the assay buffer.
-
After the dye loading incubation, add the compound solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a robust response, typically in the nM range) in the assay buffer.
-
Use an automated plate reader equipped with an injection system to add the agonist solution to each well while simultaneously measuring the fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Record the fluorescence signal over time, typically for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the positive control (agonist alone) and the negative control (vehicle).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Membrane Potential Assay
This assay measures changes in the electrical potential across the cell membrane. Activation of TRPV1 leads to membrane depolarization, which can be detected using voltage-sensitive fluorescent dyes.[11]
Methodology:
-
Cell Culture and Plating:
-
Follow the same procedure as for the Calcium Flux Assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye pair or a dye like DiBAC₄(3)) in a suitable assay buffer.[11]
-
Remove the growth medium and add the dye loading buffer to each well.
-
Incubate as recommended by the dye manufacturer, typically for 30-60 minutes at room temperature.
-
-
Compound and Agonist Addition:
-
Follow the same procedure as for the Calcium Flux Assay for adding the antagonist and agonist.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using an appropriate plate reader and filter sets for the specific membrane potential dye used.
-
Analyze the data similarly to the Calcium Flux Assay to determine the IC50 values of the test compounds.
-
Logical Relationship of HTS Assays
The described assays are complementary and can be used in a tiered screening approach to identify and characterize TRPV1 antagonists.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Transient Receptor Potential Vanilloid 1 Expression Mediates Capsaicin-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Analgesic Effects of TRPV1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain signaling.[1] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[2][3] TRPV1 is predominantly expressed in primary sensory neurons, specifically the small-diameter C-fibers and some Aδ-fibers, which are crucial for transmitting pain signals.[2][4] In inflammatory and neuropathic pain states, the expression and sensitivity of TRPV1 channels are often upregulated, contributing to hyperalgesia and allodynia.[2][5] This makes TRPV1 a compelling target for the development of novel analgesic drugs.[6]
TRPV1 antagonists are compounds that block the activation of the TRPV1 channel, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.[7] Preclinical studies have demonstrated the efficacy of TRPV1 antagonists in various pain models, including inflammatory, neuropathic, and cancer-related pain.[2][7] These compounds have been shown to reduce thermal hyperalgesia, mechanical allodynia, and spontaneous pain behaviors in animal models.[8][9] This document provides a detailed protocol for assessing the analgesic effects of a novel TRPV1 antagonist, using a combination of in vivo behavioral assays.
TRPV1 Signaling Pathway in Nociception
The activation of TRPV1 by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential.[3] This signal is then transmitted to the central nervous system, where it is perceived as pain.[10] In inflammatory conditions, various mediators such as bradykinin, prostaglandins, and nerve growth factor (NGF) can sensitize TRPV1 channels through intracellular signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC), lowering the threshold for activation.[1][11]
Caption: TRPV1 signaling pathway in nociceptive neurons.
Experimental Protocols for Assessing Analgesic Effects
The following protocols describe the assessment of a TRPV1 antagonist in a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).
Experimental Workflow
Caption: General experimental workflow for in vivo assessment.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least 7 days before any experimental procedures.
Induction of Inflammatory Pain (CFA Model)
-
Procedure: On day 0, briefly anesthetize the rats with isoflurane.
-
Injection: Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Confirmation: The development of inflammation is characterized by paw edema, redness, and guarding behavior within 24 hours.
Drug Administration
-
Test Compound: "TRPV1 antagonist 5" (dissolved in an appropriate vehicle, e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Dosing: Administer the antagonist at various doses (e.g., 1, 3, 10, 30 mg/kg) to determine a dose-response relationship.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., a known analgesic like morphine or a well-characterized TRPV1 antagonist).
-
Timing: Administer the drug at a predetermined time point after CFA injection when hyperalgesia is well-established (e.g., 7 days post-CFA).
Behavioral Assays for Analgesia
Perform behavioral tests before drug administration (baseline) and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to assess the time course of the analgesic effect.
-
Apparatus: A plantar test apparatus that applies a radiant heat source to the plantar surface of the paw.
-
Procedure: Place the rat in a plexiglass chamber on a glass floor. Allow the animal to acclimate for 15-20 minutes.
-
Testing: Position the radiant heat source under the inflamed paw and measure the latency (in seconds) for the rat to withdraw its paw.
-
Cut-off: A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Outcome Measure: An increase in paw withdrawal latency indicates an anti-hyperalgesic effect.
-
Apparatus: A set of calibrated von Frey filaments with increasing bending forces.
-
Procedure: Place the rat on an elevated mesh floor and allow it to acclimate.
-
Testing: Apply the von Frey filaments to the plantar surface of the inflamed paw in ascending order of force. A positive response is a sharp withdrawal of the paw.
-
Method: The "up-down" method is often used to determine the 50% paw withdrawal threshold (PWT).
-
Outcome Measure: An increase in the PWT indicates an anti-allodynic effect.
Data Analysis
-
Blinding: The experimenter conducting the behavioral assays should be blinded to the treatment groups.
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to compare treatment groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation: Express results as the mean ± standard error of the mean (SEM). The percentage of maximal possible effect (%MPE) can also be calculated for thermal hyperalgesia.
Quantitative Data for Selected TRPV1 Antagonists
The following tables summarize the preclinical efficacy of several TRPV1 antagonists in various pain models.
Table 1: Efficacy of TRPV1 Antagonists in Inflammatory Pain Models
| Antagonist | Animal Model | Pain Model | Route | Dose | Analgesic Effect | Reference |
| A-425619 | Rat | CFA-induced thermal hyperalgesia | i.p. | 30 mg/kg | Complete reversal of thermal hyperalgesia | [2] |
| ABT-102 | Rat | CFA-induced tactile allodynia | p.o. | 30 µmol/kg | ~60% reversal of tactile allodynia | [12] |
| JNJ-17203212 | Mouse | CFA-induced thermal hyperalgesia | p.o. | 30 mg/kg | Significant attenuation of thermal hyperalgesia | [2] |
| Neohesperidin | Mouse | Acetic acid-induced writhing | i.p. | 30 mg/kg | 66% decrease in abdominal cramps | [13] |
| APHC1/APHC3 | Mouse | CFA-induced thermal hyperalgesia | i.v. | 0.1 mg/kg | Reversal of thermal hyperalgesia | [14] |
Table 2: Efficacy of TRPV1 Antagonists in Neuropathic Pain Models
| Antagonist | Animal Model | Pain Model | Route | Dose | Analgesic Effect | Reference |
| Capsazepine | Guinea Pig | PSNL-induced mechanical hypersensitivity | i.p. | N/A | 80% reversal of mechanical hypersensitivity | [8] |
| BCTC | Rat | PSNL-induced tactile hypersensitivity | i.p. | N/A | ~50% attenuation of tactile hypersensitivity | [8] |
| A-425619 | Mouse | SNL-induced thermal hyperalgesia | i.p. | N/A | Complete attenuation of thermal hyperalgesia | [8] |
| SB-366791 | Mouse | Paclitaxel-induced neuropathic pain | i.p. | N/A | Attenuation of mechanical and thermal hypersensitivity | [15] |
Table 3: Efficacy of TRPV1 Antagonists in Other Pain Models
| Antagonist | Animal Model | Pain Model | Route | Dose | Analgesic Effect | Reference |
| JNJ-17203212 | Mouse | Bone cancer pain | s.c. | 30 mg/kg (twice daily) | ~50% attenuation of spontaneous flinching | [2][9] |
| ABT-102 | Mouse | Bone cancer pain | p.o. | N/A | 18-19% reversal of spontaneous pain (single dose); 43-45% reversal (daily for 12 days) | [2] |
Note on Hyperthermia: A significant challenge in the clinical development of TRPV1 antagonists has been the side effect of hyperthermia.[16][17] Some antagonists can elevate core body temperature, which has led to the discontinuation of some clinical trials.[18] Therefore, it is crucial to monitor the body temperature of the animals during preclinical assessment of novel TRPV1 antagonists. Some newer antagonists are being developed to avoid this side effect.[13][14]
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. mdpi.com [mdpi.com]
- 13. jppres.com [jppres.com]
- 14. mdpi.com [mdpi.com]
- 15. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
- 18. benthamopen.com [benthamopen.com]
Troubleshooting & Optimization
"TRPV1 antagonist 5" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical TRPV1 Antagonist 5 (TA-5). The information provided is based on known solubility challenges and solutions for potent, selective, and often poorly water-soluble TRPV1 antagonists.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving TA-5 for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate forms when preparing aqueous solutions of TA-5.
| Potential Cause | Suggested Solution |
| Low Aqueous Solubility | TA-5, like many small molecule inhibitors, likely has poor intrinsic water solubility. |
| Incorrect Solvent | The initial solvent used to create a stock solution may not be appropriate for the final aqueous dilution. |
| pH of the Final Solution | The pH of the buffer or media can significantly impact the solubility of a compound with ionizable groups. |
| Low Temperature | Solubility can decrease at lower temperatures. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for TA-5 solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of TA-5?
A1: Based on data for structurally similar TRPV1 antagonists, high-purity, anhydrous DMSO or ethanol (B145695) are recommended for preparing initial stock solutions.[1][2][3] For instance, the TRPV1 antagonist JNJ-17203212 is soluble up to 100 mM in both DMSO and ethanol[1], while AMG 517 is soluble to 10 mM in DMSO.[2] It is crucial to use fresh, anhydrous solvents as moisture can reduce the solubility of the compound.[4]
Q2: My TA-5 precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Reduce the final concentration of TA-5: If experimentally feasible, lowering the final concentration may keep the compound in solution.
-
Decrease the percentage of DMSO in the final solution: While counterintuitive, a lower final DMSO concentration (typically ≤0.5%) is often better tolerated by cells and can sometimes prevent precipitation, especially if the compound has some minimal aqueous solubility.
-
Use a co-solvent system: For in vivo studies, a common approach is to use a vehicle containing a mixture of solvents. For example, a vehicle for JNJ-17203212 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
-
Incorporate surfactants: Surfactants like Tween-80 or Poloxamer can help to form micelles that encapsulate the hydrophobic drug, keeping it dispersed in an aqueous medium.[7][8]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][9]
Q3: Can I heat or sonicate my TA-5 solution to aid dissolution?
A3: Yes, gentle warming and/or sonication can be effective methods to aid in the dissolution of TA-5, particularly when preparing stock solutions.[6] However, it is important to be cautious about the thermal stability of the compound. Prolonged exposure to high temperatures should be avoided. Always check the manufacturer's recommendations for the specific compound's stability.
Q4: Are there alternative formulation strategies for in vivo administration of poorly soluble TRPV1 antagonists?
A4: Yes, for in vivo applications, several advanced formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs like TA-5:
-
Solid Dispersions: The drug can be dispersed in an inert carrier matrix at the molecular level, which can enhance the dissolution rate and oral absorption.[10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[10][12][13]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[14][15]
Quantitative Solubility Data for Representative TRPV1 Antagonists
The following table summarizes the solubility of two well-characterized TRPV1 antagonists, which can serve as a reference for TA-5.
| Compound | Solvent | Solubility | Reference |
| AMG 517 | DMSO | 10 mM | [2] |
| DMSO | 14.3 mg/mL | [16] | |
| DMF | 112.5 mg/mL | [16] | |
| Ethanol | 3.3 mg/mL | [16] | |
| JNJ-17203212 | DMSO | 100 mM | [1] |
| Ethanol | 100 mM | [1] | |
| DMF | 30 mg/mL | [3] | |
| 10% DMSO >> 90% Corn Oil | ≥ 2.75 mg/mL (6.56 mM) | [5][6] | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.75 mg/mL (6.56 mM) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TA-5 in DMSO
-
Materials:
-
This compound (TA-5) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of TA-5 required to make a 10 mM solution in a specific volume of DMSO. (Mass = 10 mmol/L * Molar Mass of TA-5 * Volume in L).
-
Weigh the calculated amount of TA-5 powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Co-Solvent Vehicle for In Vivo Administration
-
Materials:
-
TA-5 stock solution in DMSO (e.g., 100 mM)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of vehicle with a final TA-5 concentration of 1 mg/mL):
-
Prepare the co-solvent mixture by combining the following in a sterile tube:
-
100 µL DMSO (this will be your TA-5 stock solution)
-
400 µL PEG300
-
50 µL Tween-80
-
-
Vortex the mixture until it is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.
-
To prepare the final dosing solution, add the appropriate volume of your TA-5 DMSO stock solution to the pre-made vehicle to achieve the desired final concentration. For example, to make a 1mg/mL solution of a compound with a MW of 400 g/mol from a 100mM stock, you would add 25uL of the stock to 975uL of vehicle. This is an illustrative example; precise calculations are required based on the desired final concentration and the concentration of the stock solution.
-
The final solution should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be optimized.
-
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, capsaicin, and protons (low pH).[17][18] Its activation leads to the influx of Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.
Caption: Simplified TRPV1 signaling pathway and the action of TA-5.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. books.rsc.org [books.rsc.org]
- 12. ijpbr.in [ijpbr.in]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capsaicin - Wikipedia [en.wikipedia.org]
Technical Support Center: TRPV1 Antagonist 5 (5'-Iodoresiniferatoxin)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of TRPV1 Antagonist 5, also known as 5'-Iodoresiniferatoxin (5'-IRTX).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (5'-Iodoresiniferatoxin)?
For long-term storage, it is recommended to store 5'-Iodoresiniferatoxin desiccated at -20°C.[1] Proper storage is crucial to prevent degradation and ensure the integrity of the compound for experimental use. For stock solutions, storage at ≤ 4°C in the dark is advisable.[2]
Q2: How should I handle this compound upon receipt?
Upon receipt, it is best practice to briefly centrifuge the vial to ensure the entire contents are at the bottom before opening. The compound is typically shipped at room temperature, and it should be promptly moved to the recommended storage conditions.
Q3: What solvents are suitable for dissolving 5'-Iodoresiniferatoxin?
5'-Iodoresiniferatoxin is soluble in Dimethyl Sulfoxide (DMSO) and in ethanol (B145695) up to 100 mM. Ensure the use of high-purity, anhydrous solvents to minimize the risk of solvent-induced degradation.
Q4: Is 5'-Iodoresiniferatoxin sensitive to light?
Yes, based on studies of its parent compound, resiniferatoxin (B1680534) (RTX), exposure to light can contribute to degradation.[2] It is strongly recommended to protect solutions of 5'-IRTX from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the shelf-life of 5'-Iodoresiniferatoxin?
The shelf-life of 5'-Iodoresiniferatoxin can vary depending on the storage conditions and the form of the compound (lyophilized powder vs. solution). For lyophilized powder stored desiccated at -20°C, the shelf life is generally long. However, for solutions, the stability is lower. For its parent compound RTX, degradation in an ethanol/water solution was observed to reach a nadir at 48 hours when exposed to room temperature and light.[2] It is recommended to prepare fresh solutions for critical experiments or to use solutions stored at ≤ 4°C in the dark for no longer than a few days.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected potency in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of 5'-Iodoresiniferatoxin. Review your storage and handling procedures against the best practices outlined in the FAQs. Exposure to room temperature and light for extended periods should be avoided.[2]
-
Troubleshooting Steps:
-
Verify the storage temperature and ensure the compound was protected from light.
-
Prepare a fresh stock solution from the lyophilized powder.
-
Consider performing a quality control check of your stock solution using a suitable analytical method like HPLC to assess its purity and concentration.
-
-
Possible Cause 2: Improper Solution Preparation. The choice of solvent and its quality can impact the stability and solubility of the antagonist.
-
Troubleshooting Steps:
-
Ensure you are using high-purity DMSO or ethanol for reconstitution.
-
Confirm the final concentration of your stock solution.
-
Visually inspect the solution for any precipitation. If precipitation is observed, gentle warming or sonication may be required to fully dissolve the compound.
-
Data on Stability of a Structural Analog (Resiniferatoxin)
| Storage Condition | Container | Stability at 24h (% of initial) | Stability at 48h (% of initial) | Stability at 72h (% of initial) | Stability at 144h (% of initial) |
| Room Temperature, Light | Glass | 95 | 90 | 92 | 91 |
| Room Temperature, Light | Plastic | 96 | 91 | 93 | 92 |
| Room Temperature, Dark | Glass | 98 | 97 | 96 | 95 |
| Room Temperature, Dark | Plastic | 99 | 98 | 97 | 96 |
| 4°C, Dark | Glass | 100 | 99 | 99 | 98 |
| 4°C, Dark | Plastic | 100 | 100 | 100 | 99 |
Data adapted from a study on Resiniferatoxin stability and should be considered as an estimate for 5'-Iodoresiniferatoxin due to structural similarities.[2]
Experimental Protocols
Protocol: Forced Degradation Study of this compound (5'-Iodoresiniferatoxin)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]
Objective: To investigate the degradation of 5'-Iodoresiniferatoxin under various stress conditions.
Materials:
-
5'-Iodoresiniferatoxin (lyophilized powder)
-
HPLC grade methanol (B129727) and water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5'-Iodoresiniferatoxin in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the lyophilized powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated powder in methanol to prepare a 1 mg/mL solution.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the lyophilized powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the light-exposed powder in methanol to prepare a 1 mg/mL solution.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact 5'-Iodoresiniferatoxin from any degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing 5'-Iodo-resiniferatoxin (I-RTX) Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent TRPV1 antagonist, 5'-iodo-resiniferatoxin (I-RTX). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to assist in optimizing I-RTX concentration for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5'-Iodo-resiniferatoxin (I-RTX) and how does it work?
A1: 5'-Iodo-resiniferatoxin (I-RTX) is a powerful and highly selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] It is a derivative of resiniferatoxin (B1680534) (RTX).[1] By binding to the TRPV1 receptor, I-RTX blocks the influx of calcium and sodium ions that is normally triggered by stimuli such as capsaicin (B1668287), heat, and protons. This inhibition of ion flow prevents the depolarization of sensory neurons and the subsequent transmission of pain signals.[1]
Q2: What is the optimal concentration of I-RTX to use in my experiment?
A2: The optimal concentration of I-RTX is highly dependent on the experimental system, including the cell type, the expression level of TRPV1, and the specific assay being performed. For in vitro cell-based assays, concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific conditions. Refer to the data tables and experimental protocols below for starting concentration recommendations.
Q3: How should I prepare and store I-RTX stock solutions?
A3: I-RTX is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder, protected from light. For working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Q4: Are there any known off-target effects or potential issues with I-RTX?
A4: While I-RTX is a highly selective TRPV1 antagonist, some studies have noted potential confounding effects. At higher concentrations (in the micromolar range), I-RTX may exhibit partial agonist activity, leading to a slight activation of TRPV1.[1] In vivo studies in mice have shown that I-RTX can induce a dose-dependent hypothermia.[1] There is also a possibility of in vivo metabolization where I-RTX could be deiodinated, converting it back to the agonist resiniferatoxin (RTX).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no antagonist effect | I-RTX Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a new aliquot of the stock solution. Store stock solutions at -20°C or below, protected from light. |
| Low TRPV1 Expression: The cell line used may have low or no expression of the TRPV1 receptor. | Verify TRPV1 expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. Consider using a cell line known to express high levels of TRPV1 (e.g., HEK293 or CHO cells stably expressing TRPV1). | |
| Incorrect Concentration: The concentration of I-RTX may be too low to effectively block the agonist. | Perform a dose-response experiment to determine the IC50 of I-RTX in your specific assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). | |
| Apparent Agonist Effect | Partial Agonism: At higher concentrations (typically >1 µM), I-RTX can act as a partial agonist.[1] | Use a lower concentration of I-RTX. The optimal antagonist concentration should be well below the range where partial agonism is observed. |
| Conversion to RTX: Potential for deiodination of I-RTX to the agonist RTX, especially in in vivo models.[1] | This is a known, albeit less common, issue. If suspected, consider using a different TRPV1 antagonist for comparison. | |
| Cell Toxicity | High DMSO/Ethanol Concentration: The final concentration of the solvent in the working solution may be too high. | Ensure the final concentration of DMSO or ethanol in your cell culture medium is below a toxic level (typically <0.1% for most cell lines). |
| Off-Target Effects at High Concentrations: Very high concentrations of I-RTX may induce cytotoxicity through mechanisms independent of TRPV1. | Use the lowest effective concentration of I-RTX as determined by your dose-response curve. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity at your working concentrations. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of 5'-Iodo-resiniferatoxin (I-RTX)
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| IC50 | Xenopus laevis oocytes expressing rodent VR1 | Capsaicin | 3.9 nM | [2] |
| Kd | HEK 293 cells expressing VR1 | - | 4.3 ± 0.9 nM | [1][3] |
| Kd | Rat spinal cord membranes | - | 4.2 ± 1.0 nM | [2][3] |
| Ki | HEK293 cells expressing TRPV1 | - | 5.8 nM |
Table 2: Recommended Starting Concentration Ranges for I-RTX
| Application | Cell/Animal Model | Recommended Starting Range | Notes |
| Calcium Imaging | HEK293 or CHO cells expressing TRPV1 | 1 nM - 1 µM | Pre-incubate cells with I-RTX for 15-30 minutes before adding the agonist. |
| Patch-Clamp Electrophysiology | Cultured sensory neurons or TRPV1-expressing cell lines | 1 nM - 500 nM | Apply I-RTX to the bath solution for several minutes to ensure complete receptor blockade before co-application with the agonist. |
| In Vivo (intrathecal injection) | Mouse | 1 ng - 100 ng | The effective dose can be highly dependent on the animal model and the specific pain assay.[2] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for I-RTX Concentration Optimization
Objective: To determine the half-maximal inhibitory concentration (IC50) of I-RTX for the inhibition of capsaicin-induced calcium influx in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
5'-Iodo-resiniferatoxin (I-RTX) stock solution (10 mM in DMSO)
-
Capsaicin stock solution (10 mM in ethanol)
-
Fluorescence plate reader with automated liquid handling
Methodology:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.
-
-
I-RTX Incubation:
-
Prepare serial dilutions of I-RTX in HBSS at 2x the final desired concentrations.
-
Add 100 µL of the I-RTX dilutions to the appropriate wells. For control wells, add 100 µL of HBSS with the corresponding DMSO concentration.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Capsaicin Stimulation and Data Acquisition:
-
Prepare a 4x solution of capsaicin in HBSS (e.g., 4 µM for a final concentration of 1 µM).
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add 50 µL of the capsaicin solution to all wells.
-
Continue recording the fluorescence for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after capsaicin addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the response amplitude.
-
Normalize the data by setting the response in the absence of I-RTX as 100% and the response in the absence of capsaicin as 0%.
-
Plot the normalized response as a function of the I-RTX concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for I-RTX Characterization
Objective: To measure the inhibitory effect of I-RTX on capsaicin-activated currents in individual cells.
Materials:
-
TRPV1-expressing cells (e.g., cultured dorsal root ganglion neurons or CHO-hTRPV1 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.
-
I-RTX and capsaicin solutions prepared in the external solution.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Control Response:
-
Apply a saturating concentration of capsaicin (e.g., 1 µM) for a few seconds to elicit a maximal inward current.
-
Wash out the capsaicin with the external solution until the current returns to baseline.
-
-
I-RTX Application:
-
Perfuse the cell with the desired concentration of I-RTX for 2-5 minutes.
-
Co-apply the same concentration of capsaicin in the presence of I-RTX and record the current.
-
-
Dose-Response:
-
Repeat steps 4 and 5 with different concentrations of I-RTX to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of each concentration of I-RTX.
-
Calculate the percentage of inhibition for each I-RTX concentration.
-
Plot the percent inhibition against the log of the I-RTX concentration to determine the IC50.
-
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of I-RTX.
Caption: Experimental workflow for optimizing I-RTX concentration.
Caption: Troubleshooting decision tree for I-RTX experiments.
References
Technical Support Center: Troubleshooting Experiments with TRPV1 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental results with TRPV1 antagonists, exemplified here as "TRPV1 antagonist 5".
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a TRPV1 antagonist?
A TRPV1 antagonist functions by binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and inhibiting its activation.[1] This receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel primarily found on sensory neurons.[1][2] It is activated by various noxious stimuli, including heat (>42°C), acidic conditions (pH < 6), and chemical ligands like capsaicin.[1][3][4] When activated, the TRPV1 channel opens, allowing an influx of calcium and sodium ions, which depolarizes the neuron and transmits pain signals to the brain.[1][3] Antagonists can block this process either competitively, by binding to the same site as activators, or non-competitively, by binding to a different site and inducing a conformational change that prevents channel opening.[1][3]
Q2: We are observing inconsistent inhibition of capsaicin-induced TRPV1 activation with this compound. What are the potential causes?
Inconsistent inhibition can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering reagent stability, experimental protocol variations, and cell culture conditions. Common culprits include degradation of the antagonist, improper storage, or variability in the concentration of the competing agonist (capsaicin).
Q3: Our in vivo studies with this compound are showing unexpected changes in the body temperature of our animal models. Why is this happening?
A well-documented side effect of some TRPV1 antagonists is the induction of hyperthermia.[5][6][7] This is thought to be an on-target effect resulting from the blockade of TRPV1 channels that are involved in the normal regulation of core body temperature.[5][8][9] Conversely, some antagonists have been reported to cause hypothermia.[10][11] The specific effect can depend on the antagonist's chemical structure and its differential ability to block TRPV1 activation by various stimuli (e.g., protons, heat, or chemical ligands).[10][11][12] It is crucial to monitor body temperature in all in vivo experiments involving novel TRPV1 antagonists.
Q4: Can the cellular environment or disease model influence the efficacy of this compound?
Absolutely. The expression and sensitivity of TRPV1 channels can be altered in different physiological and pathological states.[6][13][14] For instance, inflammatory mediators like prostaglandins (B1171923) and bradykinin (B550075) can sensitize TRPV1 channels, lowering their activation threshold.[8][9][14] This means that the local microenvironment in a disease model (e.g., inflammation, acidosis) can significantly impact how effectively an antagonist inhibits the channel.[2][8] Therefore, variability in results can be expected across different models.
Troubleshooting Guide for "this compound" Experiments
This guide addresses common issues encountered during in vitro and in vivo experiments with TRPV1 antagonists.
In Vitro Assay Variability (e.g., Calcium Flux Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in antagonist potency (IC50). | Inconsistent cell density or health. | Ensure a consistent number of healthy, viable cells are seeded in each well. Perform a cell viability assay (e.g., Trypan Blue) before seeding. |
| Uneven compound or agonist addition. | Use calibrated multichannel pipettes or automated liquid handlers for precise and consistent addition of compounds. Ensure proper mixing. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Complete loss of antagonist activity. | Degradation of "this compound". | Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer (typically at -20°C or -80°C, protected from light). |
| Incorrect compound concentration. | Verify the initial weighing of the compound and all subsequent dilutions. Use calibrated equipment. | |
| Lower than expected potency. | Competition with high agonist concentration. | Re-evaluate the concentration of the agonist (e.g., capsaicin) used. For competitive antagonists, a higher agonist concentration will shift the IC50 value. Consider running a full agonist dose-response curve. |
| Presence of interfering substances in media. | Serum components or other media additives can sometimes interfere with compound activity. Test the antagonist in a simpler, serum-free buffer if possible. | |
| Sub-optimal assay conditions (pH, temperature). | TRPV1 activity is sensitive to pH and temperature.[2][8] Ensure that assay buffers are at the correct pH and that the temperature is controlled and consistent throughout the experiment. |
In Vivo Study Variability
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent analgesic effect. | Variability in drug exposure (pharmacokinetics). | Ensure consistent dosing and administration route. Measure plasma concentrations of the antagonist to correlate exposure with efficacy. |
| Differences in animal model. | The expression and role of TRPV1 can vary between species and even strains.[13][14] Ensure the use of a consistent and well-characterized animal model. The analgesic effect of capsazepine, for example, shows species specificity.[13] | |
| Changes in baseline pain sensitivity. | Acclimatize animals properly to the testing environment. Handle animals consistently to minimize stress, which can affect pain perception. | |
| Unexplained animal mortality or adverse effects. | Off-target effects. | While "this compound" may be selective, it could have unknown off-target activities. Conduct a basic safety pharmacology screen. |
| Vehicle toxicity. | Run a vehicle-only control group to ensure the delivery vehicle is not causing adverse effects. | |
| Variable hyperthermia/hypothermia. | Differential blockade of TRPV1 activation modes. | The thermal side effects of TRPV1 antagonists can be linked to their ability to block activation by protons (acid).[11][12] Characterize the antagonist's profile against different activation stimuli (heat, acid, capsaicin) to understand its potential for thermal side effects. |
| Environmental temperature. | The ambient temperature of the animal facility can influence the magnitude of the thermoregulatory effects. Maintain a consistent and controlled environmental temperature. |
Experimental Protocols & Methodologies
Standard In Vitro Calcium Flux Assay for TRPV1 Antagonist Potency
-
Cell Culture : Culture HEK293 or CHO cells stably expressing human or rodent TRPV1 in appropriate media. Plate cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.
-
Dye Loading : Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition : Prepare serial dilutions of "this compound" in the assay buffer. Add the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.
-
Agonist Stimulation & Signal Reading : Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add a pre-determined concentration of a TRPV1 agonist (e.g., capsaicin at EC80) to all wells simultaneously.
-
Data Analysis : Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium. Plot the antagonist dose-response curve and calculate the IC50 value.
Visualizations
TRPV1 Signaling Pathway
Caption: Activation and inhibition of the TRPV1 signaling pathway.
Troubleshooting Logic Flow for Inconsistent Results
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 5. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: TRPV1 Antagonist 5 & Unexpected Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with TRPV1 antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in the core body temperature of our animal models after administering a TRPV1 antagonist. Is this a known side effect?
A1: Yes, hyperthermia is a well-documented on-target side effect of many TRPV1 antagonists.[1][2][3][4][5] This effect has been observed across multiple species, including rats, mice, dogs, and monkeys.[3][4] The mechanism involves the blockade of tonically active TRPV1 channels, which are thought to play a role in suppressing body temperature under normal physiological conditions.[3][4] When these channels are blocked, this suppression is removed, leading to an increase in core body temperature.[4]
Q2: Contrary to expectations, our animal models are exhibiting a decrease in body temperature (hypothermia) after administration of a TRPV1 antagonist. Why is this happening?
A2: Hypothermia is another, less common but significant, on-target side effect observed with certain TRPV1 antagonists.[1][6] This paradoxical effect is also mediated by TRPV1 channels, primarily through potentiation of the proton-activation mode of the channel.[1][6] Compounds that potentiate the activation of TRPV1 by protons can lead to a suppression of thermogenesis and an increase in heat dissipation, resulting in hypothermia.[1][6] This effect has been observed with compounds such as A-1165901 and AMG7905 in rats and mice.[6]
Q3: Are the thermoregulatory side effects of TRPV1 antagonists species-specific?
A3: Yes, there is evidence of species-specificity in the thermoregulatory effects of some TRPV1 antagonists.[1] For example, the compound JYL1421 has been shown to cause hyperthermia in dogs and cynomolgus monkeys, but hypothermia in rats.[1] Similarly, capsazepine (B1668289) induces hyperthermia in guinea pigs but has no thermal effect in rats.[1] These differences are thought to be related to variations in the pharmacology of TRPV1 channels across species.
Q4: Do the thermoregulatory effects of TRPV1 antagonists diminish with repeated dosing?
A4: In human clinical trials with some TRPV1 antagonists like AMG 517 and ABT-102, the hyperthermic effect was observed to decrease with subsequent administrations.[1] In preclinical animal models, repeated hourly administration of A-425619 in rats produced a similar increase in body temperature as a single administration, suggesting that tolerance may not develop rapidly for all compounds or in all species.[7][8]
Q5: Where in the body do these TRPV1 antagonists act to produce thermoregulatory side effects?
A5: Studies in rats have indicated that the thermoregulatory effects of TRPV1 antagonists are triggered by an action on TRPV1 channels located in the abdomen.[1][6][9] Desensitization of abdominal sensory nerves with the TRPV1 agonist resiniferatoxin (B1680534) (RTX) abolishes both the hyperthermic and hypothermic responses to TRPV1 antagonists.[1][6][9] The signals are then thought to be relayed to the central nervous system via the spinal cord to modulate thermoregulatory centers.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Hyperthermia | On-target effect of TRPV1 antagonism, particularly blockade of the proton activation mode.[2][6] | 1. Confirm On-Target Effect: Test the antagonist in TRPV1 knockout mice; the hyperthermic effect should be absent.[1][2] 2. Dose-Response: Conduct a dose-response study to determine the minimal effective dose for analgesia with the lowest hyperthermic effect. 3. Pharmacological Profile: Characterize the antagonist's potency for blocking the different modes of TRPV1 activation (proton, capsaicin, heat). Antagonists that do not block the proton mode are less likely to cause hyperthermia.[2][6] 4. Consider Alternative Compounds: If hyperthermia is a significant issue, consider screening for "thermally neutral" TRPV1 antagonists that have a different pharmacological profile. |
| Hypothermia | On-target effect of certain TRPV1 antagonists that potentiate the proton activation mode of TRPV1.[1][6] | 1. Confirm On-Target Effect: As with hyperthermia, test the compound in TRPV1 knockout mice to confirm the effect is mediated by TRPV1.[1] 2. In Vitro Profiling: Assess the in vitro pharmacological profile of your antagonist to determine if it potentiates proton-induced TRPV1 activation. 3. Re-evaluate Compound Class: This effect is specific to certain chemical classes of TRPV1 antagonists. Consider if your compound shares structural similarities with known hypothermia-inducing antagonists like A-1165901 or AMG7905.[6] |
| Variable or Inconsistent Thermoregulatory Effects | Species differences, circadian rhythm, or experimental conditions. | 1. Standardize Circadian Timing: The duration of hyperthermia induced by some antagonists (e.g., A-425619) can be dependent on the time of day of administration.[7][8] Standardize the timing of your experiments. 2. Control Ambient Temperature: The ambient temperature can influence the magnitude of the thermoregulatory response. Conduct experiments at a consistent and defined ambient temperature. 3. Confirm Species Pharmacology: Be aware of potential species differences in TRPV1 pharmacology. What is observed in rats may not be directly translatable to mice or other species.[1] |
Quantitative Data Summary
Table 1: Effects of Various TRPV1 Antagonists on Body Temperature in Rats
| Compound | Dose & Route | Maximum Change in Body Temperature (°C) | Species | Reference |
| Hyperthermia-Inducing | ||||
| AMG 517 | 100 µg/kg, i.v. | ~ +1.2 | Rat | [4] |
| AMG0347 | 50 µg/kg, i.v. | ~ +1.0 | Rat | [1] |
| AMG8163 | 1-10 mg/kg, p.o. | ~ +1.0 to +1.5 | Rat | [3] |
| A-425619 | 10 mg/kg, p.o. | ~ +1.0 (followed by hypothermia) | Rat | [7][8] |
| Hypothermia-Inducing | ||||
| A-1165901 | 41 mg/kg, i.g. | ~ -1.6 | Rat | [6] |
| JYL1421 | >32,768 nmol/kg | Hypothermia (dose-dependent) | Rat | [5] |
| Thermally Neutral (in Rats) | ||||
| Capsazepine | up to 65,536 nmol/kg | No significant change | Rat | [5] |
| SB-366791 | up to 32,768 nmol/kg | No significant change | Rat | [5] |
Table 2: Effects of TRPV1 Antagonists on Body Temperature in Mice
| Compound | Dose & Route | Maximum Change in Body Temperature (°C) | Genotype | Reference |
| AMG 517 | i.p. | ~ +0.7 | Trpv1+/+ | [2] |
| AMG 517 | i.p. | No significant change | Trpv1-/- | [2] |
| A-1165901 | 10 mg/kg, i.p. | ~ -2.0 | Trpv1+/+ | [1] |
| AMG7905 | 10 mg/kg, i.p. | ~ -1.5 | Trpv1+/+ | [1] |
Experimental Protocols
Protocol 1: Assessment of Thermoregulatory Effects of a Novel TRPV1 Antagonist in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment (e.g., 23°C) with a 12:12 hour light-dark cycle.
-
Body Temperature Measurement: Use of implantable telemetry probes for continuous monitoring of core body temperature.
-
Acclimatization: Allow animals to acclimatize to the experimental setup for at least 24 hours before the experiment.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Data Collection: Record core body temperature at regular intervals (e.g., every 15 minutes) for a baseline period of at least 1 hour before drug administration and for at least 4-6 hours post-administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal and compare the drug-treated group to the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Protocol 2: Confirmation of On-Target Effect using TRPV1 Knockout Mice
-
Animal Models: Age- and sex-matched wild-type (Trpv1+/+) and TRPV1 knockout (Trpv1-/-) mice on the same genetic background (e.g., C57BL/6).
-
Experimental Procedure: Follow the same procedure as in Protocol 1 for housing, temperature measurement, acclimatization, and drug administration.
-
Hypothesis: If the thermoregulatory effect (hyperthermia or hypothermia) is on-target, it will be observed in the wild-type mice but will be absent or significantly attenuated in the TRPV1 knockout mice.
-
Data Analysis: Compare the change in body temperature between the four groups (wild-type + vehicle, wild-type + antagonist, knockout + vehicle, knockout + antagonist) using a two-way ANOVA.
Visualizations
Caption: Signaling pathway for TRPV1 antagonist-induced hyperthermia.
Caption: Signaling pathway for TRPV1 antagonist-induced hypothermia.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
- 3. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the transient receptor potential vanilloid 1 antagonist A-425619 on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Hyperthermia with TRPV1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize hyperthermia associated with the use of TRPV1 antagonists, exemplified here as "TRPV1 antagonist 5."
Understanding TRPV1 Antagonist-Induced Hyperthermia
Hyperthermia is a known on-target side effect of many transient receptor potential vanilloid-1 (TRPV1) antagonists.[1][2][3] This phenomenon arises from the blockade of TRPV1 channels that are tonically active in maintaining normal body temperature.[3][4] These channels, particularly in the trunk and abdomen, are thought to be continuously stimulated by endogenous factors like protons (low pH), contributing to a constant suppression of heat-generating mechanisms.[2][5][6][7][8] By blocking this tonic activation, TRPV1 antagonists disinhibit cold-defense pathways, leading to increased thermogenesis (heat production) and cutaneous vasoconstriction (reduced heat loss), ultimately resulting in an elevation of core body temperature.[7][9][10]
The hyperthermic effect is not uniform across all TRPV1 antagonists and is influenced by their specific pharmacological profile.[11] The potency of an antagonist to block different modes of TRPV1 activation—by capsaicin (B1668287), heat, and protons—plays a crucial role in its hyperthermic potential.[2][5][6][12]
Frequently Asked Questions (FAQs)
Q1: Why does our TRPV1 antagonist cause hyperthermia in preclinical models?
A1: Hyperthermia is a well-documented, on-target effect of many TRPV1 antagonists. It occurs because the antagonist blocks the normal, tonic activity of TRPV1 channels involved in thermoregulation.[3][4] This blockade removes a natural "brake" on the body's heat production and conservation mechanisms, leading to an increase in core body temperature.[7] The effect's magnitude can depend on the specific antagonist's ability to block TRPV1 activation by protons and heat.[5][12]
Q2: Is the hyperthermic effect of "this compound" dose-dependent?
A2: Yes, the hyperthermia induced by TRPV1 antagonists is generally dose-dependent and correlates with plasma concentration.[9] Higher doses typically lead to a more pronounced increase in body temperature. It is crucial to establish a dose-response relationship for hyperthermia in your specific animal model to identify a therapeutic window where analgesic or other desired effects are present without unacceptable temperature elevations.
Q3: We observed a decrease in the hyperthermic effect after repeated dosing. Is this expected?
A3: Yes, attenuation of hyperthermia after repeated dosing has been observed with some TRPV1 antagonists in both preclinical models and human clinical trials.[9] This phenomenon, known as tachyphylaxis, suggests that the thermoregulatory system may adapt to the continuous blockade of TRPV1 channels. The exact mechanisms underlying this adaptation are still under investigation.
Q4: Are there ways to predict the hyperthermic potential of a new TRPV1 antagonist?
A4: The hyperthermic potential of a TRPV1 antagonist is closely linked to its pharmacological profile. Antagonists that potently block the activation of TRPV1 by protons and heat are more likely to cause hyperthermia.[5][12] In contrast, "mode-selective" antagonists that primarily block the capsaicin activation mode while having less effect on the proton and heat activation modes are often "thermoneutral."[1][6][13] Therefore, in vitro profiling of an antagonist's activity against different modes of TRPV1 activation can be a valuable predictive tool.
Q5: Can we co-administer another compound to mitigate the hyperthermia?
A5: While research into co-administration strategies is ongoing, one approach could be to use agents that counteract the downstream effects of TRPV1 blockade, such as peripherally acting vasodilators or agents that reduce thermogenesis. However, this could introduce confounding factors and potential side effects. A more common and often preferred strategy is to design or select TRPV1 antagonists with a pharmacological profile that minimizes hyperthermia (i.e., mode-selective antagonists).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high hyperthermia at a presumed therapeutic dose. | High sensitivity of the animal model. Incorrect dosing calculation. The antagonist is a potent blocker of proton- and heat-mediated TRPV1 activation. | 1. Verify Dose: Double-check all calculations and dilution factors. 2. Dose-Response Study: Conduct a thorough dose-response study to determine the precise relationship between the dose of "this compound" and the magnitude of the hyperthermic response. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of the antagonist with the hyperthermic effect to understand the exposure-response relationship. 4. In Vitro Profiling: If not already done, characterize the antagonist's potency for blocking capsaicin, heat, and proton activation of TRPV1 to understand its pharmacological profile. |
| Hyperthermia is masking the desired therapeutic effect. | The therapeutic window is narrow, and the hyperthermic effect occurs at doses required for efficacy. | 1. Optimize Dosing Regimen: Explore different dosing schedules, such as continuous infusion or more frequent, lower doses, to maintain a therapeutic plasma concentration while minimizing temperature spikes. 2. Consider a Mode-Selective Antagonist: If "this compound" is a polymodal blocker, consider screening for or designing a "thermoneutral" antagonist that is selective for the capsaicin activation mode.[1][6][13] |
| Significant variability in hyperthermic response between individual animals. | Genetic variability within the animal strain. Differences in ambient temperature or other environmental stressors. Individual susceptibility.[9] | 1. Control Environmental Conditions: Ensure strict control of ambient temperature, humidity, and light cycles, as these can influence thermoregulation. 2. Increase Sample Size: Use a larger number of animals per group to improve statistical power and account for individual variability. 3. Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental conditions before dosing. |
Data Presentation: Comparison of TRPV1 Antagonist Types
| Antagonist Type | Typical Effect on Capsaicin Activation | Typical Effect on Proton Activation | Typical Effect on Heat Activation | Hyperthermic Potential | Example Compounds (from literature) |
| Polymodal | Potent Blocker | Potent Blocker | Potent Blocker | High | ABT-102, AZD1386, V116517[5][6][13] |
| Mode-Selective | Potent Blocker | No Effect / Low-Potency Inhibition | Variable | Low to None | NEO6860[5][6][13] |
| Hypothermic | Potent Blocker | Potentiator | Variable | May cause hypothermia | A-1165901, AMG7905[1][14] |
Experimental Protocols
Protocol 1: Assessing the Hyperthermic Profile of "this compound" in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Acclimatize animals to individual housing and handling for at least 3 days prior to the experiment. Ensure a constant ambient temperature within the thermoneutral zone for the chosen species.
-
Temperature Monitoring: Implant a telemetry device for continuous monitoring of core body temperature. Alternatively, measure rectal temperature at regular intervals using a digital thermometer.
-
Baseline Measurement: Record baseline body temperature for at least 24 hours before dosing.
-
Dosing: Prepare "this compound" in a suitable vehicle. Administer the antagonist via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Post-Dose Monitoring: Continuously monitor core body temperature for at least 24 hours post-administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal. Compare the temperature changes between the treated and vehicle control groups using appropriate statistical methods. Plot the time course of the hyperthermic response.
Protocol 2: In Vitro Characterization of "this compound" Mode Selectivity
-
Cell Line: Use a stable cell line expressing the recombinant target species (e.g., human, rat) TRPV1, such as HEK293 or CHO cells.
-
Assay Method: Employ a functional assay to measure TRPV1 channel activity, such as a calcium influx assay (e.g., using Fura-2 or Fluo-4) or patch-clamp electrophysiology.
-
Agonist Stimulation:
-
Capsaicin Mode: Stimulate cells with a sub-maximal concentration of capsaicin (e.g., 100 nM).
-
Proton Mode: Stimulate cells by lowering the extracellular pH (e.g., to pH 6.0).
-
Heat Mode: Stimulate cells by rapidly increasing the temperature of the bath solution to >43°C.
-
-
Antagonist Inhibition: Pre-incubate the cells with varying concentrations of "this compound" before adding the respective agonist.
-
Data Analysis: Generate concentration-response curves for the inhibition of each activation mode by "this compound" and calculate the IC50 value for each mode. A significantly higher IC50 for the proton and heat modes compared to the capsaicin mode would indicate mode selectivity.
Visualizations
Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia
Caption: Mechanism of TRPV1 antagonist-induced hyperthermia.
Experimental Workflow for Assessing Hyperthermic Liability
Caption: Workflow for evaluating the hyperthermic risk of a TRPV1 antagonist.
Logical Relationship for Mitigating Hyperthermia
Caption: Key strategies for mitigating TRPV1 antagonist-induced hyperthermia.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
"TRPV1 antagonist 5" off-target activity and how to control for it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TRPV1 Antagonist 5 (TA-5). The information herein is designed to help identify and control for potential off-target activities and address common experimental challenges.
Troubleshooting Guides
Issue 1: Unexpected Changes in Core Body Temperature (Hyperthermia or Hypothermia)
Symptoms:
-
A significant increase (hyperthermia) or decrease (hypothermia) in the core body temperature of experimental animals following administration of TA-5.
Possible Causes & Solutions:
-
On-Target Effect: A well-documented on-target effect of many TRPV1 antagonists is the alteration of thermoregulation.[1][2][3][4] Inhibition of TRPV1 channels, particularly their activation by protons (low pH), can disrupt the body's normal temperature control, often leading to hyperthermia.[2] Conversely, some TRPV1 antagonists have been reported to induce hypothermia.[2][5]
-
Solution: To determine if this is an on-target effect, a crucial control experiment is to test TA-5 in TRPV1 knockout mice.[6] If the thermoregulatory effects are absent in these animals, it strongly suggests an on-target mechanism. Another approach is to compare the effects of TA-5 with a structurally different, well-characterized TRPV1 antagonist.
-
-
Off-Target Activity: While less common for this specific effect, off-target interactions with other thermoregulatory receptors cannot be entirely ruled out without further investigation.
-
Solution: A broad in vitro pharmacology screen of TA-5 against a panel of receptors and ion channels involved in thermoregulation can help identify potential off-target interactions.
-
Experimental Workflow for Investigating Thermoregulatory Effects:
Caption: Workflow for differentiating on-target vs. off-target thermoregulatory effects.
Issue 2: Lack of Efficacy in a Pain Model
Symptoms:
-
TA-5 fails to produce the expected analgesic effect in an established animal model of inflammatory or neuropathic pain.
Possible Causes & Solutions:
-
Modality-Specific Antagonism: TRPV1 is a polymodal channel activated by heat, protons (acidic pH), and chemical ligands like capsaicin.[7][8] Some antagonists are modality-specific, meaning they might block capsaicin-induced activation but be less effective against proton or heat activation.[8][9] The pain model you are using may involve a TRPV1 activation modality that TA-5 does not potently inhibit.
-
Solution: Characterize the in vitro profile of TA-5 to determine its potency against different modes of TRPV1 activation. If your pain model is driven by inflammation (often associated with tissue acidosis), an antagonist weak against proton activation may be ineffective.[2]
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dose, route of administration, or bioavailability of TA-5 may be insufficient to achieve the necessary target engagement in the relevant tissue.
-
Solution: Conduct a dose-response study and measure plasma and tissue concentrations of TA-5 to ensure adequate exposure at the site of action.
-
-
Pain Model Specifics: The role of TRPV1 can vary significantly between different pain models.[10] While critical for certain types of thermal hyperalgesia, its role in mechanical allodynia can be more complex.[7]
-
Solution: Confirm the role of TRPV1 in your specific pain model by using a positive control, such as a well-characterized TRPV1 antagonist with a broad modality profile.
-
Troubleshooting Logic for Lack of Efficacy:
Caption: Decision tree for troubleshooting the lack of analgesic efficacy of TA-5.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of TRPV1 antagonism to be aware of? A1: The most significant on-target effect is the alteration of core body temperature, which can manifest as hyperthermia.[1][3] This is thought to occur because TRPV1 antagonists block the tonic activation of the channel, which is involved in normal thermoregulation.[2] Another on-target effect is a reduced sensitivity to noxious heat, which can potentially lead to an increased risk of burns if not carefully monitored in clinical settings.[1]
Q2: How can I build a selectivity profile for TA-5 to check for off-target activities? A2: A standard approach is to screen TA-5 against a panel of receptors, ion channels, and enzymes. This is often performed by contract research organizations (CROs). A focused panel should include other members of the TRP channel family (e.g., TRPA1, TRPM8) and key receptors involved in pain and inflammation. The results are typically presented as percent inhibition at a given concentration or as IC50/Ki values.
Hypothetical Selectivity Profile for TA-5
| Target | IC50 (nM) | Fold Selectivity vs. TRPV1 | Notes |
| TRPV1 | 5 | - | On-target activity |
| TRPA1 | >10,000 | >2000x | No significant activity |
| TRPM8 | >10,000 | >2000x | No significant activity |
| Nav1.7 | 8,500 | 1700x | Low probability of off-target effect |
| COX-2 | >10,000 | >2000x | No significant activity |
| CB1 Receptor | 5,200 | 1040x | Low probability of off-target effect |
Q3: What are the essential control experiments when using TA-5? A3:
-
Vehicle Control: Always administer the vehicle solution alone to a cohort of animals to control for any effects of the solvent or formulation.
-
Positive Control: Use a well-characterized, potent TRPV1 antagonist with a known in vivo effect in your model. This validates the model's sensitivity to TRPV1 modulation.
-
Negative Control (Genetic): If available, use TRPV1 knockout animals. The absence of a TA-5-induced phenotype in these animals is strong evidence for on-target activity.[6]
-
Negative Control (Pharmacological): Use a structurally related but inactive analogue of TA-5, if available, to control for non-specific compound effects.
Q4: Can TA-5 affect signaling pathways other than ion conduction? A4: While the primary function of TRPV1 is as an ion channel, its activation can initiate downstream signaling cascades involving protein kinase C (PKC), protein kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase (CaMKII).[7] By blocking the initial Ca2+ influx, TA-5 is expected to inhibit these downstream events. Any unexpected modulation of these pathways could suggest off-target effects.
TRPV1 Signaling and Potential Off-Target Interaction Points:
Caption: On-target blockade of TRPV1 signaling by TA-5 vs. potential off-target interactions.
Detailed Experimental Protocols
Protocol 1: In Vivo Body Temperature Measurement in Rodents
Objective: To assess the effect of TA-5 on core body temperature.
Materials:
-
TA-5 and vehicle solution.
-
Implantable telemetry probes or a rectal thermometer.
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Temperature-controlled environment.
Methodology:
-
Acclimatization: House animals individually and allow them to acclimate to the experimental room for at least 72 hours. If using telemetry, allow at least one week for recovery from surgery.
-
Baseline Measurement: Record the baseline core body temperature for at least 60 minutes before compound administration. The environment should be kept at a thermoneutral temperature (e.g., ~30°C for mice).
-
Administration: Administer TA-5 or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Continuously monitor and record the core body temperature for at least 4-6 hours post-administration.
-
Analysis: Calculate the change in temperature from baseline for each animal. Compare the temperature profiles of the TA-5 treated group with the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
Protocol 2: In Vitro Selectivity Assay using Calcium Imaging
Objective: To determine if TA-5 has off-target activity on other TRP channels (e.g., TRPA1).
Materials:
-
Cell line stably expressing the target channel (e.g., HEK293 cells expressing human TRPA1).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TA-5, a known TRPA1 agonist (e.g., mustard oil/AITC), and a known TRPA1 antagonist.
-
Fluorescence plate reader or microscope.
Methodology:
-
Cell Plating: Plate the TRPA1-expressing cells in a 96-well black-walled plate and grow to ~90% confluency.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of TA-5 or control compounds for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure baseline fluorescence. Add the TRPA1 agonist (e.g., AITC) to all wells and record the change in fluorescence intensity over time.
-
Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 value for TA-5 by plotting the percent inhibition of the agonist response against the concentration of TA-5. A high IC50 value indicates low off-target activity at this channel.
References
- 1. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the In Vivo Bioavailability of TRPV1 Antagonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with "TRPV1 Antagonist 5." The information is designed to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, selective, small molecule inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Like many small molecule drugs, it is highly lipophilic and has poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy in vivo. Overcoming this challenge is critical for obtaining reliable and reproducible experimental results and for its potential clinical development.
Q2: What are the common signs of poor bioavailability in my in vivo study?
Researchers may observe several indicators of poor bioavailability for this compound, including:
-
High variability in therapeutic outcomes between individual animals.
-
Lack of a clear dose-response relationship , where increasing the dose does not result in a proportional increase in the desired effect.[1]
-
Low or undetectable plasma concentrations of the compound after oral administration.
-
A significant discrepancy between in vitro potency and in vivo efficacy.
Q3: What are the primary factors that can limit the in vivo bioavailability of this compound?
The bioavailability of this compound can be influenced by several factors:
-
Poor aqueous solubility: Limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.
-
Low permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the gut wall can actively pump the compound back into the intestinal lumen.[2]
-
Chemical instability: The compound may degrade in the acidic environment of the stomach.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility | Formulation Optimization: Develop a formulation that enhances the solubility of this compound. | Protocol 1: Formulation Screening for Improved Solubility. |
| Low membrane permeability | Permeability Enhancement: Co-administer with a permeation enhancer or modify the formulation. | Protocol 2: In Vitro Permeability Assay (Caco-2). |
| Extensive first-pass metabolism | Route of Administration: Consider alternative routes that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection for preclinical studies. For oral administration, co-administration with a CYP450 inhibitor could be explored, but with caution due to potential drug-drug interactions. | Protocol 3: Pharmacokinetic Study with Different Routes of Administration. |
Issue 2: Lack of In Vivo Efficacy Despite High In Vitro Potency
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Insufficient target engagement due to low bioavailability | Dose Escalation Study: Carefully increase the dose while monitoring for efficacy and potential side effects. | Protocol 4: In Vivo Dose-Response Study. |
| Rapid clearance of the compound | Pharmacokinetic Analysis: Determine the half-life of this compound in plasma. | Protocol 3: Pharmacokinetic Study. |
| Off-target effects at higher concentrations | Selectivity Profiling: Test the compound against a panel of other receptors and enzymes to identify potential off-target activities. | N/A |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential impact of formulation on bioavailability.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | < 5 |
| Solution in 10% DMSO/90% Saline | 150 ± 40 | 1.0 | 600 ± 150 | 15 |
| Lipid-Based Formulation | 450 ± 90 | 1.5 | 2500 ± 500 | 60 |
| Nanoparticle Formulation | 600 ± 120 | 1.0 | 3500 ± 700 | 85 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Formulation Screening for Improved Solubility
-
Objective: To identify a suitable vehicle for in vivo administration that maximizes the solubility of this compound.
-
Materials: this compound, various solvents (e.g., DMSO, ethanol, PEG400), surfactants (e.g., Tween 80, Cremophor EL), and lipids (e.g., sesame oil, Labrasol).
-
Procedure:
-
Prepare saturated solutions of this compound in a range of individual and mixed solvent systems.
-
Equilibrate the solutions for 24 hours at room temperature with gentle agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select the formulation that provides the highest solubility and is biocompatible for in vivo use.
-
Protocol 2: In Vitro Permeability Assay (Caco-2)
-
Objective: To assess the intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound (in a transport-compatible buffer) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
Quantify the concentration of the compound in the basolateral samples.
-
Calculate the apparent permeability coefficient (Papp) to estimate in vivo absorption.
-
Protocol 3: Pharmacokinetic Study with Different Routes of Administration
-
Objective: To determine the pharmacokinetic profile of this compound and assess its absolute oral bioavailability.
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Procedure:
-
Administer this compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg in an optimized formulation).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and determine the absolute oral bioavailability.
-
Protocol 4: In Vivo Dose-Response Study
-
Objective: To evaluate the in vivo efficacy of this compound at different doses.
-
Animals: A suitable animal model of pain or inflammation where TRPV1 is implicated.
-
Procedure:
-
Administer this compound orally at a range of doses (e.g., 1, 3, 10, 30 mg/kg) in the optimized formulation.
-
Include a vehicle control group and a positive control group (a known analgesic).
-
Assess the therapeutic endpoint at a relevant time point post-dosing (based on Tmax from the pharmacokinetic study).
-
Plot the dose-response curve to determine the effective dose (ED50).
-
Visualizations
Caption: TRPV1 channel activation and antagonism.
Caption: Workflow for improving in vivo bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy.
References
Technical Support Center: Troubleshooting Inconsistent TRPV1 Antagonist Patch-Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in patch-clamp recordings of TRPV1 antagonists.
Troubleshooting Guide
General Patch-Clamp Issues
Question: My gigaohm seal is unstable or I'm losing my seal during the experiment. What could be the cause?
Answer: An unstable gigaohm seal is a common issue in patch-clamp experiments and can be caused by several factors:
-
Pipette Quality: Ensure your pipettes are pulled fresh daily and have a smooth, clean tip. The resistance should be appropriate for the cells you are using (typically 2-5 MΩ for cultured cells). Store pipettes in a clean, dust-free environment.[1]
-
Solution Filtration: All solutions, especially the internal pipette solution, must be filtered (0.2 µm filter) to remove any particulate matter that could interfere with seal formation.[1]
-
Mechanical Stability: The entire patch-clamp setup must be free from vibrations. Use an anti-vibration table and ensure all components are securely fastened.
-
Cell Health: Only patch onto healthy, viable cells with clear, smooth membranes. Unhealthy cells will not form stable seals.
-
Pressure System Leaks: Check for leaks in the tubing and connections of your pressure system. A leaky system can prevent the application of the slight positive pressure needed to keep the pipette tip clean as you approach the cell.[1]
Question: I'm observing a gradual decrease in the capsaicin-activated current over time, even before applying my antagonist. What is happening?
Answer: This phenomenon is known as "rundown" and is a common challenge in whole-cell patch-clamp recordings. Several factors can contribute to rundown of TRPV1 currents:
-
Washout of Intracellular Components: The whole-cell configuration allows for the dialysis of the cell's cytoplasm with the pipette solution. Essential intracellular signaling molecules required for TRPV1 function can be washed out over time.[2] To mitigate this, you can:
-
Include ATP and GTP in your internal solution to support cellular metabolism and signaling.
-
Consider using the perforated patch-clamp technique, which preserves the endogenous intracellular environment.[2]
-
-
Ca2+-Dependent Desensitization: TRPV1 is known to undergo desensitization upon repeated activation, a process that is often dependent on calcium influx.[3][4] To address this:
-
Include a calcium chelator like EGTA or BAPTA in your internal solution to buffer intracellular calcium.[4][5]
-
Use a nominally Ca2+-free external solution during capsaicin (B1668287) application, although this may alter the channel's properties.[4][6]
-
TRPV1-Specific Issues
Question: The potency (IC50) of my TRPV1 antagonist varies significantly between experiments. Why is this happening?
Answer: Inconsistent antagonist potency is a key challenge in TRPV1 research and can stem from the channel's complex pharmacology:
-
Modality-Specific Antagonism: The inhibitory effect of an antagonist can differ depending on the mode of TRPV1 activation (e.g., capsaicin, heat, or low pH). Some antagonists may potently block capsaicin-induced activation but be less effective against heat or proton activation.[3][7][8][9] Ensure you are using a consistent activation method in your experiments.
-
Species-Specific Differences: TRPV1 antagonists can exhibit different potencies and even different mechanisms of action between species (e.g., human, rat, mouse).[7] Be sure that the species of the expressed TRPV1 channel matches the intended target of your antagonist.
-
Voltage-Dependence: The inhibitory effect of some TRPV1 antagonists can be voltage-dependent. If you are not carefully controlling the holding potential, you may see variability in your results.[4]
-
Agonist Concentration: The apparent potency of a competitive antagonist will depend on the concentration of the agonist used to activate the channel. Use a consistent, sub-maximal concentration of capsaicin (e.g., EC50) for your screening assays.
Question: I'm not seeing any effect of my antagonist, or the effect is much weaker than expected. What should I check?
Answer:
-
Compound Solubility and Stability: Many TRPV1 antagonists are lipophilic and may have poor aqueous solubility. Ensure your compound is fully dissolved in the external solution and is not precipitating out. It is also important to consider the stability of the compound in your experimental solutions over time.
-
Off-Target Effects: Some compounds initially identified as TRPV1 antagonists may have off-target effects on other ion channels that can complicate the interpretation of your results. For example, some TRPV1 antagonists have been shown to also affect voltage-gated sodium or potassium channels.[10][11]
-
TRPV1 Expression Levels: In heterologous expression systems, the level of TRPV1 expression can vary from cell to cell. This can lead to differences in current amplitude and apparent antagonist effect. If possible, use a stable cell line or a method to quantify expression levels.
Frequently Asked Questions (FAQs)
Q1: What is the best patch-clamp configuration for studying TRPV1 antagonists?
A1: The whole-cell configuration is most commonly used for screening TRPV1 antagonists as it allows for good control of the membrane potential and rapid application of compounds.[2] However, as mentioned above, it can suffer from rundown. The perforated patch-clamp technique can be a good alternative to minimize rundown by preserving the intracellular environment.[2]
Q2: What concentrations of capsaicin should I use to activate TRPV1?
A2: For antagonist screening, it is generally recommended to use a concentration of capsaicin that elicits a sub-maximal response (e.g., the EC50 value). This will allow you to detect both potent and less potent antagonists. The EC50 for capsaicin can vary depending on the expression system and experimental conditions but is typically in the range of 100-500 nM.
Q3: How can I minimize TRPV1 desensitization during my experiments?
A3: To minimize Ca2+-dependent desensitization, include a calcium chelator such as EGTA (1-10 mM) or BAPTA in your intracellular solution.[4][5] Applying the agonist for short durations and allowing for sufficient washout and recovery time between applications can also help.
Q4: Are there alternatives to manual patch-clamp for screening TRPV1 antagonists?
A4: Yes, automated patch-clamp systems offer higher throughput and can improve data consistency, making them well-suited for screening large numbers of compounds.[12] However, it is crucial to optimize the experimental conditions for the specific automated platform being used.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| Capsaicin EC50 | ~100-500 nM | Various | General Knowledge |
| Capsazepine IC50 | 3.1 µM (for Ih) | GH3 cells | [10] |
| AMG 517 IC50 | Varies with agonist | Human TRPV1 | [13] |
| ABT-102 IC50 | Varies with agonist | Human TRPV1 | [7] |
| Ruthenium Red IC50 (Heat) | 7.1 ± 1.2 µM | hTRPV1 in CHO | [14] |
| Ruthenium Red IC50 (Capsaicin) | 1.5 ± 0.2 µM | hTRPV1 in CHO | [14] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of TRPV1 Currents
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Cell Preparation:
-
Culture cells expressing TRPV1 (e.g., HEK293 or CHO cells stably transfected with TRPV1) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the pipette on the headstage and apply slight positive pressure.
-
Approach a healthy cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply capsaicin using a rapid perfusion system to activate TRPV1 currents.
-
After obtaining a stable baseline response to capsaicin, co-apply the TRPV1 antagonist with capsaicin to determine its inhibitory effect.
Visualizations
Caption: Experimental workflow for screening a TRPV1 antagonist.
Caption: Ca2+-dependent desensitization pathway of TRPV1.
Caption: Potential causes of inconsistent TRPV1 antagonist effects.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the voltage dependence of capsaicin-activated membrane currents in rat sensory neurones before and after acute desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective disruption of high sensitivity heat activation but not capsaicin activation of TRPV1 channels by pore turret mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective suppression of Ih and INa caused by capsazepine, known to be a blocker of TRPV1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of capsaicin on voltage-gated potassium channels by TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of automated patch-clamp technique and comparative analysis with manual patch-clamp: A case study on the TRPV1 channel [jcps.bjmu.edu.cn]
- 13. benthamopen.com [benthamopen.com]
- 14. Making sure you're not a bot! [nanion.de]
"TRPV1 antagonist 5" cell culture contamination issues
Welcome to the technical support center for researchers using TRPV1 Antagonist 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential cell culture contamination issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are dying. Is the compound cytotoxic or is it a contamination issue?
This is a common question when working with a new compound. Both cytotoxicity and contamination can lead to cell death. Here’s how to begin troubleshooting:
-
Visual Inspection: Contamination often presents with visible signs that are distinct from cytotoxicity.[1][2] Look for turbidity (cloudiness) in the culture medium, a sudden change in pH (often a yellowing of phenol (B47542) red-containing medium), or a whitish film on the cell surface.[3]
-
Microscopic Examination: Check your cultures daily under a microscope.[4] Bacterial contamination may appear as small, dark, moving particles between your cells.[2][3] Fungal contamination can present as thin, filamentous mycelia or budding yeast particles.[2][3]
-
Control Cultures: Compare the morphology and viability of your treated cells with an untreated control culture and a vehicle-only control culture. If all cultures (including controls) show signs of contamination, the source is likely from a common reagent or poor aseptic technique. If only the treated cultures are affected, it could still be a contaminated aliquot of the antagonist, or the antagonist could be making the cells more susceptible to contamination.
-
Dose-Response: Test a range of concentrations of this compound. Compound-induced cytotoxicity is typically dose-dependent. A sudden crash in the culture at all concentrations may point towards a contamination event.
Q2: I don't see any visible particles, but my cells are behaving strangely after treatment with this compound. Could it be Mycoplasma contamination?
Yes, this is a possibility. Mycoplasma is a common and insidious contaminant because it often does not cause visible turbidity or pH changes in the culture medium.[2][5]
Key indicators of Mycoplasma contamination include: [1][2]
-
Reduced cell proliferation or changes in growth rate.
-
Altered cell morphology.
-
Decreased transfection efficiency.
-
Changes in cellular metabolism and gene expression.
Since these effects can be subtle, specific testing is required to confirm a Mycoplasma infection.[3][4] It is highly recommended to establish a routine screening schedule for Mycoplasma in your lab.[4]
Q3: How can I prevent contamination when working with this compound?
Preventing contamination requires a multi-faceted approach focusing on aseptic technique, proper handling of materials, and a clean work environment.[6]
-
Aseptic Technique: Always work in a certified biological safety cabinet (BSC).[6][7] Minimize movements to avoid disrupting the sterile airflow.[8]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[6][9]
-
Sterile Reagents and Media: Use media, sera, and other reagents from reputable suppliers that are certified as sterile and tested for contaminants.[2][4]
-
Dedicated Supplies: If possible, aliquot and use dedicated bottles of media and reagents for specific cell lines to prevent cross-contamination.[10]
-
Workspace Management: Keep your BSC and incubator clean and organized.[6][9] Regularly disinfect surfaces with 70% ethanol (B145695) or another appropriate disinfectant.[6][7]
-
Single Cell Line Handling: Work with only one cell line at a time in the BSC to prevent cross-contamination.[5][10]
Troubleshooting Guides
Troubleshooting Common Contamination Issues
This table summarizes the common types of biological contaminants, their detection, and recommended actions.
| Contaminant Type | Common Signs | Detection Methods | Recommended Action |
| Bacteria | Sudden turbidity (cloudiness) of media; rapid drop in pH (media turns yellow); small, motile particles visible under high magnification.[2][3] | Light Microscopy, Gram Staining, Culture Methods, PCR.[11] | Immediate Action: Discard the contaminated culture to prevent spreading.[7] Decontaminate the incubator and BSC thoroughly.[7] For irreplaceable cultures, a high-concentration antibiotic shock may be attempted, but this is generally not recommended.[7][11] |
| Fungi (Yeast & Mold) | Yeast: Ovoid or budding particles, sometimes forming chains. Media may become turbid.[3] Mold: Filamentous structures (mycelia) visible; fuzzy colonies may appear on the surface. pH may increase in later stages.[2][3] | Light Microscopy, Culture on antifungal plates.[11] | Immediate Action: Discard the contaminated culture immediately.[7] Fungal spores can spread easily. Thoroughly decontaminate the work area, incubator, and any shared equipment. |
| Mycoplasma | No visible signs of contamination (no turbidity or pH change).[2][5] Effects are on the cellular level: reduced growth rate, changes in morphology, altered metabolism.[1][2] | PCR-based kits, ELISA, DNA staining (e.g., Hoechst), Specialized culture methods.[4][11] | Immediate Action: Isolate and cease work with the contaminated culture and any other cultures it may have come into contact with. Discard if possible. If the cell line is irreplaceable, specific anti-mycoplasma reagents can be used, but eradication can be difficult. |
| Cross-Contamination | Unexpected changes in cell morphology or growth rate over several passages. The original cell line may be overtaken by a faster-growing one.[10] | DNA fingerprinting (Short Tandem Repeat profiling), Karyotyping, Isozyme analysis.[9] | Immediate Action: Discard the contaminated cell line. Retrieve a new, authenticated stock from a reputable cell bank or from your own frozen stocks. Always quarantine and test new cell lines upon arrival.[5] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting Mycoplasma contamination using a PCR-based kit. Always follow the specific instructions provided by the manufacturer of your chosen kit.
-
Sample Preparation: Collect 1 mL of spent culture medium from a 2-3 day old culture (cells should be in the log phase of growth).
-
DNA Extraction: Centrifuge the medium to pellet any cells and Mycoplasma. Extract the DNA from the pellet according to the kit's instructions. This step is crucial to remove PCR inhibitors.
-
PCR Amplification: Prepare the PCR master mix containing primers specific for Mycoplasma 16S rRNA genes, DNA polymerase, dNTPs, and an internal control. Add the extracted DNA to the master mix.
-
Thermocycling: Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.
-
Gel Electrophoresis: Analyze the PCR products by running them on an agarose (B213101) gel. A positive result for Mycoplasma will show a band of a specific size, as indicated by the manufacturer. The internal control band should be present in all samples to validate the PCR reaction.
Protocol 2: Aseptic Technique for Handling this compound
-
Preparation: Before starting, ensure your biological safety cabinet (BSC) is running and the work surface has been thoroughly decontaminated with 70% ethanol.[8] Wear appropriate PPE.[6]
-
Reagent Handling: Wipe down all reagent bottles and culture flasks with 70% ethanol before placing them in the BSC.[4]
-
Stock Solution: If this compound is in powder form, prepare a concentrated stock solution in a sterile solvent (e.g., DMSO) inside the BSC. Use sterile, single-use consumables.[8]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock with repeated use.
-
Adding to Culture: When treating your cells, uncap the media bottle and culture flask for the shortest time possible within the BSC. Do not pass items over open containers.
-
Incubation: After treatment, return the cultures to the incubator.
-
Clean-up: Discard all waste properly and decontaminate the BSC work surface again.
Visualizations
Signaling Pathway: TRPV1 Activation
Caption: TRPV1 channel activation by stimuli and inhibition by an antagonist.
Workflow: Contamination Troubleshooting Logic
Caption: A logical workflow for troubleshooting cell culture issues.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. Contaminant Help - UNC Lineberger [unclineberger.org]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: TRPV1 Antagonist 5 (5'-iodo-resiniferatoxin) Assay Development and Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "TRPV1 antagonist 5" (5'-iodo-resiniferatoxin, iRTX) in various assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used?
A1: "this compound" commonly refers to 5'-iodo-resiniferatoxin (iRTX), a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] It is an analog of resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist. iRTX is widely used in research to probe the function of TRPV1 channels and to screen for novel TRPV1 modulators due to its high affinity and specificity.
Q2: What are the most common assays for screening TRPV1 antagonists like iRTX?
A2: The most prevalent assays for screening TRPV1 antagonists are cell-based functional assays that measure the inhibition of agonist-induced TRPV1 activation. These include:
-
Calcium Influx Assays: These are the most common and are often performed using a Fluorometric Imaging Plate Reader (FLIPR).[3][4][5] They utilize fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM to measure the increase in intracellular calcium upon TRPV1 activation by an agonist (e.g., capsaicin).[6][7] Antagonists are assessed by their ability to block this calcium influx.
-
Electrophysiology (Patch Clamp): This technique directly measures the ion currents through the TRPV1 channel, providing detailed information about the antagonist's mechanism of action.[8][9]
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand (like [3H]-RTX) from the TRPV1 receptor.[10]
Q3: Why do I see species-dependent differences in the potency of my TRPV1 antagonist?
A3: The selectivity and potency of TRPV1 antagonists can be species-dependent.[11][12] This is due to subtle differences in the amino acid sequence of the TRPV1 receptor across different species, which can alter the binding pocket for antagonists. It is crucial to use a humanized assay system or to validate findings in cell lines expressing the TRPV1 ortholog of the target species for in vivo studies.
Q4: My TRPV1 antagonist shows different effects depending on the agonist used (e.g., capsaicin (B1668287) vs. heat or low pH). Why is this happening?
A4: TRPV1 is a polymodal receptor, meaning it can be activated by various stimuli, including chemical ligands (like capsaicin), heat, and protons (low pH).[11][12][13] The binding sites and conformational changes induced by these different stimuli are not identical.[13] Consequently, an antagonist might effectively block activation by one stimulus (e.g., capsaicin) but have no effect or even potentiate activation by another (e.g., heat).[11][13] This highlights the complex pharmacology of TRPV1 and the importance of testing antagonists against multiple activation modalities.
Q5: What is TRPV1 antagonist-induced hyperthermia, and how can I avoid it?
A5: A significant side effect observed with some systemic TRPV1 antagonists in clinical and preclinical studies is an increase in core body temperature (hyperthermia).[11][14][15] This is thought to be an on-target effect resulting from the blockade of tonically active TRPV1 channels in visceral sensory neurons that contribute to body temperature regulation.[13][14] Interestingly, some antagonists can cause hypothermia.[16] The propensity of an antagonist to cause hyperthermia appears to be linked to its ability to block proton-mediated TRPV1 activation.[14] Developing antagonists that are selective for other modes of activation or have specific pharmacokinetic properties may help mitigate this side effect.
Troubleshooting Guides
Calcium Influx Assays (e.g., FLIPR)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Cell death or membrane damage leading to dye leakage.- Incomplete hydrolysis of the AM ester form of the calcium indicator.- Autofluorescence of test compounds. | - Optimize cell seeding density and ensure cell health.- Increase incubation time with the dye or include a wash step after loading.- Run a control plate with compounds alone to measure their intrinsic fluorescence. |
| Low Signal-to-Noise Ratio | - Low TRPV1 expression in the cell line.- Suboptimal agonist concentration.- Inefficient dye loading. | - Use a stable cell line with high, validated TRPV1 expression.- Perform an agonist dose-response curve to determine the optimal (e.g., EC80) concentration.- Optimize dye concentration and loading time. Consider using a more sensitive calcium indicator like FLIPR Calcium 6 Assay Kit.[1] |
| High Well-to-Well Variability | - Uneven cell seeding.- Inconsistent compound or agonist addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use appropriate seeding techniques.- Use automated liquid handling for precise additions.- Avoid using the outer wells of the plate or fill them with buffer. |
| Slow or No Recovery of Basal Calcium Levels After Agonist Washout | - Incomplete washout of the agonist (especially lipophilic compounds like capsaicin).- Cell depolarization after strong stimulation. | - Increase the number and volume of washes. Consider using a perfusion system for more efficient washout.- Allow for a longer recovery period. Use lower, but still effective, agonist concentrations. |
| Compound Appears to be an Agonist Instead of an Antagonist | - The compound is a partial agonist.- The compound potentiates another mode of TRPV1 activation (e.g., by protons in the buffer). | - Test the compound in the absence of a known agonist to confirm direct activation.- Carefully control the pH of your assay buffer. |
Electrophysiology (Patch Clamp)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Obtaining a Stable Seal | - Poor cell health.- Debris in the recording solution or on the pipette tip. | - Use healthy, sub-confluent cells.- Filter all solutions and fire-polish pipettes. |
| Large Leak Currents | - Poor seal quality.- Non-specific effects of high concentrations of test compounds or agonists. | - Ensure a giga-ohm seal before breaking in.- Test a range of compound concentrations and use the lowest effective dose. |
| Current Rundown or Instability | - Washout of essential intracellular signaling molecules (e.g., ATP, PIP2).- Channel desensitization. | - Use the perforated patch technique to preserve the intracellular environment.- Allow sufficient time for recovery between agonist applications. |
| Voltage-Clamp Errors | - Large TRPV1 currents in heterologous expression systems leading to a significant voltage drop across the series resistance. | - Use an amplifier with good series resistance compensation.- Aim for moderate expression levels to avoid excessively large currents. |
Experimental Protocols
Calcium Influx Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
Objective: To determine the inhibitory potency (IC50) of "this compound" (iRTX) against capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Capsaicin (agonist)
-
5'-iodo-resiniferatoxin (iRTX, antagonist)
-
FLIPR instrument
Methodology:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of iRTX in Assay Buffer.
-
Prepare the capsaicin agonist solution in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.
-
-
FLIPR Assay:
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Program the instrument to first add the iRTX dilutions (or vehicle control) to the cell plate and incubate for a defined period (e.g., 5-15 minutes).
-
Following the pre-incubation, add the capsaicin solution to all wells.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent antagonist, for 100% inhibition).
-
Plot the normalized response against the logarithm of the iRTX concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values for TRPV1 Antagonists in a Calcium Influx Assay
| Compound | Target | Agonist (Concentration) | Cell Line | IC50 (nM) |
| 5'-iodo-resiniferatoxin (iRTX) | Human TRPV1 | Capsaicin (100 nM) | HEK293-hTRPV1 | 1.5 |
| Capsazepine | Human TRPV1 | Capsaicin (100 nM) | HEK293-hTRPV1 | 350 |
| AMG 9810 | Human TRPV1 | Capsaicin (100 nM) | CHO-hTRPV1 | 6.2 |
| BCTC | Human TRPV1 | Capsaicin (100 nM) | HEK293-hTRPV1 | 25 |
Note: These are representative values and can vary depending on the specific assay conditions.
Visualizations
Caption: Simplified signaling pathway of TRPV1 activation and antagonism.
Caption: Workflow for a FLIPR-based TRPV1 antagonist assay.
Caption: A logical approach to troubleshooting unexpected assay results.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Screening TRPV1 antagonists for the treatment of pain: lessons learned over a decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. real.mtak.hu [real.mtak.hu]
- 15. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor In Vitro to In Vivo Correlation for TRPV1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor in vitro to in vivo correlation (IVIVC) when working with TRPV1 antagonists. By offering detailed experimental protocols, structured data presentation, and clear visualizations, this resource aims to facilitate smoother and more successful experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of TRPV1 antagonists, using "AMG 517" as a representative example for "TRPV1 antagonist 5".
Issue 1: High in vitro potency of my TRPV1 antagonist (e.g., AMG 517) does not translate to in vivo efficacy in a rodent model of inflammatory pain.
-
Question: My TRPV1 antagonist, AMG 517, shows potent inhibition of capsaicin-induced calcium influx in hTRPV1-expressing HEK293 cells (IC50 ~1 nM), but when I administer it orally to rats in a Complete Freund's Adjuvant (CFA) induced inflammatory pain model, I observe minimal reversal of thermal hyperalgesia. What could be the reason for this discrepancy?
-
Answer: This is a classic example of poor IVIVC. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the problem:
-
Verify Compound Exposure at the Target Site:
-
Problem: The antagonist may not be reaching the target TRPV1-expressing neurons in the periphery at a sufficient concentration.
-
Troubleshooting:
-
Conduct pharmacokinetic (PK) studies in rats to determine the plasma and tissue concentrations of AMG 517 after oral administration.
-
Analyze the collected samples using a validated LC-MS/MS method.
-
Compare the free (unbound) plasma concentration of the antagonist with its in vitro IC50 value for the rat TRPV1 channel. The unbound concentration should ideally be several-fold higher than the IC50 to achieve target engagement.
-
-
-
Investigate Metabolic Stability:
-
Problem: The antagonist might be rapidly metabolized in the liver, leading to low systemic exposure.
-
Troubleshooting:
-
Perform an in vitro metabolic stability assay using rat liver microsomes or hepatocytes.[1][2][3][4][5]
-
Incubate AMG 517 with the liver fractions and measure the rate of its disappearance over time using LC-MS/MS.
-
A high clearance rate in this assay would suggest rapid first-pass metabolism in vivo, which could explain the lack of efficacy.
-
-
-
Assess Species-Specific Potency:
-
Problem: TRPV1 antagonists can exhibit significant species-dependent differences in potency.[6] Your in vitro assay might be using human TRPV1, while your in vivo model uses rats.
-
Troubleshooting:
-
Re-evaluate the in vitro potency of AMG 517 using a cell line expressing rat TRPV1.
-
Compare the IC50 values between the human and rat channels. A significantly lower potency against the rat channel could necessitate higher doses in your in vivo experiments.
-
-
-
Consider Off-Target Effects:
-
Problem: At the doses administered, the antagonist might be engaging with other targets that could counteract its analgesic effect or cause confounding side effects.
-
Troubleshooting:
-
Screen AMG 517 against a panel of common off-targets, particularly other TRP channels and receptors involved in pain and inflammation.
-
Review the literature for known off-target activities of similar chemical scaffolds.
-
-
-
Issue 2: My TRPV1 antagonist induces hyperthermia in vivo, complicating the interpretation of analgesic effects.
-
Question: I am testing a TRPV1 antagonist in mice and observe a significant increase in core body temperature. How can I dissociate this thermoregulatory side effect from the potential analgesic properties of the compound?
-
Answer: Hyperthermia is a well-documented on-target side effect of many TRPV1 antagonists.[7][8] Here’s how you can approach this issue:
-
Characterize the Dose-Response and Time Course:
-
Troubleshooting:
-
Perform a dose-response study for both the hyperthermic and analgesic effects of your antagonist. You may find a therapeutic window where analgesia is observed at doses that do not cause significant hyperthermia.
-
Monitor the time course of both effects. The peak of hyperthermia might not coincide with the peak analgesic effect, allowing for time points where analgesia can be assessed in the absence of a significant change in body temperature.
-
-
-
Utilize a Pair-Matched Study Design:
-
Troubleshooting:
-
For each animal, measure the baseline thermal or mechanical sensitivity before drug administration.
-
After drug administration, monitor both body temperature and the pain-related endpoint at several time points.
-
This allows you to correlate the analgesic effect with the concurrent body temperature for each individual animal.
-
-
-
Consider Alternative In Vivo Models:
-
Troubleshooting:
-
Some pain models might be less sensitive to changes in core body temperature. For example, mechanical allodynia, measured with von Frey filaments, may be less affected by hyperthermia than thermal hyperalgesia.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays for characterizing TRPV1 antagonists?
A1: The most common in vitro assays include:
-
Calcium Influx Assays: These are high-throughput assays that measure the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a TRPV1 agonist (e.g., capsaicin) in cells expressing the TRPV1 channel (e.g., HEK293 or CHO cells).[9][10]
-
Patch-Clamp Electrophysiology: This is the gold standard for characterizing ion channel modulators.[11][12][13] It provides detailed information on the mechanism of action of the antagonist (e.g., competitive vs. non-competitive) by directly measuring the ion currents through the TRPV1 channel.
-
Radioligand Binding Assays: These assays measure the affinity of a radiolabeled ligand for the TRPV1 receptor and can be used in a competitive format to determine the binding affinity of an unlabeled antagonist.[14][15][16][17][18]
Q2: How do I choose the right in vivo model for testing my TRPV1 antagonist?
A2: The choice of in vivo model depends on the therapeutic indication you are targeting:
-
Inflammatory Pain: The Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models in rodents are commonly used.[19][20][21][22][23] These models are characterized by thermal and mechanical hyperalgesia.
-
Neuropathic Pain: The Chronic Constriction Injury (CCI) of the sciatic nerve or the Spared Nerve Injury (SNI) models in rodents are standard.[24][25][26][27][28] These models exhibit mechanical allodynia and thermal hyperalgesia.
-
Osteoarthritic Pain: The intra-articular injection of monosodium iodoacetate (MIA) in rodents is a widely used model that mimics the pain and joint pathology of osteoarthritis.
Q3: What are the key parameters to consider when comparing in vitro and in vivo data for a TRPV1 antagonist?
A3: Key parameters to consider are:
-
In Vitro:
-
IC50/Ki: The concentration of the antagonist that produces 50% inhibition of the TRPV1 response or binding.
-
Mechanism of Action: Competitive, non-competitive, or uncompetitive antagonism.
-
Species Selectivity: Potency against TRPV1 from different species (e.g., human, rat, mouse).
-
-
In Vivo:
-
ED50: The dose of the antagonist that produces 50% of its maximal analgesic effect.
-
Pharmacokinetics (PK): Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
-
Pharmacodynamics (PD): The time course and magnitude of the analgesic effect and any side effects (e.g., hyperthermia).
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for the representative TRPV1 antagonist, AMG 517.
Table 1: In Vitro Potency of AMG 517 against TRPV1
| Species | Assay Type | Agonist | IC50 (nM) |
| Human | Calcium Influx | Capsaicin (B1668287) | 0.76 |
| Human | Calcium Influx | Protons (pH 5.0) | 0.62 |
| Human | Calcium Influx | Heat (45°C) | 1.3 |
| Rat | Electrophysiology | Capsaicin | 1.0 |
Data is compiled from publicly available literature.
Table 2: In Vivo Efficacy of AMG 517 in a Rat Model of Inflammatory Pain
| Model | Endpoint | Route of Administration | Effective Dose Range | Side Effects |
| CFA-induced Thermal Hyperalgesia | Paw Withdrawal Latency | Oral | 30-100 mg/kg | Hyperthermia observed at effective doses |
Data is compiled from publicly available literature.
Experimental Protocols
1. In Vitro Calcium Influx Assay
-
Objective: To determine the potency of a TRPV1 antagonist in inhibiting agonist-induced calcium influx in hTRPV1-expressing HEK293 cells.
-
Methodology:
-
Cell Culture: Culture hTRPV1-HEK299 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the TRPV1 antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a TRPV1 agonist (e.g., capsaicin at its EC80 concentration) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of the antagonist by fitting the concentration-response data to a four-parameter logistic equation.
-
2. In Vivo CFA-Induced Inflammatory Pain Model
-
Objective: To evaluate the analgesic efficacy of a TRPV1 antagonist in a rat model of inflammatory pain.
-
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for at least 3 days.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Post-CFA Measurement: 24 hours after CFA injection, re-measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (i.e., a significant decrease in latency in the ipsilateral paw).
-
Drug Administration: Administer the TRPV1 antagonist or vehicle via the desired route (e.g., oral gavage).
-
Post-Drug Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Calculate the percent reversal of hyperalgesia for each animal at each time point and compare the treated groups to the vehicle group using appropriate statistical tests.
-
Visualizations
Caption: TRPV1 Signaling Pathway.
Caption: Troubleshooting Workflow for Poor IVIVC.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 7. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 9. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 20. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 22. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 26. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 27. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 28. criver.com [criver.com]
"TRPV1 antagonist 5" managing tachyphylaxis or desensitization
Welcome to the technical support center for TRPV1 Antagonist 5 . This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving our product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It works by binding to the receptor and preventing its activation by various stimuli, including capsaicin (B1668287), heat (>43°C), and acidic conditions (pH < 6).[1][2] By blocking the influx of cations like calcium and sodium, this compound inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.[2]
Q2: I am not seeing the expected inhibition of capsaicin-induced TRPV1 activation. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Concentration of Antagonist 5: Ensure you are using the recommended concentration range. Refer to the product's technical data sheet for the IC50 values for different activators.
-
Agonist Concentration: High concentrations of capsaicin may overcome the competitive antagonism. Consider performing a dose-response curve for capsaicin in the presence of a fixed concentration of Antagonist 5 to determine the extent of the rightward shift.
-
Incubation Time: Ensure adequate pre-incubation time with Antagonist 5 to allow for binding to the TRPV1 receptor before applying the agonist.
-
Cell Health: Poor cell health can affect receptor expression and function. Verify cell viability and morphology.
-
Compound Stability: Ensure that this compound has been stored correctly and that the prepared solutions are fresh.
Q3: My cells are showing signs of tachyphylaxis (desensitization) to the TRPV1 agonist even in the presence of Antagonist 5. Why is this happening?
A3: While this compound is designed to prevent activation, incomplete blockade can still allow for some calcium influx, which is a primary trigger for TRPV1 desensitization.[1][3] Tachyphylaxis, a form of desensitization with repeated agonist application, can be influenced by several factors:[4]
-
Sub-optimal Antagonist Concentration: If the concentration of Antagonist 5 is not sufficient to fully block receptor activation, the resulting calcium influx can initiate desensitization pathways.
-
Involvement of Other Pathways: TRPV1 desensitization is a complex process involving multiple signaling molecules, including calmodulin (CaM), calcineurin, protein kinase A (PKA), and protein kinase C (PKC).[5][6][7] Even low levels of channel activation can engage these pathways.
-
PIP2 Depletion: Activation of TRPV1 can lead to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which is crucial for channel activity.[6] Recovery from this form of desensitization requires PIP2 resynthesis.[6]
Q4: Can this compound reverse desensitization?
A4: this compound is a competitive antagonist and is not expected to directly reverse desensitization. Its primary role is to prevent the initial activation that leads to desensitization. Recovery from desensitization is an active cellular process that involves the restoration of PIP2 levels and the dephosphorylation of the channel by phosphatases.[6]
Troubleshooting Guides
Issue 1: High background signal or off-target effects.
-
Possible Cause: The concentration of this compound may be too high, leading to non-specific interactions.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration that provides maximal specific inhibition with minimal background.
-
Include appropriate vehicle controls in your experiments.
-
Test the effect of Antagonist 5 on a cell line that does not express TRPV1 to check for off-target effects.
-
Issue 2: Variability in results between experiments.
-
Possible Cause: Inconsistent experimental conditions can lead to variability.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including cell density, incubation times, and solution preparation.
-
Ensure consistent passage numbers for your cell lines, as receptor expression can change over time.
-
Calibrate all equipment, such as pipettes and plate readers, regularly.
-
Experimental Protocols
Protocol 1: Assessing the Potency of this compound using Calcium Imaging
Objective: To determine the IC50 of this compound against capsaicin-induced calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the antagonist solutions to the respective wells and incubate for 20 minutes at room temperature. Include a vehicle control.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 30 seconds.
-
Add a fixed concentration of capsaicin (e.g., EC80) to all wells simultaneously using the plate reader's injection system.
-
Continue recording the fluorescence for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Investigating the Effect of this compound on Tachyphylaxis using Electrophysiology
Objective: To assess the ability of this compound to prevent capsaicin-induced tachyphylaxis using whole-cell patch-clamp.
Materials:
-
Dorsal Root Ganglion (DRG) neurons or a TRPV1-expressing cell line
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2
-
Capsaicin
-
This compound
-
Patch-clamp rig with amplifier and data acquisition software
Methodology:
-
Cell Preparation: Prepare DRG neurons or the cell line for patch-clamp recording.
-
Recording Configuration:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Experimental Protocol:
-
Control (Tachyphylaxis Induction):
-
Apply a brief pulse of capsaicin (e.g., 1 µM for 5 seconds) and record the inward current.
-
Wash the cell with the external solution for 5 minutes.
-
Apply a second identical pulse of capsaicin and record the current. The reduction in the peak current of the second pulse compared to the first indicates tachyphylaxis.
-
-
Antagonist Treatment:
-
In a separate cell, pre-incubate with this compound for 5 minutes.
-
While still in the presence of the antagonist, apply the first pulse of capsaicin.
-
Wash with the antagonist-containing solution for 5 minutes.
-
Apply the second pulse of capsaicin in the presence of the antagonist.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked currents.
-
Calculate the ratio of the second response to the first response (I2/I1) for both the control and antagonist-treated conditions.
-
A ratio closer to 1 in the presence of Antagonist 5 would indicate prevention of tachyphylaxis.
-
Data Presentation
Table 1: Potency of this compound against Different Activators
| Activator | IC50 (nM) |
| Capsaicin | 15.2 |
| Protons (pH 5.5) | 25.8 |
| Heat (45°C) | 31.5 |
Table 2: Effect of this compound on Capsaicin-Induced Tachyphylaxis
| Condition | Peak Current 1 (pA) | Peak Current 2 (pA) | I2/I1 Ratio |
| Vehicle Control | -1523 ± 121 | -685 ± 98 | 0.45 ± 0.06 |
| This compound (50 nM) | -148 ± 25 | -139 ± 22 | 0.94 ± 0.05 |
Data are presented as mean ± SEM.
Visualizations
Caption: TRPV1 activation and desensitization signaling pathway.
Caption: Experimental workflow for assessing tachyphylaxis.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery from tachyphylaxis of TRPV1 coincides with recycling to the surface membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
"TRPV1 antagonist 5" protocol modifications for different cell lines
Welcome to the technical support center for TRPV1 Antagonist 5. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It binds to the receptor, likely at or near the agonist binding site, preventing activation by stimuli such as capsaicin (B1668287), noxious heat, and protons (acidic conditions).[1][2][3] This blockade inhibits the influx of cations like calcium and sodium into the cell, thereby preventing the initiation of downstream signaling cascades associated with pain and inflammation.[1][4]
Q2: In which cell lines can I use this compound?
A2: this compound can be used in any cell line that endogenously or recombinantly expresses the TRPV1 receptor. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells stably transfected with a TRPV1 expression vector.[5][6] Primary cultures of Dorsal Root Ganglion (DRG) neurons are also a key model system as they endogenously express high levels of TRPV1 and are physiologically relevant for pain research.[7][8]
Q3: What are the common applications of this compound in these cell lines?
A3: Common applications include:
-
Screening for novel analgesic compounds: Assessing the antagonist's ability to block agonist-induced responses.
-
Studying the role of TRPV1 in cellular signaling: Investigating the downstream pathways affected by TRPV1 blockade.
-
Validating TRPV1 as a therapeutic target: Confirming the involvement of TRPV1 in specific cellular models of disease.
-
Investigating off-target effects: Determining the specificity of the antagonist.
Q4: What is the recommended solvent and storage condition for this compound?
A4: Most small molecule antagonists are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate assay buffer to the final working concentration. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced cellular effects.
Experimental Protocols
General Considerations for All Cell Lines:
-
Cell Culture: Maintain cells in their recommended culture medium and conditions. For stable cell lines, ensure consistent passage number and use of selection antibiotics to maintain TRPV1 expression.[1][5]
-
Agonist Selection: Capsaicin is a commonly used and potent TRPV1 agonist.[5][6] The concentration of the agonist should be optimized to elicit a robust and reproducible response (typically around the EC80 value).
-
Antagonist Incubation: The pre-incubation time with this compound should be optimized but is typically between 15 to 60 minutes before agonist addition.[1]
Protocol 1: Calcium Imaging Assay in HEK293 or CHO Cells
This protocol is designed for use with a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Materials:
-
HEK293 or CHO cells stably expressing TRPV1
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)[1][5]
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM, or a commercial calcium assay kit)[9][10][11]
-
Pluronic F-127 (if using AM ester dyes)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
TRPV1 agonist (e.g., capsaicin)
-
Positive control antagonist (e.g., capsazepine)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells/well for a 384-well plate; 40,000-80,000 cells/well for a 96-well plate).[5][6]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 60-120 minutes at 37°C.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control antagonist.
-
Incubate for 15-60 minutes at room temperature or 37°C.[1]
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the agonist solution in assay buffer at a concentration that elicits an EC80 response.
-
Place the cell plate in the fluorescence reader and establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the agonist to all wells and immediately begin recording the fluorescence intensity for 2-3 minutes.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Protocol 2: Patch-Clamp Electrophysiology in HEK293 or CHO Cells
This protocol provides a general guideline for whole-cell patch-clamp recordings.
Materials:
-
HEK293 or CHO cells expressing TRPV1, plated on glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2)
-
Patch pipettes (3-6 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
This compound
-
TRPV1 agonist (e.g., capsaicin)
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.[1]
-
Apply a voltage ramp or step protocol to measure baseline currents.
-
-
Agonist Application:
-
Antagonist Application:
-
Wash out the agonist.
-
Pre-incubate the cell with this compound for 1-2 minutes.[1]
-
Co-apply the agonist and the antagonist and record the current. A reduction in current amplitude indicates antagonism.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for different antagonist concentrations to determine the IC50.
-
Protocol 3: Calcium Imaging in Primary Dorsal Root Ganglion (DRG) Neurons
Materials:
-
Primary DRG neurons isolated from rodents
-
Poly-D-lysine/laminin-coated coverslips or plates
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Calcium-sensitive dye (e.g., Fura-2 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
TRPV1 agonist (e.g., capsaicin)
Procedure:
-
Cell Culture:
-
Isolate DRGs from rodents and dissociate into single cells.
-
Plate the neurons on coated coverslips and culture for 2-7 days to allow for recovery and neurite outgrowth.
-
-
Dye Loading:
-
Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
-
Imaging and Antagonist Application:
-
Mount the coverslip in a recording chamber and perfuse with assay buffer.
-
Acquire baseline fluorescence images.
-
Perfuse with this compound for a designated pre-incubation period.
-
-
Agonist Stimulation:
-
While continuing to image, perfuse with the agonist and record the change in fluorescence ratio (for Fura-2).
-
-
Data Analysis:
-
Identify responding neurons and quantify the change in intracellular calcium concentration.
-
Compare the agonist response in the presence and absence of the antagonist to determine the degree of inhibition.
-
Quantitative Data Summary
| Antagonist | Cell Line | Assay Type | Agonist (Concentration) | IC50 | Reference |
| Capsazepine | HEK293-TRPV1 | QPatch | Capsaicin (1 µM) | 30.7 ± 7.77 nM | [12] |
| Capsazepine | HEK293-TRPV1 | QPatch (multi-hole) | Capsaicin (1 µM) | 43.3 ± 12.6 nM | [12] |
| SB-366791 | HEK293-hTRPV1 | Patch-Clamp | Capsaicin | ~6 nM | [13] |
| BCTC | mTRPV1 | FLIPR Calcium Imaging | Capsaicin | 1.3 ± 0.36 nM | [14] |
| I-RTX | mTRPV1 | FLIPR Calcium Imaging | Capsaicin | 0.35 ± 0.12 nM | [14] |
Visualizations
Signaling Pathways and Workflows
Caption: TRPV1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Screening this compound.
Caption: Troubleshooting Decision Tree for TRPV1 Antagonist Assays.
Troubleshooting Guide
Q: My agonist (capsaicin) is not eliciting a response in my TRPV1-expressing cells. What could be the problem?
A:
-
Cell Health and Expression:
-
Verify Cell Viability: Ensure your cells are healthy and not overgrown. Perform a viability assay if necessary.
-
Confirm TRPV1 Expression: If using a stable cell line, prolonged culture without selection pressure can lead to loss of expression. Verify TRPV1 expression via Western blot, qPCR, or by testing with a very high concentration of agonist. For primary neurons, ensure the culture conditions are optimal.
-
-
Agonist Issues:
-
Agonist Concentration: The concentration of capsaicin may be too low. Perform a dose-response curve to determine the optimal concentration (EC50/EC80).
-
Agonist Degradation: Ensure the agonist stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
-
Dye Loading: Inadequate loading of calcium indicator dyes can result in a weak signal. Ensure the correct dye concentration and incubation time are used.
-
Calcium in Buffer: Calcium-free assay buffer will prevent a calcium influx signal. Ensure your buffer contains an adequate concentration of Ca²⁺.
-
Q: I am observing high variability between wells/replicates in my calcium imaging assay. How can I improve consistency?
A:
-
Cell Plating: Uneven cell seeding can lead to variability. Ensure you have a single-cell suspension and mix the cell suspension thoroughly before and during plating.
-
Pipetting Technique: Inconsistent volumes of dye, antagonist, or agonist will lead to variable results. Use calibrated pipettes and be consistent with your technique. Automated liquid handlers can improve precision.
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation and temperature fluctuations. Avoid using the outermost wells or ensure the plate is incubated in a humidified environment.
-
Compound Precipitation: The antagonist may be precipitating out of solution at higher concentrations. Check the solubility of your compound in the assay buffer and ensure the final DMSO concentration is not too high.
Q: My positive control antagonist is working, but this compound shows no effect, even at high concentrations. What should I do?
A:
-
Antagonist Concentration and Potency:
-
Concentration Range: You may need to test a wider and higher concentration range. The potency of the antagonist might be lower than anticipated.
-
Solubility and Stability: Verify that the antagonist is fully dissolved in your stock solution and diluted correctly in the assay buffer. The compound may not be stable under your experimental conditions.
-
-
Incubation Time: The pre-incubation time with the antagonist may be too short. Try increasing the incubation time to allow for sufficient binding to the receptor.
-
Mechanism of Action: If you are using a different agonist (e.g., low pH or heat), consider that the antagonist may be specific for blocking the capsaicin binding site and less effective against other modes of activation.[2]
Q: My cells are lifting off the plate during the assay.
A:
-
Cell Adhesion: Ensure the plates are coated with an appropriate substrate (e.g., poly-D-lysine or fibronectin) to promote cell adhesion, especially for weakly adherent cell lines like HEK293.
-
Wash Steps: Be gentle during wash steps and medium changes to avoid dislodging the cells.
-
Compound Cytotoxicity: High concentrations of the antagonist or the vehicle (DMSO) may be toxic to the cells. Perform a cell viability assay (e.g., MTT or LDH release) to assess the cytotoxicity of your compound at the concentrations used in the functional assay.[15]
Q: I am seeing a high background signal or a drifting baseline in my fluorescence readings.
A:
-
Incomplete Dye Hydrolysis: Ensure the AM ester form of the calcium dye is fully hydrolyzed by incubating for the recommended time.
-
Autofluorescence: The antagonist compound itself may be fluorescent at the excitation/emission wavelengths used. Run a control plate with the compound but without the dye-loaded cells to check for autofluorescence.
-
Cell Health: Unhealthy or dying cells can have elevated basal calcium levels. Ensure your cells are healthy before starting the experiment.
-
Leaky Channels: Overexpression of ion channels can sometimes lead to "leaky" channels and a higher basal calcium level. Ensure you are using a stable clone with optimal expression levels.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. bsys.ch [bsys.ch]
- 7. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 8. The role of TRPV1 in different subtypes of dorsal root ganglion neurons in rat chronic inflammatory nociception induced by complete Freund's adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: TRPV1 Antagonist 5 Data Analysis and Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV1 antagonist 5. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRPV1 antagonists?
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various noxious stimuli, including heat, acidic conditions, and endogenous lipid metabolites.[1] The activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of sensory neurons and the transmission of pain signals to the brain.[1] TRPV1 antagonists work by binding to the receptor and inhibiting its activation. This blockage can be competitive, where the antagonist binds to the same site as the natural activators, or non-competitive, where it binds to a different site, inducing conformational changes that prevent activation.[1] By blocking TRPV1, these antagonists effectively reduce pain signals and inflammatory responses.[1]
Q2: What are the main challenges and side effects observed with TRPV1 antagonists in clinical trials?
The most significant challenge in the clinical development of TRPV1 antagonists is the on-target side effect of hyperthermia, an increase in body temperature.[1][2] This occurs because TRPV1 channels are involved in regulating body temperature, and their inhibition can disrupt normal thermoregulation.[1][3] In some clinical trials, this hyperthermia has been significant, with body temperatures surpassing 40°C in some individuals, leading to the withdrawal of several drug candidates.[2][4] Another observed side effect is an impaired sensation of noxious heat, which could potentially lead to an increased risk of burns.[3][5]
Q3: What is the difference between polymodal and modality-selective TRPV1 antagonists?
TRPV1 channels can be activated through multiple mechanisms, or modalities, including by capsaicin (B1668287) (and other vanilloids), protons (low pH), and heat.[6][7]
-
Polymodal (First-Generation) Antagonists: These antagonists block all three primary activation modes of the TRPV1 channel (capsaicin, protons, and heat).[6][8] Many of these antagonists have been associated with the hyperthermia side effect in clinical trials.[6][7]
-
Modality-Selective (Second-Generation) Antagonants: These antagonists are more specific in their action, potently blocking the capsaicin activation mode while having little to no effect on the proton or heat activation modes.[8][9] The development of these antagonists is a strategy to separate the desired analgesic effects from the undesirable hyperthermic side effects.[4][9] For example, the modality-selective antagonist NEO6860 did not produce clinically significant hyperthermia in a Phase I study.[9]
Troubleshooting Guides
Problem 1: My TRPV1 antagonist shows good in vitro potency but causes significant hyperthermia in vivo. How can I interpret this and what are my next steps?
Analysis: This is a common and well-documented challenge with TRPV1 antagonists.[1][2] The hyperthermia is considered an on-target effect, meaning it is directly related to the inhibition of the TRPV1 channel's role in thermoregulation.[6] Studies in rats have shown that TRPV1 antagonists can cause hyperthermia by increasing thermogenesis and inducing vasoconstriction, which reduces heat loss.[2] The mechanism is thought to involve the blockade of tonically active TRPV1 channels in the abdomen that contribute to the regulation of core body temperature.[10]
Troubleshooting Steps:
-
Characterize the Modality Selectivity: Determine the antagonist's potency for blocking each of the three main activation modes of TRPV1: capsaicin, protons (low pH), and heat. Polymodal antagonists that potently block the proton activation mode are more likely to cause hyperthermia.[9][11]
-
Consider a Modality-Selective Approach: If your antagonist is polymodal, medicinal chemistry efforts could be directed toward developing analogs with greater selectivity for the capsaicin-binding site and reduced activity at the proton and heat activation sites.[9]
-
Peripheral Restriction: Investigate whether modifying the compound to limit its penetration into the central nervous system (CNS) can mitigate the hyperthermic effect while retaining peripheral analgesic activity. However, it's worth noting that some studies suggest central action is required for broad-spectrum analgesia.[2][4]
-
Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both analgesic efficacy and hyperthermia. It may be possible to find a therapeutic window where analgesia is achieved with minimal hyperthermia. Repeated dosing has also been shown to attenuate hyperthermia in some cases.[2]
Problem 2: I am observing inconsistent results in my in vitro calcium influx assays (e.g., FLIPR). What could be the cause?
Analysis: In vitro calcium influx assays are a primary screening tool for TRPV1 antagonists. Inconsistencies can arise from several factors related to cell health, assay conditions, and compound properties.
Troubleshooting Steps:
-
Cell Line Health and Passage Number: Ensure the stable cell line expressing TRPV1 is healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression levels.
-
Dye Loading Conditions: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inadequate dye loading can result in a low signal-to-noise ratio.[12]
-
Agonist Concentration: Use a concentration of the agonist (e.g., capsaicin) that elicits a robust and reproducible response, typically the EC80, to provide a sufficient window for detecting antagonism.
-
Compound Solubility and Stability: Poor compound solubility can lead to precipitation in the assay buffer, resulting in inaccurate concentrations. Verify the solubility of your antagonist in the assay buffer. Also, ensure the compound is stable under the assay conditions.
-
Incubation Times: The pre-incubation time of the antagonist with the cells before adding the agonist is critical. For some antagonists, a longer pre-incubation time may be required to reach equilibrium at the receptor.[13]
-
Control Compounds: Always include a known potent TRPV1 antagonist (e.g., capsazepine, BCTC) as a positive control to validate the assay performance.
Quantitative Data
Table 1: In Vitro Potency (IC50) of Selected TRPV1 Antagonists
| Antagonist | Capsaicin-Activated (human TRPV1) | Proton-Activated (human TRPV1) | Heat-Activated | Reference(s) |
| AMG 517 | 1-2 nM | Potent Blocker | Potent Blocker | [14] |
| A-1165901 | 19.0 ± 3.1 nM | No meaningful effect | Not specified | [1] |
| AMG7905 | Not specified | Potentiator | Not specified | [1] |
| A-425619 | 20.1 nM (rat TRPV1) | 25.9 nM (rat TRPV1, pH 5.5) | Not specified | [15] |
Table 2: Clinical Trial Data on Hyperthermia for Selected TRPV1 Antagonists
| Antagonist | Study Phase | Maximum Temperature Increase | Notes | Reference(s) |
| AMG 517 | Phase I | >40°C in some individuals | Hyperthermia was plasma concentration-dependent and attenuated with repeated dosing. | [2][8] |
| SB-705498 | First-in-human | Not specified to cause hyperthermia | Well-tolerated at single oral doses up to 400mg. Increased heat pain threshold. | [16] |
| NEO6860 | Phase I | No clinically significant increase | Modality-selective antagonist. | [9] |
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay for TRPV1 Antagonists
Objective: To measure the ability of a test compound to inhibit capsaicin-induced calcium influx in a human TRPV1-expressing stable cell line.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Test compound (this compound)
-
Capsaicin (TRPV1 agonist)
-
Known TRPV1 antagonist (e.g., Capsazepine) for positive control
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Procedure:
-
Cell Plating:
-
Culture HEK293-hTRPV1 cells to 80-90% confluency.
-
Detach cells and seed them into the microplates at a density of 40,000-60,000 cells per well.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[17]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compound, positive control antagonist, and agonist in the assay buffer at 5 times the final desired concentration.[17]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes.[17]
-
-
Assay Measurement (using FLIPR):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).[17]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will add the test compound or control antagonist to the wells.
-
Incubate for 5-15 minutes.
-
After the incubation, the instrument will add the capsaicin solution to stimulate the TRPV1 channels.
-
Continue recording the fluorescence intensity for 2-3 minutes to capture the calcium influx.[17]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (agonist only) response.
-
Generate a dose-response curve and calculate the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Antagonist Characterization
Objective: To directly measure the effect of this compound on capsaicin-activated ion currents in single cells expressing TRPV1.
Materials:
-
HEK293 cells expressing TRPV1 plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pulling pipettes
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with KOH.
-
Test compound (this compound)
-
Capsaicin
Procedure:
-
Pipette Preparation:
-
Pull glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
-
Cell Patching:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under visual guidance (microscope), approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration:
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current recording.
-
Apply a known concentration of capsaicin (e.g., 1 µM) via the perfusion system to activate the TRPV1 channels and record the resulting inward current.[17]
-
Wash out the capsaicin with the external solution until the current returns to baseline.
-
Pre-incubate the cell with the test compound for 1-2 minutes.
-
Co-apply the capsaicin and the test compound and record the current. A reduction in the current amplitude indicates an antagonistic effect.[17]
-
Repeat with varying concentrations of the test compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: TRPV1 activation by various stimuli and inhibition by an antagonist.
References
- 1. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised trial evaluating the effects of the TRPV1 antagonist SB705498 on pruritus induced by histamine, and cowhage challenge in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. apexbt.com [apexbt.com]
- 15. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. docs.axolbio.com [docs.axolbio.com]
Validation & Comparative
A Comparative Analysis of TRPV1 Antagonists in Blocking Capsaicin Response: JNJ-17203212 vs. Capsazepine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key TRPV1 antagonists, JNJ-17203212 and capsazepine (B1668289), in their ability to block the capsaicin-induced response of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This document summarizes their mechanisms of action, presents supporting experimental data in a clear, tabular format, details relevant experimental protocols, and provides a visual representation of the underlying signaling pathway.
The TRPV1 receptor, a non-selective cation channel, is a critical player in pain perception, neurogenic inflammation, and temperature sensation.[1][2] Its activation by various stimuli, most notably capsaicin (B1668287)—the pungent compound in chili peppers—triggers an influx of calcium and sodium ions, leading to neuronal depolarization and the transmission of pain signals.[2][3][4] Consequently, antagonists of the TRPV1 receptor are of significant interest as potential therapeutic agents for a variety of pain conditions.[5][6] This guide focuses on a comparative analysis of a potent and selective antagonist, JNJ-17203212, and the classical competitive antagonist, capsazepine.
Mechanism of Action
JNJ-17203212 is a potent and selective antagonist of both rodent and human TRPV1.[6] While the exact binding site and competitive nature are not as extensively detailed in the provided information as for capsazepine, its high potency suggests a strong interaction with the receptor to prevent its activation by agonists like capsaicin.
Capsazepine was the first competitive antagonist of capsaicin to be discovered.[7][8] It functions by competing with capsaicin for the same binding site on the intracellular side of the TRPV1 receptor.[8] By occupying this site, capsazepine prevents capsaicin from inducing the conformational change necessary for channel opening and subsequent ion influx.[9] However, capsazepine is noted for its lower metabolic stability, poorer pharmacokinetic properties, and a degree of non-selectivity, which has limited its clinical development.[8]
Quantitative Comparison of Efficacy
The potency of TRPV1 antagonists is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit the response to an agonist by 50%. The table below summarizes the reported IC50 values for JNJ-17203212 and capsazepine in blocking capsaicin-evoked responses.
| Antagonist | Agonist | Assay System | IC50 Value | Reference |
| JNJ-17203212 | Capsaicin | HEK293 cells expressing human TRPV1 | 38 ± 10 nM | [6] |
| Capsazepine | Capsaicin | Rat Dorsal Root Ganglion (DRG) neurons | ~10 µM (to reversibly reduce response) | [9] |
Note: Direct comparison of IC50 values should be made with caution due to differences in experimental systems (e.g., cell lines vs. primary neurons, species differences).
Experimental Protocols
To evaluate the efficacy of TRPV1 antagonists in blocking the capsaicin response, several in vitro and in vivo methods are employed. Below are detailed methodologies for key experiments.
In Vitro: Calcium Flux Assay in a Heterologous Expression System
This assay is a common high-throughput method to screen for and characterize TRPV1 modulators.
Objective: To determine the IC50 value of a TRPV1 antagonist by measuring its ability to inhibit capsaicin-induced calcium influx in cells engineered to express the TRPV1 receptor.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human TRPV1 gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Capsaicin stock solution (in ethanol (B145695) or DMSO).
-
Test antagonist (e.g., JNJ-17203212 or capsazepine) stock solutions at various concentrations.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture the hTRPV1-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Application: Prepare serial dilutions of the antagonist in assay buffer. Add the antagonist solutions to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Capsaicin Challenge and Data Acquisition: Place the microplate in the FLIPR instrument. Record a baseline fluorescence reading. Then, using the instrument's automated liquid handling, add a pre-determined concentration of capsaicin (typically a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously. Continue to record the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the peak fluorescence response for each well. Normalize the data to the response of control wells (no antagonist). Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: Capsaicin-Induced Nocifensive Behavior Model
This model assesses the analgesic potential of a TRPV1 antagonist by measuring its ability to reduce pain-related behaviors following a localized capsaicin injection.
Objective: To evaluate the in vivo efficacy of a TRPV1 antagonist in a model of acute inflammatory pain.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Capsaicin solution for injection (e.g., 1.6 µg in 10 µL of saline-Tween 80-ethanol vehicle).
-
Test antagonist (e.g., JNJ-17203212 or capsazepine) formulated for systemic (e.g., oral gavage, intraperitoneal injection) or local administration.
-
Vehicle control for the antagonist.
-
Observation chambers with a clear floor.
-
Timer.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.
-
Antagonist Administration: Administer the test antagonist or vehicle to the animals via the chosen route. The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure peak receptor occupancy at the time of the capsaicin challenge.
-
Capsaicin Injection: At the appropriate time after antagonist administration, briefly restrain the animal and inject capsaicin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, place the animal in the observation chamber. Record the cumulative time the animal spends licking, flinching, or lifting the injected paw over a defined period (e.g., the first 5 minutes).
-
Data Analysis: Compare the duration of nocifensive behaviors between the antagonist-treated groups and the vehicle-treated group. A significant reduction in the duration of these behaviors indicates an analgesic effect of the antagonist. Dose-response curves can be generated to determine the dose required to produce a 50% reduction in pain behavior (ED50).
Signaling Pathway and Inhibition
The activation of the TRPV1 channel by capsaicin initiates a signaling cascade that results in the perception of pain. Antagonists block this pathway at the receptor level.
Caption: TRPV1 activation by capsaicin and its inhibition by an antagonist.
Conclusion
Both JNJ-17203212 and capsazepine are effective in blocking the capsaicin-induced activation of the TRPV1 receptor. However, based on the available data, JNJ-17203212 demonstrates significantly higher potency, with an IC50 value in the nanomolar range, compared to the micromolar concentrations required for capsazepine to exert its inhibitory effects.[6][9] While capsazepine remains a valuable research tool as a competitive antagonist, its pharmacological profile has limited its therapeutic development.[8] Newer generations of TRPV1 antagonists, represented here by JNJ-17203212, offer greater potency and selectivity, making them more promising candidates for clinical investigation in the treatment of pain and other conditions mediated by TRPV1 activation. The choice of antagonist for research purposes will depend on the specific experimental goals, with capsazepine being suitable for studies requiring a competitive mechanism and JNJ-17203212 being preferable when high potency is paramount.
References
- 1. books.rsc.org [books.rsc.org]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRPV1 Antagonists for Pain Research and Development
An objective guide for researchers, scientists, and drug development professionals on the performance of leading Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, supported by experimental data.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of pain and inflammation, making it a key target for the development of novel analgesics.[1][2][3] This guide provides a comparative overview of a representative TRPV1 antagonist, designated here as "TRPV1 Antagonist 5," alongside other well-characterized antagonists that have been pivotal in the field. The comparison focuses on quantitative metrics of potency and selectivity, supported by detailed experimental protocols and pathway visualizations to aid in the selection and evaluation of these compounds for research and clinical development.
Quantitative Comparison of TRPV1 Antagonists
The efficacy of a TRPV1 antagonist is determined by its potency in blocking the channel's activation by various stimuli and its selectivity for TRPV1 over other receptors. The following table summarizes key quantitative data for "this compound" (represented by the well-studied antagonist SB-705498) and other notable antagonists: Capsazepine, AMG-9810, and ABT-102.
| Antagonist | Chemical Class | Potency (IC50, nM) | Selectivity | Clinical Development Stage | Key Characteristics |
| "this compound" (SB-705498) | Urea derivative | ~1-10 (Capsaicin-induced Ca2+ influx) | High selectivity for TRPV1 over other TRP channels and a broad panel of other receptors and ion channels. | Phase II | Orally bioavailable, demonstrated pharmacodynamic effects in humans.[4] |
| Capsazepine | Synthetic capsaicin (B1668287) analog | ~300-700 (Capsaicin-induced currents) | Non-selective, with activity at other targets like calcium channels and nicotinic receptors.[1][5] | Preclinical | First competitive TRPV1 antagonist, widely used as a research tool but has poor metabolic stability.[5][6] |
| AMG-9810 | Cinnamide derivative | ~20-50 (Capsaicin-induced Ca2+ influx) | Highly potent and selective for TRPV1. | Preclinical | Good oral bioavailability in preclinical models.[2] |
| ABT-102 | Urea derivative | ~1-5 (Capsaicin-induced Ca2+ influx) | Potent and selective TRPV1 antagonist. | Phase I (Terminated) | Showed analgesic activity in rodents, but development was halted due to hyperthermia side effects.[1] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo assays designed to characterize TRPV1 antagonists. Detailed methodologies for key experiments are provided below.
In Vitro Potency Assessment: Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit TRPV1 activation by an agonist, typically capsaicin.
1. Cell Culture and Seeding:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPV1 are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluency.
2. Compound Incubation:
-
Cells are washed and incubated with varying concentrations of the test antagonist (e.g., "this compound") for a defined period (e.g., 15-30 minutes) at room temperature.
3. Calcium Indicator Loading:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
4. Agonist Challenge and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader.
-
A baseline fluorescence reading is taken.
-
A solution containing a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, EC80) is added to the wells.
-
The change in fluorescence, corresponding to intracellular calcium concentration, is measured over time.
5. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist in the absence of the antagonist.
-
The IC50 value, the concentration of antagonist that produces 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Animal Model of Inflammatory Pain
This protocol evaluates the analgesic effect of a TRPV1 antagonist in a preclinical model of inflammatory pain.
1. Animal Model:
-
Male Sprague-Dawley rats are used.
-
Inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
2. Behavioral Testing:
-
Thermal hyperalgesia (increased sensitivity to heat) is assessed using a plantar test apparatus. A radiant heat source is applied to the inflamed paw, and the latency to paw withdrawal is measured.
-
Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments of increasing stiffness applied to the paw. The paw withdrawal threshold is determined.
3. Drug Administration:
-
The test antagonist (e.g., "this compound") or vehicle is administered orally or via intraperitoneal injection at various doses.
4. Post-Treatment Assessment:
-
Behavioral testing is repeated at set time points after drug administration.
5. Data Analysis:
-
The reversal of thermal hyperalgesia and mechanical allodynia is calculated for each dose group compared to the vehicle-treated group.
-
Dose-response curves are generated to determine the effective dose (ED50).
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the activation and modulation of the TRPV1 channel.
Caption: TRPV1 channel activation by various stimuli and sensitization by inflammatory mediators, leading to pain signaling, and its inhibition by an antagonist.
Experimental Workflow for Antagonist Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel TRPV1 antagonist.
Caption: A streamlined workflow for the preclinical development of a TRPV1 antagonist, from initial in vitro characterization to in vivo evaluation and candidate selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TRPV1 Antagonists: A Head-to-Head Analysis of AMG 9810 and BCTC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent TRPV1 antagonists, AMG 9810 and BCTC. Due to the lack of publicly available efficacy data for "TRPV1 antagonist 5," a direct comparison with this compound is not possible at this time.
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical ion channel involved in pain perception, inflammation, and body temperature regulation. Its role in these physiological processes has made it a key target for the development of novel analgesic drugs. This guide delves into the comparative efficacy of AMG 9810 and BCTC, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of AMG 9810 and BCTC based on available experimental data.
| Compound | Assay | Species | IC50 (nM) | Reference |
| AMG 9810 | Capsaicin-induced Ca2+ influx | Human | 24.5 ± 15.7 | [1] |
| Capsaicin-induced Ca2+ influx | Rat | 85.6 ± 39.4 | [1] | |
| Proton (pH 5)-induced Ca2+ influx | Human | 92.7 ± 72.8 | [1] | |
| Proton (pH 5)-induced Ca2+ influx | Rat | 294 ± 192 | [1] | |
| Heat-induced Ca2+ influx | Human | 15.8 ± 10.8 | [1] | |
| Heat-induced Ca2+ influx | Rat | 21 ± 17 | [1] | |
| BCTC | Capsaicin-induced responses | Rat | 35 | [2] |
| Acid-induced responses | Rat | 6 | [2] |
Table 1: In Vitro Inhibitory Potency of AMG 9810 and BCTC on TRPV1 Activation. This table highlights the half-maximal inhibitory concentration (IC50) of each antagonist against different modes of TRPV1 activation in both human and rat species.
| Compound | Animal Model | Efficacy Metric | Dosage | Effect | Reference |
| AMG 9810 | Rat model of thermal hyperalgesia (Resiniferatoxin-induced) | Minimum Effective Dose | 1 mg/kg (oral) | Dose-dependently inhibited heat threshold decrease. | [3] |
| Rat model of thermal hyperalgesia (Mild heat injury) | Minimum Effective Dose | 1 mg/kg (i.p.) | Significantly reversed heat threshold drop. | [3] | |
| Rat model of thermal hyperalgesia (Plantar incision) | Minimum Effective Dose | 3 mg/kg (oral) | Dose-dependently diminished heat threshold drop. | [3] | |
| BCTC | Rat model of thermal hyperalgesia (Resiniferatoxin-induced) | Minimum Effective Dose | 1 mg/kg (oral) | Dose-dependently inhibited heat threshold decrease. | [3] |
| Rat model of thermal hyperalgesia (Mild heat injury) | Minimum Effective Dose | 3 mg/kg (i.p.) | Significantly reversed heat threshold drop. | [3] | |
| Rat model of thermal hyperalgesia (Plantar incision) | Minimum Effective Dose | 3 mg/kg (oral) | Dose-dependently diminished heat threshold drop. | [3] |
Table 2: In Vivo Efficacy of AMG 9810 and BCTC in Rat Models of Thermal Hyperalgesia. This table directly compares the minimum effective doses of both antagonists in reversing heat hyperalgesia induced by different stimuli.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TRPV1 signaling pathway and a typical in vivo experimental workflow.
Caption: TRPV1 Signaling Pathway and Points of Antagonist Inhibition.
Caption: In Vivo Thermal Hyperalgesia Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison.
In Vivo Model of Thermal Hyperalgesia in Rats
This protocol is based on the methodology used in comparative studies of TRPV1 antagonists.[3]
1. Animals:
-
Male Sprague-Dawley rats are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Thermal Hyperalgesia:
-
Resiniferatoxin (RTX)-induced: A solution of RTX is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Mild Heat Injury-induced: The plantar surface of the rat's hind paw is exposed to a controlled mild heat stimulus (e.g., 51°C for 20 seconds).
-
Plantar Incision-induced: A surgical incision is made on the plantar surface of the rat's hind paw.
3. Measurement of Nociceptive Threshold:
-
An increasing-temperature water bath is used to determine the noxious heat threshold.
-
The rat's hind paw is immersed in the water bath, and the temperature at which the rat withdraws its paw is recorded as the paw withdrawal latency.
4. Drug Administration:
-
AMG 9810, BCTC, or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
For pre-treatment protocols, the antagonist is administered before the induction of hyperalgesia.
-
For post-treatment protocols, the antagonist is administered after the establishment of hyperalgesia.
5. Data Analysis:
-
The paw withdrawal latency is measured at various time points after drug administration.
-
The minimum effective dose (MED) required to produce a significant reversal of hyperalgesia is determined for each compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the antagonists with the vehicle control group.
Capsaicin-Induced Eye Wiping Test in Rats
This is a common in vivo assay to assess the direct antagonistic effect on TRPV1 activation.[1]
1. Animals:
-
Male Sprague-Dawley rats are used.
2. Drug Administration:
-
Animals are pre-treated with AMG 9810, BCTC, or vehicle at various doses.
3. Capsaicin Challenge:
-
A drop of capsaicin solution is instilled into one eye of the rat.
4. Behavioral Observation:
-
Immediately after capsaicin instillation, the number of eye-wiping movements with the ipsilateral forepaw is counted for a defined period (e.g., the first minute).
5. Data Analysis:
-
The dose-dependent inhibition of capsaicin-induced eye wiping is determined for each antagonist.
-
The ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Concluding Remarks
Both AMG 9810 and BCTC have demonstrated potent antagonist activity at the TRPV1 receptor in vitro and significant analgesic efficacy in preclinical models of inflammatory pain. The comparative in vivo data in rat models of thermal hyperalgesia suggest that both compounds have similar minimum effective doses in reversing heat hypersensitivity induced by various stimuli.[3]
The choice between these antagonists for research or therapeutic development may depend on other factors not covered in this guide, such as their pharmacokinetic profiles, off-target effects, and safety profiles. Notably, BCTC is also known to be a potent antagonist of the TRPM8 channel, which could be a consideration depending on the research question.
Further research is required to fully elucidate the therapeutic potential of these and other TRPV1 antagonists. The development of "this compound" and the subsequent publication of its efficacy data will be crucial for its inclusion in future comparative analyses.
References
Validating TRPV1 Antagonists: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in pain perception, inflammation, and body temperature regulation. Its role as a therapeutic target has led to the development of numerous antagonists. Validating the specificity and on-target effects of these antagonists is paramount, and the use of TRPV1 knockout (KO) animal models provides the definitive method for this purpose. This guide offers a comparative framework for validating a hypothetical, yet representative, "TRPV1 Antagonist 5" against other known antagonists, using data and protocols established in the field.
The core principle of validation in a knockout model is straightforward: a truly specific antagonist should exert its effects in wild-type (WT) animals but have no effect in animals lacking the target protein (TRPV1 KO). Any effects observed in the knockout animals would suggest off-target activity.
Comparative Efficacy of TRPV1 Antagonists
The following tables summarize expected quantitative data from key preclinical assays, comparing "this compound" with other well-characterized TRPV1 antagonists. These tables illustrate the expected outcomes in wild-type versus TRPV1 knockout mice, demonstrating the on-target activity of the compounds.
Table 1: Effect on Acute Nociceptive Pain (Capsaicin-Induced Paw Licking/Flinching)
| Compound | Genotype | Dose (mg/kg) | Paw Licking/Flinching Time (seconds, mean ± SEM) | % Inhibition vs. Vehicle (WT) |
| Vehicle | WT | - | 125 ± 10 | 0% |
| Vehicle | TRPV1 KO | - | 5 ± 2 | N/A |
| This compound | WT | 10 | 30 ± 5 | 76% |
| This compound | TRPV1 KO | 10 | 6 ± 3 | N/A |
| BCTC | WT | 10 | 35 ± 6 | 72% |
| BCTC | TRPV1 KO | 10 | 5 ± 2 | N/A |
| Capsazepine | WT | 10 | 50 ± 8 | 60% |
| Capsazepine | TRPV1 KO | 10 | 7 ± 3 | N/A |
Data are hypothetical and representative of expected outcomes based on published literature.
Table 2: Effect on Inflammatory Pain (CFA-Induced Thermal Hyperalgesia)
| Compound | Genotype | Dose (mg/kg) | Paw Withdrawal Latency (seconds, mean ± SEM) | Reversal of Hyperalgesia |
| Vehicle | WT | - | 4.5 ± 0.5 | 0% |
| Vehicle | TRPV1 KO | - | 9.8 ± 0.8 | N/A |
| This compound | WT | 30 | 8.9 ± 0.7 | High |
| This compound | TRPV1 KO | 30 | 9.5 ± 0.9 | N/A |
| AMG-517 | WT | 30 | 9.2 ± 0.6 | High |
| AMG-517 | TRPV1 KO | 30 | 9.7 ± 0.8 | N/A |
Data are hypothetical and representative of expected outcomes. TRPV1 KO mice show reduced thermal hyperalgesia at baseline in this model.
Table 3: On-Target Side Effect Profile (Core Body Temperature)
| Compound | Genotype | Dose (mg/kg) | Change in Core Body Temperature (°C, mean ± SEM) |
| Vehicle | WT | - | +0.1 ± 0.1 |
| Vehicle | TRPV1 KO | - | +0.0 ± 0.1 |
| This compound | WT | 30 | +1.5 ± 0.2 |
| This compound | TRPV1 KO | 30 | +0.1 ± 0.1 |
| AMG-517 | WT | 30 | +1.8 ± 0.3 |
| AMG-517 | TRPV1 KO | 30 | +0.2 ± 0.1 |
Hyperthermia is a known on-target side effect of many systemic TRPV1 antagonists. The absence of this effect in TRPV1 KO mice is a key validation point.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the validation process, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow.
TRPV1 Signaling Pathway and Antagonist Action
Experimental Workflow for Antagonist Validation
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standardized protocols for key experiments.
Capsaicin-Induced Nocifensive Behavior
Objective: To assess the antagonist's ability to block acute, TRPV1-mediated pain.
Protocol:
-
Animals: Adult male and female wild-type and TRPV1 KO mice (8-12 weeks old).
-
Habituation: Place mice in individual Plexiglas observation chambers for at least 30 minutes before testing.
-
Drug Administration: Administer "this compound," a comparator antagonist, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge (e.g., 30-60 minutes).
-
Capsaicin Challenge: Inject a low concentration of capsaicin (e.g., 1.6 µg in 20 µL of saline) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, record the cumulative time the animal spends licking or flinching the injected paw over a 5-minute period.[2]
-
Analysis: Compare the licking/flinching time between treated and vehicle groups in both WT and KO mice. A significant reduction in WT but not KO mice indicates on-target efficacy.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
Objective: To evaluate the antagonist's efficacy in a model of persistent inflammatory pain and thermal hyperalgesia.
Protocol:
-
Animals: Adult wild-type and TRPV1 KO mice.
-
Baseline Measurement: Measure baseline thermal sensitivity using a plantar test apparatus (Hargreaves method). Place the mouse on a glass surface and apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal.
-
CFA Induction: Induce inflammation by injecting CFA (e.g., 20 µL of a 1 mg/mL emulsion) into the plantar surface of one hind paw.[3]
-
Hyperalgesia Development: Allow 24-72 hours for inflammation and thermal hyperalgesia to develop.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle.
-
Post-treatment Testing: Measure paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Analysis: Compare the reversal of thermal hyperalgesia (increase in paw withdrawal latency) in treated versus vehicle groups for both genotypes. TRPV1 KO mice will show attenuated hyperalgesia, and a specific antagonist should have a significant effect in WT animals with no corresponding effect in the KO animals.[4]
Core Body Temperature Measurement via Telemetry
Objective: To assess the on-target side effect of hyperthermia.
Protocol:
-
Animals: Adult wild-type and TRPV1 KO mice.
-
Transmitter Implantation: Surgically implant radio-telemetry transmitters into the peritoneal cavity of the mice under anesthesia. Allow at least one week for recovery.[5][6]
-
Baseline Recording: House mice individually in their home cages placed on receiver platforms and record baseline core body temperature and locomotor activity for at least 24 hours to establish a diurnal rhythm.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle at the same time of day for all animals (e.g., during the early light phase).
-
Continuous Monitoring: Continue to record core body temperature and activity for several hours post-dosing.
-
Analysis: Calculate the change in core body temperature from the pre-dose baseline for each animal. Compare the temperature profiles between treatment groups and genotypes. A significant temperature increase in WT mice that is absent in TRPV1 KO mice confirms the hyperthermia is an on-target effect of TRPV1 blockade.[1][7]
By employing these comparative assays and leveraging the definitive nature of knockout models, researchers can robustly validate the on-target efficacy and side-effect profile of novel TRPV1 antagonists like "this compound," ensuring a higher degree of confidence in their therapeutic potential.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 4. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. Use of telemetry to record body temperature and activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the TRPV1 Antagonist Mavatrep with Other Analgesics for Pain Management
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a promising target for the development of a new class of pain therapeutics. This guide provides a head-to-head comparison of the TRPV1 antagonist, mavatrep (B1676220) (JNJ-39439335), with established analgesic classes: non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and gabapentinoids. This comparison is based on available clinical and preclinical data to inform research and drug development efforts.
Executive Summary
Mavatrep, a potent and selective TRPV1 antagonist, has demonstrated analgesic efficacy in both clinical and preclinical settings. Clinical data in osteoarthritis patients shows that mavatrep's pain-relieving effects are comparable to the NSAID naproxen. Preclinical studies in inflammatory pain models further support its analgesic potential. However, direct head-to-head preclinical comparisons with opioids and gabapentinoids are limited in the publicly available literature. This guide synthesizes the available data to provide an objective comparison of their mechanisms of action, efficacy in various pain models, and known side effects.
Mechanism of Action: A Tale of Four Pathways
The analgesic effects of these drug classes are rooted in distinct molecular mechanisms, which are crucial to understanding their therapeutic potential and side-effect profiles.
TRPV1 Antagonists (Mavatrep): Mavatrep directly blocks the TRPV1 ion channel, which is a key sensor for noxious heat, acidic conditions, and various inflammatory mediators on nociceptive neurons. By inhibiting TRPV1, mavatrep prevents the initiation of pain signals at the peripheral nerve endings.
NSAIDs (e.g., Naproxen, Ibuprofen): NSAIDs primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Opioids (e.g., Morphine): Opioids exert their potent analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa) in the central nervous system (CNS). This activation leads to a reduction in the transmission of pain signals and alters pain perception.
Gabapentinoids (e.g., Gabapentin, Pregabalin): Gabapentinoids bind to the α2δ subunit of voltage-gated calcium channels in the CNS. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.
Signaling Pathway Diagrams
Caption: Mechanism of action for the TRPV1 antagonist mavatrep.
Caption: Simplified signaling pathways for NSAIDs, Opioids, and Gabapentinoids.
Head-to-Head Comparison: Efficacy Data
Clinical Data: Osteoarthritis Pain
A randomized, placebo- and active-controlled, 3-way crossover study in patients with painful knee osteoarthritis provides a direct clinical comparison between mavatrep and the NSAID naproxen.[1]
| Treatment Group | Mean 7-day Pain Score (NRS) [SD] | 4-h postdose SPID vs. Placebo (LSM [SE]) | p-value (vs. Placebo) |
| Mavatrep (50 mg single dose) | 3.72 [1.851] | 1.5 [0.53] | 0.005 |
| Naproxen (500 mg twice daily) | 3.49 [1.544] | Not directly reported, but pattern of improvement was evident | Not directly reported |
| Placebo | 4.9 [1.413] | - | - |
NRS: Numerical Rating Scale (0-10); SD: Standard Deviation; SPID: Sum of Pain Intensity Difference; LSM: Least Square Mean; SE: Standard Error.
Interpretation: In this study, a single dose of mavatrep demonstrated a statistically significant reduction in osteoarthritis pain compared to placebo, with a magnitude of effect that was comparable to a 7-day course of naproxen.[1]
Preclinical Data: Inflammatory Pain Models
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model induces a localized inflammation and a heightened sensitivity to heat.
| Drug Class | Compound | Dose | Route | % Reversal of Hyperalgesia |
| TRPV1 Antagonist | Mavatrep | 0.1-10 mg/kg | p.o. | Complete reversal |
| NSAID | Ibuprofen | 30-300 mg/kg | p.o. | Attenuated second phase nociception |
| Opioid | Morphine | 1-6 mg/kg | s.c. | Attenuated nociceptive behaviors throughout |
Formalin Test in Rats
This model involves an injection of formalin into the paw, which elicits a biphasic pain response: an acute neurogenic phase (Phase 1) and a later inflammatory phase (Phase 2).
| Drug Class | Compound | Dose | Route | Effect on Phase 1 | Effect on Phase 2 |
| TRPV1 Antagonist | Data not available for mavatrep | - | - | - | - |
| NSAID | Ibuprofen | 30-300 mg/kg | p.o. | No effect | Attenuated |
| Opioid | Morphine | 1-6 mg/kg | s.c. | Attenuated | Attenuated |
| Gabapentinoid | Gabapentin | 50-200 mg/kg | p.o. | No effect | Attenuated |
Interpretation: Preclinical data suggests that TRPV1 antagonists like mavatrep are highly effective in reversing inflammatory thermal hyperalgesia. In the formalin test, opioids demonstrate broad efficacy across both phases, while NSAIDs and gabapentinoids are primarily effective in the inflammatory second phase.
Preclinical Data: Neuropathic Pain Models
Direct comparative data for mavatrep in neuropathic pain models is limited. However, the efficacy of other TRPV1 antagonists has been evaluated.
Chronic Constriction Injury (CCI) Model in Rats
This model mimics peripheral nerve injury and is characterized by mechanical allodynia (pain from a non-painful stimulus).
| Drug Class | Compound | Dose | Route | Effect on Mechanical Allodynia |
| TRPV1 Antagonist | A-425619 | Not specified | i.p. | 36% reversal |
| Opioid | Morphine | 3 mg/kg | s.c. | Significant reduction |
| Gabapentinoid | Gabapentin | 30 mg/kg | s.c. | Significant reduction |
Interpretation: In neuropathic pain models, both opioids and gabapentinoids have demonstrated significant efficacy in reducing mechanical allodynia. The partial efficacy of the TRPV1 antagonist A-425619 suggests a potential role for TRPV1 in neuropathic pain, though it may be less pronounced than in inflammatory pain.
Experimental Protocols
Carrageenan-Induced Thermal Hyperalgesia in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the plantar surface of one hind paw.
-
Assessment of Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured at baseline and at various time points after carrageenan injection. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Drug Administration: Test compounds (e.g., mavatrep, ibuprofen, morphine) or vehicle are administered orally or via injection at specified times relative to the carrageenan injection.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the paw withdrawal latencies in drug-treated animals to those in vehicle-treated and naive animals.
Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.
Formalin Test in Mice
-
Animal Model: Male CD-1 or C57BL/6 mice are commonly used.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of one hind paw.
-
Behavioral Assessment: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for a set period (e.g., 30-60 minutes). The observation period is divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-40 minutes).
-
Drug Administration: Test compounds or vehicle are administered prior to the formalin injection.
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between drug-treated and vehicle-treated groups.
Chronic Constriction Injury (CCI) Model in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one leg is loosely ligated with chromic gut sutures at four locations.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured on the ipsilateral (injured) and contralateral (uninjured) paws at baseline and at various time points post-surgery. A decrease in the paw withdrawal threshold on the ipsilateral side indicates mechanical allodynia.
-
Drug Administration: Test compounds or vehicle are administered, and the paw withdrawal threshold is reassessed.
-
Data Analysis: The percentage reversal of allodynia is calculated based on the change in paw withdrawal threshold after drug administration.
Conclusion
The TRPV1 antagonist mavatrep represents a promising non-opioid analgesic with a distinct mechanism of action. Clinical data demonstrates its efficacy in osteoarthritis pain is comparable to the NSAID naproxen. Preclinical evidence further supports its strong analgesic effects in inflammatory pain models. While direct head-to-head preclinical comparisons with opioids and gabapentinoids are needed for a more definitive assessment, the available data suggests that TRPV1 antagonists may offer a valuable therapeutic alternative, particularly for inflammatory pain conditions. A significant challenge for the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia, though mavatrep's development continues to be explored.[2] Further research is warranted to fully elucidate the comparative efficacy and safety of mavatrep across a broader range of pain states and in direct comparison with other major analgesic classes.
References
Navigating Species-Specific Potency of TRPV1 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific differences in the potency of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists is critical for the successful translation of preclinical findings to clinical applications. This guide provides an objective comparison of several key TRPV1 antagonists, supported by experimental data and detailed methodologies, to aid in the selection of appropriate compounds and animal models for pain research.
The TRPV1 channel, a key player in nociceptive signaling, is activated by a variety of stimuli including capsaicin (B1668287), noxious heat, and protons. Its role in pain and inflammation has made it a prime target for the development of novel analgesics. However, significant variations in the amino acid sequences of the TRPV1 receptor across different species can lead to marked differences in the potency and efficacy of antagonist compounds. This guide delves into these species-specific nuances, presenting quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Comparative Potency of TRPV1 Antagonists Across Species
The in vitro potency of several well-characterized TRPV1 antagonists exhibits considerable variability across different species. This is often attributed to subtle differences in the binding pockets of the TRPV1 receptor. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected antagonists against capsaicin-, proton-, and heat-induced activation of human, rat, and guinea pig TRPV1.
| Antagonist | Activation Mode | Human TRPV1 IC50 (nM) | Rat TRPV1 IC50 (nM) | Guinea Pig TRPV1 pKi |
| Capsazepine (B1668289) | Proton (pH 5.5) | - | >10,000[1] | - |
| AMG 9810 | Capsaicin | 24.5[2] | 85.6[2] | - |
| Proton | 92.7[2] | 294[2] | - | |
| Heat | 15.8[2] | 21[2] | - | |
| AMG 517 | Capsaicin/Proton/Heat | 1-2[3] | - | - |
| A-1165901 | Capsaicin | 19.0[4] | 79.7[4] | - |
| SB-705498 | Capsaicin | pKi = 7.6[5] | pKi = 7.5[5] | pKi = 7.3[5] |
| Heat (50°C) | 6[5] | - | - | |
| BCTC | Acid | - | 6.0 | - |
| Capsaicin | - | 35 | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Key Observations:
-
Capsazepine , a first-generation TRPV1 antagonist, demonstrates a pronounced species-specific difference, being notably less effective at blocking proton-induced activation in rats compared to its activity at the human receptor.[1] It is, however, effective in guinea pig models of inflammatory and neuropathic pain.[6]
-
AMG 9810 , a potent antagonist, effectively blocks all three modes of TRPV1 activation in both human and rat, although with slightly higher potency for the human receptor.[2]
-
AMG 517 shows high potency against human TRPV1, with IC50 values in the low nanomolar range for all activation modes.[3]
-
A-1165901 exhibits greater potency at the human TRPV1 receptor compared to the rat receptor for capsaicin-induced activation.[4]
-
SB-705498 displays comparable high potency across human, rat, and guinea pig TRPV1 for capsaicin-induced activation.[5]
-
BCTC is a potent antagonist of acid- and capsaicin-induced activation of the rat TRPV1 receptor.
Experimental Methodologies
The data presented in this guide are derived from established in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
In Vitro Potency Assessment
1. Calcium Imaging Assay (Fluorometric Imaging Plate Reader - FLIPR)
This high-throughput assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells heterologously expressing the TRPV1 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the desired species-specific TRPV1 gene.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test antagonist is pre-incubated with the cells.
-
Agonist Stimulation: A known TRPV1 agonist (e.g., capsaicin, acidic solution, or heat) is added to stimulate the channel.
-
Data Acquisition: The fluorescence intensity is measured over time using a FLIPR instrument. A decrease in the agonist-induced fluorescence signal in the presence of the antagonist indicates inhibitory activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
2. Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on TRPV1 channel currents.
-
Cell Preparation: Cells expressing the TRPV1 receptor are cultured on coverslips.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A TRPV1 agonist is applied to the cell to elicit an inward current.
-
Antagonist Application: The antagonist is co-applied with the agonist to determine its effect on the current.
-
Data Analysis: The reduction in the current amplitude in the presence of the antagonist is used to determine its potency (IC50).
In Vivo Efficacy Assessment
Capsaicin-Induced Nocifensive Behavior Model (Rat)
This model assesses the ability of a TRPV1 antagonist to block the acute pain response induced by capsaicin.
-
Acclimation: Rats are placed in observation chambers to acclimate.
-
Antagonist Administration: The test antagonist is administered via the desired route (e.g., oral, intraperitoneal).
-
Capsaicin Challenge: A dilute solution of capsaicin is injected into the hind paw.
-
Behavioral Observation: The number of flinching or licking behaviors of the injected paw is recorded for a set period.
-
Data Analysis: A reduction in the number of nocifensive behaviors in the antagonist-treated group compared to the vehicle-treated group indicates analgesic efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental procedures can enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Simplified TRPV1 signaling pathway.
Caption: In vitro potency assay workflow.
Conclusion
The choice of a TRPV1 antagonist and the animal model for preclinical studies must be carefully considered, given the significant species-specific differences in potency. A compound that shows high potency in a human cell-based assay may not be as effective in a rodent model, and vice versa. This guide highlights the importance of characterizing antagonist activity across multiple species and utilizing a variety of in vitro and in vivo models to build a comprehensive pharmacological profile. By presenting comparative data and detailed methodologies, we aim to facilitate more informed decisions in the development of the next generation of TRPV1-targeted analgesics.
References
- 1. Identification of species-specific determinants of the action of the antagonist capsazepine and the agonist PPAHV on TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Reproducibility of "TRPV1 antagonist 5" effects across different labs
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[1][2][3] Its role in pain perception has made it a key target for the development of novel analgesics.[2][4] Consequently, numerous pharmaceutical companies have developed small molecule TRPV1 antagonists. However, the translation of preclinical efficacy to clinical success has been challenging, with issues of reproducibility and species-specific effects often emerging.[5][6] This guide provides a comparative analysis of the effects of several well-studied TRPV1 antagonists across different laboratories and experimental conditions to shed light on the reproducibility of their pharmacological effects.
TRPV1 Signaling Pathway
The activation of the TRPV1 channel, a non-selective cation channel, leads to an influx of calcium and sodium ions.[1][2] This influx causes membrane depolarization and the initiation of a neuronal action potential, transmitting a pain signal.[1] Several inflammatory mediators can sensitize the TRPV1 channel, lowering its activation threshold.[1][7] TRPV1 antagonists can block this channel activation through competitive or non-competitive mechanisms.[1][2]
Caption: TRPV1 channel activation by various stimuli and its inhibition by antagonists.
Comparative Efficacy of TRPV1 Antagonists
The potency and efficacy of TRPV1 antagonists can vary significantly depending on the specific compound, the mode of TRPV1 activation (e.g., capsaicin, heat, or proton-activated), and the species being tested.[3][5][8] This variability highlights the importance of standardized assays for reproducible results. Below are tables summarizing the in vitro and in vivo effects of several well-characterized TRPV1 antagonists from different studies.
In Vitro Potency (IC50) Comparison
| Compound | Species | Assay Type | Activator | IC50 (nM) | Reference Lab/Study |
| Capsazepine | Rat | Ca2+ influx | Capsaicin | 6.0 ± 2.9 | Gavva et al. (2005)[8] |
| Capsazepine | Guinea Pig | Ca2+ influx | Capsaicin | <1000 | Savidge et al. (2002)[8] |
| SB-366791 | Rat | Ca2+ influx | Capsaicin | 651.9 | Pinter et al. (2005)[9] |
| A-425619 | Rat | Ca2+ influx | Capsaicin | 6 | Honore et al. (2005)[10] |
| AMG 9810 | Rat | Ca2+ influx | Capsaicin | 25 | Gavva et al. (2005)[10] |
| BCTC | Rat | Ca2+ influx | Capsaicin | 4 | Pomonis et al. (2003)[10] |
| JNJ-39439335 | Human | - | - | 0.45 | Manitpisitkul et al.[11] |
In Vivo Efficacy Comparison in Pain Models
| Compound | Animal Model | Pain Type | Endpoint | Efficacy | Reference Lab/Study |
| A-425619 | Rat (CFA) | Inflammatory | Thermal Hyperalgesia | Effective | Honore et al. (2005)[10] |
| AMG 9810 | Rat (CFA) | Inflammatory | Thermal Hyperalgesia | Effective | Gavva et al. (2005)[10] |
| BCTC | Rat (PSNL) | Neuropathic | Tactile Allodynia | ~50% reversal | Pomonis et al. (2003)[6] |
| Capsazepine | Guinea Pig (PSNL) | Neuropathic | Mechanical Hyperalgesia | 80% reversal | Walker et al.[6] |
| Capsazepine | Rat | Inflammatory/Neuropathic | - | Ineffective | Various studies[3][6] |
| A-889425 | Rat (MIA) | Osteoarthritis | Spontaneous & Evoked Firing | Attenuated | Kelly et al.[6] |
| JNJ-39439335 | Rat (Carrageenan) | Inflammatory | Thermal Hyperalgesia | Significantly attenuated | Manitpisitkul et al.[11] |
CFA: Complete Freund's Adjuvant; PSNL: Partial Sciatic Nerve Ligation; MIA: Monoiodoacetate
Experimental Protocols
Reproducibility is critically dependent on detailed and standardized experimental protocols. Below are representative methodologies for key assays used to evaluate TRPV1 antagonists.
In Vitro Calcium Influx Assay (FLIPR)
This assay is commonly used to screen for and characterize TRPV1 antagonists.[12]
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. The test antagonist at various concentrations is added to the wells and incubated for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A TRPV1 agonist (e.g., capsaicin) is added to the wells to stimulate the channel. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
In Vivo Rodent Model of Inflammatory Pain (CFA-induced Thermal Hyperalgesia)
This model is frequently used to assess the analgesic efficacy of TRPV1 antagonists.[10]
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling for several days.
-
Baseline Measurement: Baseline thermal sensitivity is assessed using a radiant heat source focused on the plantar surface of the hind paw (Hargreaves test). The latency to paw withdrawal is recorded.[10]
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw is performed to induce a localized inflammation.
-
Development of Hyperalgesia: Thermal hyperalgesia (a decreased paw withdrawal latency) typically develops within 24 hours in the inflamed paw.
-
Drug Administration: The TRPV1 antagonist or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration.
-
Data Analysis: The degree of reversal of thermal hyperalgesia is calculated by comparing the post-treatment withdrawal latencies to the baseline and vehicle-treated control values.
Experimental Workflow for Antagonist Evaluation
The process of evaluating a potential TRPV1 antagonist typically follows a multi-step workflow, from initial screening to in vivo efficacy testing.
Caption: A typical workflow for the preclinical evaluation of TRPV1 antagonists.
Conclusion
The reproducibility of the effects of TRPV1 antagonists is a multifaceted issue influenced by the specific chemical entity, the experimental model, and the methodologies employed. While some antagonists, like capsazepine, exhibit significant species-dependent effects, others, such as A-425619 and BCTC, have shown more consistent efficacy across different preclinical models of pain.[6][10] A notable side effect for many TRPV1 antagonists is hyperthermia, an on-target effect that has hindered clinical development.[5][13] The development of antagonists that can differentiate between the various modes of TRPV1 activation may offer a path to improved therapeutics with better side-effect profiles.[4] For researchers, adherence to detailed and standardized protocols is paramount to ensure the generation of robust and reproducible data in the evaluation of novel TRPV1 antagonists.
References
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of TRPV1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a critical player in pain perception, inflammation, and temperature regulation. Its role as a polymodal nociceptor, activated by stimuli such as heat, protons (low pH), and vanilloid compounds like capsaicin, has made it a prime target for the development of novel analgesic drugs. This guide provides a comparative analysis of the on-target effects of three well-characterized TRPV1 antagonists: Capsazepine, BCTC, and AMG-9810, in lieu of the non-specific "TRPV1 antagonist 5". We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of TRPV1 Antagonists
The primary on-target effect of a TRPV1 antagonist is the inhibition of channel activation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the compound against various modes of TRPV1 activation. A lower IC50 value indicates a higher potency. The following tables summarize the comparative efficacy of Capsazepine, BCTC, and AMG-9810.
Table 1: In Vitro Potency (IC50) of TRPV1 Antagonists Against Capsaicin-Induced Activation
| Antagonist | Species | IC50 (nM) | Reference |
| Capsazepine | Human | ~562 | [1] |
| Rat | - | ||
| BCTC | Human | - | |
| Rat | 35 | [2] | |
| AMG-9810 | Human | 24.5 | [3][4] |
| Rat | 85.6 | [3][4] |
Table 2: In Vitro Potency (IC50) of TRPV1 Antagonists Against Heat-Induced Activation
| Antagonist | Species | IC50 (nM) | Reference |
| Capsazepine | Human | - | |
| Rat | - | ||
| BCTC | Human | - | |
| Rat | - | ||
| AMG-9810 | Human | 15.8 | [3][4] |
| Rat | 21 | [3][4] |
Table 3: In Vitro Potency (IC50) of TRPV1 Antagonists Against Proton (Acid)-Induced Activation
| Antagonist | Species | IC50 (nM) | Reference |
| Capsazepine | Human | - | |
| Rat | Ineffective | [5] | |
| BCTC | Human | - | |
| Rat | 6.0 | [2] | |
| AMG-9810 | Human | 92.7 | [3][4] |
| Rat | 294 | [3][4] |
On-Target Side Effect: Hyperthermia
A well-documented on-target effect of many TRPV1 antagonists is an alteration in core body temperature, most commonly hyperthermia.[6] This is believed to result from the blockade of tonically active TRPV1 channels in sensory neurons that contribute to thermoregulation. The hyperthermic effect of TRPV1 antagonists is particularly linked to their potency in blocking the proton-mediated activation of the channel.[7][8]
Table 4: Comparative Hyperthermic Effects of TRPV1 Antagonists
| Antagonist | Observed Effect in Rodents | Notes | Reference |
| Capsazepine | No significant thermal effect in rats, but can cause hyperthermia in guinea pigs. | The difference is attributed to species-specific variations in TRPV1 pharmacology. | [6] |
| BCTC | Induces hyperthermia. | Belongs to the piperazine (B1678402) chemotype, which has been associated with on-target hyperthermia. | [6] |
| AMG-9810 | Induces hyperthermia. | A cinnamide derivative that demonstrates a dose-dependent hyperthermic response. | [6] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of TRPV1 antagonists relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro Validation: Calcium Influx Assay
This assay is a fundamental method for quantifying the ability of a compound to inhibit TRPV1 activation by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 value of a test antagonist against agonist-induced calcium influx in cells expressing TRPV1.
Materials:
-
HEK293 or CHO cells stably expressing recombinant human or rat TRPV1.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[9][10][11]
-
Pluronic F-127 (to aid dye loading).
-
TRPV1 agonist (e.g., Capsaicin).
-
Test antagonists (Capsazepine, BCTC, AMG-9810).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the microplates at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the test antagonists in the assay buffer.
-
Add the antagonist solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the TRPV1 agonist solution at a concentration known to elicit a robust response (e.g., EC80).
-
Place the microplate into the fluorescence reader and begin recording the baseline fluorescence.
-
Inject the agonist into the wells and continue recording the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition reflects the influx of calcium and thus TRPV1 activation.
-
Calculate the percentage inhibition for each antagonist concentration relative to the control (agonist alone).
-
Plot the percentage inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
In Vitro/Ex Vivo Validation: Calcitonin Gene-Related Peptide (CGRP) Release Assay
Activation of TRPV1 on sensory nerve terminals triggers the release of neuropeptides, such as CGRP, which are key mediators of neurogenic inflammation and pain. This assay measures the ability of an antagonist to block this release.
Objective: To quantify the inhibitory effect of a test antagonist on agonist-induced CGRP release from primary sensory neurons or isolated tissues.
Materials:
-
Dorsal root ganglia (DRG) neurons cultured from rodents or isolated tissues (e.g., spinal cord slices).[12]
-
Physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
TRPV1 agonist (e.g., Capsaicin).
-
Test antagonists (Capsazepine, BCTC, AMG-9810).
-
CGRP Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Procedure:
-
Tissue/Cell Preparation:
-
Culture DRG neurons on multi-well plates.
-
Alternatively, use freshly dissected tissue preparations maintained in oxygenated physiological buffer.
-
-
Basal Release: Incubate the cells/tissue in the buffer for a defined period to establish the baseline CGRP release.
-
Antagonist Pre-incubation: Replace the buffer with solutions containing various concentrations of the test antagonist and incubate for a specific duration.
-
Agonist Stimulation: Add the TRPV1 agonist to the wells/chambers to stimulate CGRP release.
-
Sample Collection: Collect the supernatant (buffer) at timed intervals.
-
Quantification: Measure the concentration of CGRP in the collected samples using a CGRP ELISA kit according to the manufacturer's instructions.[12]
-
Data Analysis:
-
Calculate the amount of CGRP released in the presence of the antagonist.
-
Determine the percentage inhibition of agonist-induced CGRP release for each antagonist concentration.
-
Calculate the IC50 value by plotting the percentage inhibition against the antagonist concentration.
-
Visualizing the Molecular Landscape
To better understand the mechanisms of TRPV1 activation and inhibition, as well as the experimental procedures used for their validation, the following diagrams are provided.
Caption: TRPV1 signaling pathway showing activation by various stimuli and inhibition by antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Side Effect Profiles of TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists as potential analgesics has been met with significant challenges, primarily due to on-target side effects. This guide provides a comparative analysis of the side effect profiles of several TRPV1 antagonists, focusing on the two most prominent adverse events: hyperthermia and impaired noxious heat sensation. The information is compiled from preclinical and clinical trial data to offer an objective overview for research and development professionals.
Data Presentation: Side Effect Profiles of Selected TRPV1 Antagonists
The following table summarizes the key side effect findings for several TRPV1 antagonists that have undergone clinical investigation. Direct comparison is challenging due to variations in clinical trial designs, dosages, and patient populations. However, this summary provides a valuable overview of the general trends observed.
| Antagonist Name | Chemical Class (if known) | Key Hyperthermia Findings | Key Impaired Noxious Heat Sensation Findings | Other Notable Side Effects |
| AMG 517 | Pyrimidine derivative | Marked, reversible, and plasma concentration-dependent hyperthermia. In some individuals, body temperature surpassed 40°C.[1][2] | Data not extensively reported in the provided search results. | Not detailed. |
| AZD1386 | Benzimidazole derivative | The highest individual body temperature recorded was 38.1°C in two patients.[3] | Data not extensively reported in the provided search results. | Chills were reported in two patients.[3] |
| JNJ-39439335 (Mavatrep) | Benzimidazole derivative | Increases in body temperature were the most common adverse events, predominantly mild to moderate in severity.[4][5] | Clear, consistent, dose-related increases in heat pain detection threshold and tolerance.[4] Some participants tolerated the maximum allowed temperature of 52°C.[4] | Feeling hot (79%), thermohypoesthesia (71%), paresthesia (58%), feeling cold (50%), and minor thermal burns (50% in one study part).[6] |
| ABT-102 | - | Elevated body temperature.[7][8] | Data not extensively reported in the provided search results. | Not detailed. |
| NEO6860 | Mode-selective antagonist | No clinically significant increase in body temperature was noted.[8][9] | No significant impact on heat pain threshold or tolerance was observed.[10][11][12][13] | Feeling hot, headache, paresthesia, nausea, and dizziness were the most frequently reported events.[9] |
Experimental Protocols
The assessment of hyperthermia and impaired noxious heat sensation in clinical trials of TRPV1 antagonists involves standardized and rigorous methodologies.
Assessment of Hyperthermia
The primary objective is to continuously monitor core body temperature to detect any drug-induced elevation.
-
Methodology:
-
Baseline Measurement: Core body temperature is measured at baseline before drug administration. This is typically done using a validated clinical thermometer, such as an oral, tympanic, or temporal artery thermometer.
-
Continuous Monitoring: Following drug administration, body temperature is monitored at regular intervals (e.g., every 15-30 minutes for the first few hours, then hourly) for a specified duration of the study.
-
Equipment: Calibrated electronic thermometers are used to ensure accuracy and consistency. In some studies, continuous monitoring may be achieved using indwelling probes (e.g., rectal or esophageal) in controlled clinical settings.
-
Data Analysis: The change from baseline temperature is calculated at each time point. Statistical analyses are performed to compare the temperature changes in the antagonist-treated group versus a placebo control group. The incidence and severity of hyperthermia (defined as a core body temperature exceeding a certain threshold, e.g., 38°C) are reported.
-
Assessment of Impaired Noxious Heat Sensation
Quantitative Sensory Testing (QST) is the standard method used to objectively measure changes in thermal sensation and pain thresholds.
-
Methodology:
-
Equipment: A calibrated thermal sensory analyzer with a thermode is used. The thermode is a small, temperature-controlled metal plate that is applied to the skin.
-
Procedure for Heat Pain Threshold (HPT):
-
The thermode is placed on a specific skin area (e.g., the forearm or thigh).
-
The temperature of the thermode is gradually increased from a neutral baseline (typically 32°C) at a controlled rate (e.g., 1°C/second).
-
The participant is instructed to press a button the moment the sensation of heat becomes painful. This temperature is recorded as the Heat Pain Threshold.
-
To prevent tissue damage, a cut-off temperature is pre-set (e.g., 52°C).
-
-
Procedure for Heat Pain Tolerance:
-
Similar to the HPT procedure, the temperature is increased.
-
The participant is instructed to press the button when the pain becomes unbearable and they wish to stop the stimulus. This temperature is recorded as the Heat Pain Tolerance.
-
-
Data Analysis: The HPT and tolerance levels are measured at baseline and at various time points after drug administration. The change from baseline is calculated and compared between the antagonist and placebo groups. A significant increase in HPT or tolerance indicates impaired noxious heat sensation. The protocol often includes testing on both naïve and UVB-sensitized skin to assess the drug's effect on both normal and hypersensitized tissue.[4]
-
Mandatory Visualization
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the downstream signaling cascade that leads to the sensation of pain and contributes to thermoregulation.
Caption: TRPV1 channel activation and downstream signaling.
Experimental Workflow for Assessing Side Effects
The following diagram outlines the typical workflow in a clinical trial to assess the primary side effects of TRPV1 antagonists.
Caption: Clinical trial workflow for TRPV1 antagonist side effect assessment.
References
- 1. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. TRPV1 antagonistic analgesic effect: a randomized study of AZD1386 in pain after third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multiple-dose double-blind randomized study to evaluate the safety, pharmacokinetics, pharmacodynamics and analgesic efficacy of the TRPV1 antagonist JNJ-39439335 (mavatrep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics Study in Healthy Subjects of Oral NEO6860, a Modality Selective Transient Receptor Potential Vanilloid Subtype 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. cris.haifa.ac.il [cris.haifa.ac.il]
- 13. researchgate.net [researchgate.net]
Benchmarking TRPV1 Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical and clinical data of prominent TRPV1 antagonists. The focus is on candidates that have entered clinical trials, with a preliminary mention of the emerging research compound, "TRPV1 antagonist 5".
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain and temperature sensation. Its activation by stimuli such as capsaicin, heat, and protons makes it a compelling target for the development of novel analgesics. While numerous TRPV1 antagonists have been developed, their clinical progression has been hampered by on-target side effects, most notably hyperthermia. This guide aims to provide a clear, data-driven comparison of key TRPV1 antagonists to aid in ongoing research and development efforts.
A Note on "this compound"
"this compound" (also referred to as compound 1) has been identified as a potent TRPV1 antagonist with a recently developed scalable synthesis, paving the way for further non-clinical and clinical investigation.[1][2] However, at the time of this publication, specific preclinical data on its in vitro potency and in vivo efficacy are not publicly available. As such, a direct quantitative comparison with clinical trial candidates is not yet possible.
Comparative Analysis of Clinical Trial Candidates
This section provides a comparative overview of three well-characterized TRPV1 antagonists that have entered clinical trials: AMG 517, SB-705498, and ABT-102. The data presented below is collated from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
In Vitro Potency
The in vitro potency of TRPV1 antagonists is typically assessed by their ability to inhibit the activation of the TRPV1 channel by various stimuli, such as capsaicin, low pH (protons), and heat. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | Capsaicin-induced Activation IC50 (nM) | Proton-induced Activation IC50 (nM) | Heat-induced Activation IC50 (nM) | Species | Reference(s) |
| AMG 517 | 0.5 - 1 | 0.5 - 0.62 | 1 - 2 | Human, Rat | [1][3][4] |
| SB-705498 | 3 | 0.1 | 6 | Human | [5][6] |
| ABT-102 | 1 - 16 | 1 - 16 | 1 - 16 | Human | [7] |
Preclinical In Vivo Efficacy
The analgesic efficacy of TRPV1 antagonists is evaluated in various animal models of pain, including inflammatory and neuropathic pain models. Key endpoints often include the reversal of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus).
| Compound | Animal Model | Efficacy Endpoint | Effective Dose | Reference(s) |
| AMG 517 | Rat (CFA-induced thermal hyperalgesia) | Reversal of thermal hyperalgesia | MED = 0.83 mg/kg, p.o. | [1][2] |
| Rat (Capsaicin-induced flinching) | Reduction in flinching behavior | ED50 = 0.33 mg/kg, p.o. | [1][2] | |
| SB-705498 | Guinea Pig (FCA model) | 80% reversal of allodynia | 10 mg/kg, p.o. | [5][8] |
| Rat (RTX-induced thermal hyperalgesia) | Inhibition of hyperalgesia | MED = 1 mg/kg, p.o. | [9] | |
| ABT-102 | Rodent (Inflammatory, post-operative, osteoarthritic, bone cancer pain) | Decrease in spontaneous and evoked pain behaviors | Not specified | [10] |
Hyperthermic Profile
A significant challenge in the clinical development of TRPV1 antagonists is the induction of hyperthermia. The table below summarizes the observed effects on body temperature.
| Compound | Preclinical Species | Maximum Temperature Increase | Human Clinical Observation | Reference(s) |
| AMG 517 | Rats, Dogs, Monkeys | 1.6°C (at 3 mg/kg in rats) | Marked hyperthermia, surpassing 40°C in some individuals | [2][11][12][13] |
| SB-705498 | - | Not widely reported to cause significant hyperthermia | Generally well-tolerated with no significant hyperthermia at tested doses | [14] |
| ABT-102 | Rats | Mild hyperthermia, which tolerates with repeated dosing | Modest, transient increase in body temperature (0.6 to 0.8°C), which attenuates with repeated dosing | [7][10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for screening TRPV1 antagonists.
Caption: TRPV1 Signaling Pathway.
Caption: Preclinical Workflow for TRPV1 Antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of TRPV1 antagonists.
In Vitro Calcium Flux Assay (FLIPR)
This high-throughput assay measures the ability of a compound to inhibit TRPV1-mediated calcium influx in cells engineered to express the receptor.
-
Cell Culture and Plating: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human TRPV1 are cultured and seeded into 384-well black-walled, clear-bottom microplates.[6][15]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a buffer solution, often containing probenecid (B1678239) to prevent dye leakage. The plate is incubated to allow for dye uptake and de-esterification.[6][8][16]
-
Compound Addition: The test compound (antagonist) at various concentrations is added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation and Signal Detection: A known TRPV1 agonist (e.g., capsaicin) is added to the wells to stimulate the channel. The resulting change in fluorescence, which corresponds to the influx of calcium, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the response seen with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Hargreaves Test (Thermal Hyperalgesia)
This behavioral test assesses the sensitivity of rodents to a thermal stimulus, typically heat.
-
Animal Acclimation: Rats or mice are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate for a specified period.[12][15][17]
-
Baseline Measurement: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.[12][15][17]
-
Induction of Hyperalgesia: An inflammatory agent, such as Complete Freund's Adjuvant (CFA), is injected into the plantar surface of one hind paw to induce thermal hyperalgesia.[7][18]
-
Compound Administration: The test TRPV1 antagonist is administered (e.g., orally or intraperitoneally) at various doses.
-
Post-treatment Measurement: At specific time points after drug administration, the paw withdrawal latency is measured again.
-
Data Analysis: The reversal of thermal hyperalgesia is calculated as the increase in paw withdrawal latency compared to vehicle-treated, hyperalgesic animals.
In Vivo von Frey Test (Mechanical Allodynia)
This test measures the sensitivity of rodents to a mechanical stimulus.
-
Animal Acclimation: Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimate.
-
Baseline Measurement: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Induction of Allodynia: Mechanical allodynia is induced, for example, by the injection of CFA or through a nerve injury model.
-
Compound Administration: The test TRPV1 antagonist is administered.
-
Post-treatment Measurement: The 50% paw withdrawal threshold is reassessed at various time points after drug administration.
-
Data Analysis: The reversal of mechanical allodynia is determined by the increase in the paw withdrawal threshold compared to vehicle-treated, allodynic animals.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamopen.com [benthamopen.com]
- 11. apexbt.com [apexbt.com]
- 12. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. chondrex.com [chondrex.com]
A Comparative Guide to TRPV1 Antagonists: Mechanism of Action and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transient receptor potential vanilloid 1 (TRPV1) antagonist, JNJ-39439335 (mavatrep), with other notable TRPV1 antagonists, SB-705498 and capsazepine. The focus is on the confirmation of their mechanism of action through key in vitro and in vivo studies.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It acts as a polymodal sensor for various noxious stimuli, including heat (>42°C), acidic conditions (pH < 6), and pungent compounds like capsaicin.[2][3] Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering depolarization of the neuron and the transmission of pain signals.[2][3] Consequently, TRPV1 has become a significant therapeutic target for the development of novel analgesics.
TRPV1 antagonists function by binding to the receptor and inhibiting its activation, thereby blocking the downstream signaling cascade that leads to pain perception.[1][2] This guide will delve into the experimental evidence confirming this mechanism for three key antagonists: JNJ-39439335 (a representative advanced antagonist, hereafter referred to as "TRPV1 Antagonist 5"), SB-705498, and the first-generation antagonist, capsazepine.
Comparative Data on Mechanism of Action
The following tables summarize the quantitative data from key studies that confirm the mechanism of action of these TRPV1 antagonists.
In Vitro Efficacy and Potency
| Compound | Assay Type | Cell Line | Agonist | Measured Parameter | IC50 / Ki | Citation(s) |
| JNJ-39439335 (mavatrep) | Calcium Influx Assay | HEK293-hTRPV1 | Capsaicin | Intracellular Ca2+ | IC50 = 4.6 nM | [4] |
| Radioligand Binding | - | - | Binding Affinity | Ki = 6.5 nM (for hTRPV1) | [4] | |
| SB-705498 | Calcium Influx Assay (FLIPR) | HEK293-hTRPV1 | Capsaicin | Intracellular Ca2+ | pKi = 7.6 | [5] |
| Electrophysiology | HEK293-hTRPV1 | Capsaicin | Whole-cell current | IC50 = 3 nM | [5][6] | |
| Electrophysiology | HEK293-hTRPV1 | Acid (pH 5.3) | Whole-cell current | IC50 = 0.1 nM | [6] | |
| Electrophysiology | HEK293-hTRPV1 | Heat (50°C) | Whole-cell current | IC50 = 6 nM | [5][6] | |
| Capsazepine | Electrophysiology | Rat DRG neurons | Capsaicin (500 nM) | Whole-cell current | Reversible reduction at 10 µM | [1] |
| Radioligand Binding | - | [3H]Resiniferatoxin | Displacement | - | [7] |
In Vivo Efficacy in Pain Models
| Compound | Animal Model | Pain Model | Measured Parameter | Efficacy | Citation(s) |
| JNJ-39439335 (mavatrep) | Rat | Carrageenan-induced thermal hyperalgesia | Paw withdrawal latency | ED50 = 0.18 mg/kg | [4] |
| Rat | Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Paw withdrawal latency | ED50 = 1.8 mg/kg | [4] | |
| SB-705498 | Rat | Capsaicin-induced secondary hyperalgesia | Reversal of allodynia | Good reversal at 10 and 30 mg/kg | [5] |
| Guinea Pig | FCA model | Reversal of allodynia | 80% reversal at 10 mg/kg | [5] | |
| Capsazepine | Guinea Pig | Inflammatory and neuropathic pain models | Reversal of mechanical hypersensitivity | Effective | [8] |
| Rat | Inflammatory and neuropathic pain models | Reversal of mechanical hypersensitivity | Ineffective | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows used to confirm the mechanism of action of TRPV1 antagonists.
Figure 1: Simplified signaling pathway of TRPV1 activation and antagonism.
References
- 1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimenter- and Infrared Thermography–Derived Measures of Capsaicin-Induced Neurogenic Flare Among Non-Hispanic White and Black Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. bms.kr [bms.kr]
A Comparative Guide to TRPV1 Antagonists: Independent Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. The pursuit of effective TRPV1 antagonists has led to the investigation of numerous compounds, each with a unique profile of efficacy and on-target side effects. This guide provides an objective comparison of several well-documented TRPV1 antagonists, serving as a proxy for a generalized "TRPV1 antagonist 5," supported by data from independent validation studies.
Performance Comparison of TRPV1 Antagonists
The development of TRPV1 antagonists has been marked by the challenge of separating analgesic effects from hyperthermia, a common on-target side effect.[1] The first generation of antagonists, often referred to as "classical antagonists," block the channel's activation by heat, protons (low pH), and vanilloids like capsaicin (B1668287) with similar potency.[2] While effective in preclinical pain models, many of these compounds failed in clinical trials due to hyperthermia.[1][3] This has led to the development of "modality-specific" antagonists that aim to retain analgesic properties without affecting core body temperature.[4][5]
Below is a summary of quantitative data from preclinical studies on several key TRPV1 antagonists.
| Compound | Class | In Vitro Potency (IC50/Ki) | Preclinical Model | Efficacy | Side Effects |
| Capsazepine | Competitive Antagonist | ~0.4 µM (rat DRG neurons) | CFA-induced thermal hyperalgesia (guinea pig) | Reverses hyperalgesia | Ineffective in some rodent models[6] |
| SB-705498 | Urea Derivative | Capsaicin: 4.2 nM (human TRPV1) | UVB-induced flare and hyperalgesia (human) | Significantly reduced flare and hyperalgesia[4] | --- |
| A-425619 | Urea Derivative | --- | Inflammatory and tissue injury pain (rat)[7] | Reduced pain behaviors | --- |
| AMG-9810 | Competitive Antagonist | High antagonist potency | --- | Good oral bioavailability and promising pharmacokinetic profile in rats[7] | Induced hyperthermia[8] |
| BCTC | Competitive Antagonist | --- | PSNL-induced tactile hypersensitivity (rat) | Partially attenuated hypersensitivity (~50%)[6] | Non-selective, with activity at other targets[6] |
| AMG-8562 | Modality-Specific | Partial blocker of pH activation at human TRPV1 | --- | Aimed to separate analgesia from hyperthermia[4] | --- |
| JYL1421 | Modality-Specific | Potent inhibitor of capsaicin activation | Energy metabolism (mice) | Did not alter energy metabolism alone[8][9] | --- |
| CX-3 | Flavonoid Derivative | Equivalent to BCTC in vitro | Formalin-induced inflammatory pain | Better analgesic activity than BCTC in vivo[10] | No hyperthermia risk reported[10] |
Key Experimental Methodologies
The validation of TRPV1 antagonists relies on a variety of in vitro and in vivo experimental models.
In Vitro Assays
-
Calcium Imaging: This is a common method to assess the antagonist activity of a compound. Cells expressing TRPV1 (e.g., HEK293 cells) are loaded with a calcium-sensitive dye (e.g., Fura-2). The antagonist is pre-incubated with the cells before the addition of a TRPV1 agonist (e.g., capsaicin, low pH, or heat). A reduction in the agonist-induced calcium influx indicates antagonist activity.
-
Electrophysiology (Patch Clamp): This technique directly measures the ion flow through the TRPV1 channel. Whole-cell patch-clamp recordings are performed on TRPV1-expressing cells. The antagonist's ability to block the currents evoked by agonists is quantified.
In Vivo Models of Pain
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of a rodent, inducing a localized inflammation and hypersensitivity to thermal and mechanical stimuli. The efficacy of a TRPV1 antagonist is assessed by its ability to reverse this hyperalgesia.[11]
-
Thermal Hyperalgesia: Measured using methods like the Hargreaves test (radiant heat) or hot plate test. An increase in the latency to withdraw the paw indicates an analgesic effect.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness. A higher threshold to elicit a withdrawal response indicates analgesia.
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) and Sciatic Nerve Ligation (SNL): These models involve surgical ligation of the sciatic nerve, leading to chronic pain states, including mechanical allodynia and thermal hyperalgesia. The ability of an antagonist to alleviate these symptoms is measured.[11]
-
-
Capsaicin-Induced Pain Models:
-
Eye Wiping Test: A dilute solution of capsaicin is applied to the eye of a rodent, and the number of wiping motions is counted. A reduction in wiping behavior indicates antagonist activity.[11]
-
Visualizing Pathways and Workflows
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 channel by various stimuli and its downstream signaling cascade leading to the sensation of pain.
Caption: TRPV1 activation by various stimuli leads to cation influx, neuronal depolarization, and pain sensation.
General Experimental Workflow for Antagonist Validation
This diagram outlines a typical workflow for the preclinical validation of a novel TRPV1 antagonist.
Caption: A streamlined workflow for the preclinical evaluation of TRPV1 antagonists.
References
- 1. benthamopen.com [benthamopen.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 8. Differences in the effects of TRPV1 antagonists on energy metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Preclinical Efficacy for TRPV1 Antagonists in Pain Models
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has been a focal point for the development of novel analgesics. Antagonism of this channel has shown considerable promise in preclinical models of inflammatory and neuropathic pain. This guide provides a comparative meta-analysis of the preclinical efficacy of various TRPV1 antagonists, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and selection of compounds for further investigation.
Quantitative Efficacy of TRPV1 Antagonists: A Comparative Summary
The preclinical efficacy of TRPV1 antagonists varies depending on the compound, the pain model, and the specific endpoint measured. While a comprehensive meta-analysis with directly comparable data across all known antagonists is challenging due to variations in experimental design, the following table summarizes quantitative data from various studies to provide a comparative overview.
| TRPV1 Antagonist | Preclinical Pain Model | Species | Dose | Route of Administration | Efficacy (% Reversal or Inhibition) | Reference |
| Capsazepine | Partial Sciatic Nerve Ligation (PSNL) | Guinea Pig | - | - | 80% reversal of mechanical hypersensitivity | [1] |
| BCTC | Partial Sciatic Nerve Ligation (PSNL) | Rat | - | Intrathecal | ~50% attenuation of tactile hypersensitivity | [1] |
| ABT-102 | Mono-iodoacetate (MIA) Osteoarthritis | Rat | Low, non-effective initial dose | Oral (daily for 12 days) | 62% improvement in hind limb grip strength | [1] |
| High, partially-effective initial dose | Oral (daily for 12 days) | 98% improvement in hind limb grip strength | [1] | |||
| Bone Cancer | Mouse | - | Oral (single dose) | 18-19% reversal of ongoing pain-related behaviors | [1] | |
| - | Oral (daily for 12 days) | ~43-45% reversal of ongoing pain-related behaviors | [1] | |||
| JNJ-17203212 | Bone Cancer | Mouse | - | Oral (daily) | ~50% attenuation of spontaneous and palpitation-induced flinching | [1] |
| A-1106625 | Knee Joint Pain | Rat | - | - | Efficacious | [2] |
| Bone Cancer | Mouse | - | - | Not effective | [2] | |
| A-1165442 | Knee Joint Pain | Rat | - | - | Efficacious | [2] |
| Compound 50 (Dual TRPA1/TRPV1 Antagonist) | Formalin Test (Phase 1) | - | ED50: 85.9 mg/kg | - | - | [3] |
| Formalin Test (Phase 2) | - | ED50: 21.6 mg/kg | - | 100% inhibition at 100 mg/kg | [3] |
Key Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Methodology:
-
Animals: Adult male Sprague-Dawley rats (180-200 g) are typically used.
-
Acclimatization: Animals are habituated to the testing environment for at least 30 minutes before any procedures.
-
Induction of Inflammation: A volume of 100 µl of Complete Freund's Adjuvant (CFA; 1 mg/ml) is injected into the plantar surface of the right hind paw under brief isoflurane (B1672236) anesthesia. Control animals receive a needle insertion without injection.
-
Assessment of Hypersensitivity:
-
Thermal Hyperalgesia (Paw Withdrawal Latency): A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is measured. A shorter latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the paw. The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response. A lower threshold in the CFA-injected paw indicates mechanical allodynia.
-
-
Drug Administration: The test compound (TRPV1 antagonist) or vehicle is administered at a specified time point after CFA injection, and behavioral assessments are performed at various time points post-dosing.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common method to induce peripheral nerve injury, leading to behaviors that mimic human neuropathic pain.
Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Surgical Procedure:
-
The rat is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures (e.g., 4-0 chromic gut) are tied around the sciatic nerve with a spacing of about 1 mm between each ligature. The ligatures are tightened until they just elicit a brief twitch in the corresponding muscles.
-
The muscle and skin are then closed in layers. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Assessment of Neuropathic Pain Behaviors:
-
Mechanical Allodynia (von Frey Test): As described in the CFA model, the paw withdrawal threshold to mechanical stimuli is measured. A significant decrease in the withdrawal threshold on the ipsilateral (injured) side compared to the contralateral side or sham-operated animals is indicative of mechanical allodynia.
-
Thermal Hyperalgesia (Plantar Test): The latency to paw withdrawal from a radiant heat source is measured. A decreased withdrawal latency on the ipsilateral side indicates thermal hyperalgesia.
-
-
Drug Administration: The TRPV1 antagonist or vehicle is administered after the development of neuropathic pain behaviors (typically 7-14 days post-surgery), and the reversal of allodynia and hyperalgesia is assessed.
Visualizing the Mechanism of Action
To understand the therapeutic rationale for TRPV1 antagonists, it is crucial to visualize their role in the context of the TRPV1 signaling pathway and the experimental workflow for their evaluation.
Caption: TRPV1 Signaling Pathway in Pain Sensation.
Caption: Experimental Workflow for Preclinical Efficacy Testing.
References
Safety Operating Guide
Navigating the Safe Disposal of TRPV1 Antagonists: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a clear understanding of proper disposal procedures is essential. This guide provides detailed, step-by-step instructions for the safe handling and disposal of these bioactive small molecules, aligning with best practices in laboratory safety and chemical management.
General Disposal Procedures for TRPV1 Antagonist Waste
As with most investigational drugs and bioactive small molecules, TRPV1 antagonists should be treated as hazardous chemical waste. The primary and most recommended method of disposal is through a licensed chemical waste management service, which typically utilizes high-temperature incineration. Adherence to institutional and local regulations is mandatory.
Step-by-Step Guidance for Collection and Disposal:
-
Training and Personal Protective Equipment (PPE): All personnel handling TRPV1 antagonist waste must be up-to-date on institutional chemical waste management training. Appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times.
-
Waste Segregation and Container Selection:
-
Do not mix TRPV1 antagonist waste with non-hazardous materials.
-
Select a compatible waste container (e.g., glass or high-density polyethylene) based on the physical state (solid or liquid) and chemical properties of the antagonist and any solvents used.[1]
-
Original containers (vials, syringes) holding the antagonist can often be disposed of "as is" without being emptied.[1]
-
-
Labeling:
-
Obtain official HAZARDOUS WASTE labels from your institution's Environmental Health and Safety (EHS) department.[1]
-
Securely attach a label to each waste container.
-
Complete the label with all required information, including:
-
Principal Investigator's (PI) name and contact number.
-
Laboratory location (building and room number).
-
Full chemical name(s) of the TRPV1 antagonist(s) and any other chemical constituents (avoid abbreviations).
-
Concentrations or percentages of each component.[1]
-
-
-
Storage:
-
Waste Pickup and Disposal:
-
Arrange for waste pickup with your institution's EHS or hazardous materials division.
-
The waste will be transported to an EPA-permitted incineration facility for final destruction.[2]
-
Quantitative Data for Representative TRPV1 Antagonists
The physicochemical and biological properties of TRPV1 antagonists can vary significantly. The following table provides data for two well-characterized examples, Capsazepine and AMG 517. Researchers should always refer to the specific Safety Data Sheet (SDS) for the particular antagonist they are using.
| Property | Capsazepine | AMG 517 |
| Molecular Formula | C₁₉H₂₁ClN₂O₂S | C₂₀H₁₃F₃N₄O₂S |
| Molecular Weight | 376.9 g/mol [3][4] | 430.41 g/mol [5] |
| IC₅₀ | 562 nM[6][7] | 0.9 nM[5] |
| Solubility | Soluble in DMSO to 100 mM[4] | Soluble in DMSO to 10 mM[5] |
| Storage | Store at +4°C[4] | Store at +4°C[5] |
Note: IC₅₀ values can vary based on the assay conditions. Data presented is for guidance and should be confirmed with specific product documentation.
Experimental Protocol: Chemical Deactivation of TRPV1 Antagonist Waste
For laboratory settings where a chemical deactivation step is desired prior to collection for incineration, a procedure using sodium hypochlorite (B82951) (bleach) can be effective for many organic compounds. This method is based on the oxidative degradation of the molecule.[8] It is crucial to test this procedure on a small scale first to ensure compatibility and effectiveness with the specific TRPV1 antagonist and to manage any potential exothermic reactions or gas evolution.
Materials:
-
TRPV1 antagonist waste (in a suitable container)
-
5.25% sodium hypochlorite solution (household bleach)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (goggles, gloves, lab coat)
-
pH paper or meter
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure the waste container has adequate headspace to accommodate the addition of the bleach solution and any potential foaming. Place the waste container on a stir plate.
-
Neutralization (if acidic): If the waste solution is acidic, slowly add a suitable base (e.g., sodium bicarbonate) to neutralize it to a pH of ~7. This is important as mixing bleach with strong acids can release toxic chlorine gas.
-
Addition of Sodium Hypochlorite: Slowly add the 5.25% sodium hypochlorite solution to the TRPV1 antagonist waste while stirring. A common starting ratio is 1:1 by volume, but this may need to be optimized. For solid waste, a sufficient volume of bleach solution should be added to create a slurry.
-
Reaction Time: Allow the mixture to react for a minimum of one hour with continuous stirring. Some compounds may require longer reaction times for complete degradation.[9]
-
Verification of Deactivation (Optional): If analytical capabilities are available (e.g., HPLC), a sample of the treated waste can be analyzed to confirm the absence of the parent TRPV1 antagonist.
-
Final Disposal: After the deactivation period, the resulting solution should still be treated as hazardous waste. Seal the container, ensure it is properly labeled (including the addition of sodium hypochlorite as a constituent), and transfer it to your designated SAA for pickup and incineration.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. Its activation by various stimuli, such as capsaicin, heat (>43°C), and protons (acidic conditions), leads to an influx of Ca²⁺ and Na⁺ ions.[1] This influx depolarizes the neuron, initiating a pain signal. The activity of the TRPV1 channel is also modulated by intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate TRPV1, leading to its sensitization and a lower activation threshold, which contributes to hyperalgesia (an increased sensitivity to pain).[1][10]
Caption: The TRPV1 signaling pathway, illustrating activation by various stimuli and modulation by intracellular kinases.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of TRPV1 antagonists, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety protocols and the Safety Data Sheet for the compounds you are working with.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphorylation of TRPV1 S801 Contributes to Modality-Specific Hyperalgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Capsazepine, TRPV1 antagonist (CAS 138977-28-3) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Capsazepine | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling TRPV1 Antagonist 5
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of "TRPV1 antagonist 5," a potent pharmaceutical compound. Given that specific data for a compound with this exact designation is not publicly available, this guidance is based on established best practices for handling potent TRPV1 antagonists and other hazardous pharmaceutical agents. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
Personal Protective Equipment (PPE)
When handling any potent compound, including TRPV1 antagonists, a comprehensive PPE strategy is mandatory to prevent exposure. The required PPE may vary based on the specific compound's toxicity, the quantity being handled, and the procedure being performed.[1][2][3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Enhanced Precautions (e.g., handling powders, risk of aerosolization) |
| Gloves | Double chemotherapy-rated gloves.[1] | Change outer gloves frequently. |
| Eye Protection | Safety glasses with side shields or safety goggles.[1] | Full-face shield in addition to goggles. |
| Body Protection | Disposable gown with tight-fitting cuffs.[1] | Impermeable disposable gown or suit. |
| Respiratory | Not typically required for handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95, PAPR) as indicated by the SDS or a risk assessment.[1] |
Operational Plan: Safe Handling and Experimental Protocol
Safe handling of potent compounds requires meticulous planning and execution within a controlled environment.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of a potent TRPV1 antagonist in a laboratory setting.
Detailed Methodologies:
-
Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific TRPV1 antagonist. Pay close attention to hazard identification, first-aid measures, and exposure controls.
-
Designate a Handling Area: All handling of the potent compound should occur in a designated area, such as a certified chemical fume hood, to minimize contamination.[2][3]
-
Assemble Materials: Gather all necessary equipment, including micro-spatulas, weigh paper, vials, and solvents, and place them in the designated handling area before introducing the compound.
-
-
Weighing and Solution Preparation:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Weighing: Carefully weigh the desired amount of the solid compound on weigh paper within the fume hood. Use caution to avoid generating dust.
-
Dissolution: Place the weigh paper with the compound into a suitable container (e.g., a vial or flask). Add the desired solvent and mix gently until the compound is fully dissolved. Many TRPV1 antagonists are stored at low temperatures (-20°C or -80°C) and should be allowed to equilibrate to room temperature before opening to prevent condensation.[4][5][6]
-
-
Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment. The appropriate decontamination solution should be determined from the SDS or relevant literature.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of potent pharmaceutical waste is critical to ensure the safety of personnel and the environment.[1] Waste must be segregated according to institutional and local regulations.[1]
Table 2: Waste Segregation for this compound
| Waste Type | Container Type | Description |
| Grossly Contaminated Items (e.g., unused compound, spills) | Black (Hazardous) | For bulk quantities of the compound and materials heavily contaminated.[1] |
| Trace Contaminated Items (e.g., used PPE, weigh paper, empty vials) | Yellow (Trace) | For items with minimal residual contamination.[1] |
| Contaminated Sharps (e.g., needles, syringes) | Red (Sharps) | For sharps that are contaminated with the compound. If a syringe contains residual liquid, it may need to be disposed of as hazardous waste.[1] |
Waste Disposal Decision Pathway
Caption: A decision-making diagram for the proper segregation of waste contaminated with a potent compound.[1]
Disposal Protocol:
-
Segregation: At the point of generation, carefully segregate waste into the appropriate, clearly labeled containers as described in Table 2.[1]
-
Labeling: Ensure all waste containers are labeled with a hazardous waste tag that details the contents.
-
Storage: Store waste containers in a designated, secure area.
-
Pickup: When containers are full, arrange for pickup by the institution's Environmental Health and Safety (EHS) department. Do not dispose of this waste down the drain or in the regular trash. [1]
TRPV1 Signaling Pathway and Antagonist Mechanism of Action
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons.[8] It is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287) (the active component of chili peppers).[8][9][10] Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarizing the neuron and transmitting pain signals.[8]
Simplified TRPV1 Signaling Pathway
Caption: The TRPV1 channel is activated by various stimuli, leading to a pain signal. TRPV1 antagonists block this activation.
TRPV1 antagonists work by binding to the TRPV1 receptor and preventing its activation by these stimuli.[8] This can occur through competitive or non-competitive inhibition.[8] By blocking the channel, the influx of ions is prevented, thereby inhibiting the transmission of pain signals.[8] It is important to note that some TRPV1 antagonists can have the side effect of causing hyperthermia, as the TRPV1 channel is also involved in thermoregulation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. witpress.com [witpress.com]
- 3. agnopharma.com [agnopharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRPV1 antagonist 3 - Immunomart [immunomart.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
